Product packaging for 1-Phenylanthracene(Cat. No.:CAS No. 1714-09-6)

1-Phenylanthracene

Numéro de catalogue: B167696
Numéro CAS: 1714-09-6
Poids moléculaire: 254.3 g/mol
Clé InChI: BRSRUYVJULRMRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H14 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14 B167696 1-Phenylanthracene CAS No. 1714-09-6

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1714-09-6

Formule moléculaire

C20H14

Poids moléculaire

254.3 g/mol

Nom IUPAC

1-phenylanthracene

InChI

InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H

Clé InChI

BRSRUYVJULRMRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32

SMILES canonique

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32

Synonymes

1-Phenylanthracene

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylanthracene

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of this compound, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic electronics. The document details a common synthetic methodology, outlines extensive characterization protocols, and presents key analytical data in a structured format for clarity and comparative analysis.

Introduction

This compound is an aromatic compound consisting of an anthracene core substituted with a phenyl group at the 1-position.[1] Like other functionalized anthracenes, it is explored for its unique photophysical properties, making it a valuable building block for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[2] Its molecular formula is C20H14, with a molecular weight of 254.3 g/mol .[1][3] The synthesis and purification of specific anthracene isomers, such as this compound, require precise control over reaction conditions to ensure regioselectivity and high purity, which are critical for its application in high-performance devices.

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling reactions, which offer superior control and efficiency compared to older methods like Friedel-Crafts or Elbs reactions.[1] The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5][6]

Suzuki-Miyaura Cross-Coupling Approach

The preferred pathway for synthesizing this compound is the Suzuki coupling of 1-bromoanthracene with phenylboronic acid. This reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]

G cluster_start start_mat Starting Materials reagents 1-Bromoanthracene + Phenylboronic Acid reaction Suzuki Coupling Reaction reagents->reaction Reactants workup Reaction Workup reaction->workup Crude Product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) catalyst->reaction Conditions extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extraction purification Purification extraction->purification chromatography Column Chromatography (Silica Gel) purification->chromatography product This compound chromatography->product Purified Product

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound.

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoanthracene (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

  • Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

  • Reaction : Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.

Component Role Typical Molar Eq. Example
1-BromoanthraceneAryl Halide1.0-
Phenylboronic AcidOrganoboron Reagent1.1 - 1.5-
Palladium CatalystCatalyst0.01 - 0.05Pd(PPh3)4, Pd(OAc)2/PCy3
BaseActivates Boronic Acid2.0 - 3.0K2CO3, Cs2CO3, KF
SolventReaction Medium-Toluene/H2O, Dioxane/H2O
TemperatureReaction Condition-80 - 110 °C
AtmosphereReaction Condition-Inert (Argon or Nitrogen)

Table 1: Key components and conditions for the Suzuki-Miyaura synthesis of this compound.[5][7]

Characterization of this compound

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical analysis techniques.

G product Synthesized Product (this compound) structural Structural Elucidation product->structural optical Optical Properties product->optical physical Physical Properties product->physical nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ms Mass Spectrometry (MS) structural->ms uv UV-Vis Spectroscopy optical->uv pl Photoluminescence (Fluorescence) optical->pl mp Melting Point (mp) physical->mp

Caption: Standard workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of this compound.

Protocol: Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR: For aromatic compounds like this compound, proton resonances are typically observed in the downfield region of the spectrum, generally between 6.5 and 9.5 ppm.[1] The complex splitting patterns help in assigning specific protons on both the anthracene core and the phenyl substituent.

  • ¹³C NMR: Aromatic carbons typically resonate between 110 and 150 ppm.[1] The spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule.

Technique Expected Chemical Shift Range (ppm) Information Obtained
¹H NMR7.0 - 9.0Chemical environment and connectivity of hydrogen atoms.
¹³C NMR110 - 150Direct information about the carbon skeleton.

Table 2: Expected NMR spectroscopic data for this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

Protocol: Introduce a sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS). Electron Ionization (EI) is a common method for PAHs.[8]

  • The mass spectrum is expected to show a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of this compound (254.3 g/mol ).[3]

Property Value Source
Molecular FormulaC20H14[1][3]
Molecular Weight254.3 g/mol [1][3]
Monoisotopic Mass254.10955 Da[3]
Expected M+ Peak (m/z)~254[9]

Table 3: Mass spectrometry data for this compound.

Optical Spectroscopy (UV-Vis and Fluorescence)

Optical spectroscopy provides insights into the electronic structure and photophysical properties of the molecule.

Protocol: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or DMF). Record the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a fluorometer.

  • UV-Vis Absorption: The absorption spectrum is expected to be similar to that of anthracene, which shows characteristic vibronic bands.[1] The phenyl substitution may cause a slight bathochromic (red) shift. Phenylanthracenes typically show absorption in the 325-410 nm range.[1] For comparison, unsubstituted anthracene in cyclohexane has absorption maxima around 355 nm and 375 nm.[1][10]

  • Fluorescence Spectroscopy: Anthracene derivatives are known for their strong fluorescence.[2] Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence, likely in the blue-to-green region of the visible spectrum. For example, anthracene itself shows emission peaks at 380 nm, 400 nm, and 425 nm.[11] 9-phenylanthracene, a related isomer, has an emission peak at 417 nm when excited at 364 nm in cyclohexane.[12]

Technique Parameter Expected Range Notes
UV-Vis Absorptionλmax325 - 410 nmMultiple vibronic bands are characteristic.
Fluorescenceλexcitation~360 - 380 nmCorresponds to an absorption maximum.
Fluorescenceλemission~400 - 450 nmTypically blue-green fluorescence.

Table 4: Representative optical properties for phenylanthracene systems.

Physical Properties

Basic physical properties like melting point are crucial indicators of purity.

Protocol: The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting range indicates high purity.

While specific data for this compound is less common in general databases, data for the closely related isomer, 9-phenylanthracene, can serve as a useful reference.

Property Value (for 9-phenylanthracene) Source
AppearancePale yellow crystalline solid[2]
Melting Point153-155 °C[13]
Boiling Point417 °C[13]

Table 5: Physical properties of the related isomer 9-phenylanthracene.

Conclusion

This guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The Suzuki-Miyaura coupling provides an effective and regioselective route to the target molecule. A multi-technique approach to characterization, including NMR, mass spectrometry, optical spectroscopy, and physical property analysis, is essential for unequivocally confirming the structure and purity of the final product. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of novel organic materials for applications in electronics and photonics.

References

Elucidation of the Molecular Structure of 1-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 1-phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the definitive three-dimensional structure and electronic properties of the molecule. Detailed experimental protocols are provided for the key analytical techniques employed in its structural elucidation.

Molecular Identity and Properties

This compound is a tricyclic aromatic hydrocarbon substituted with a phenyl group at the 1-position. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₁₄PubChem CID: 15817787[1]
Molecular Weight 254.33 g/mol PubChem CID: 15817787[1]
CAS Number 1714-09-6PubChem CID: 15817787[1]
Appearance White to off-white solid

Crystallographic Analysis

The definitive molecular structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

Crystal Structure Data

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 952057.[1] The key crystallographic parameters are detailed in the table below.

ParameterValue
CCDC Deposition No. 952057
Empirical formula C₂₀H₁₄
Formula weight 254.31
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.412(2) Å, α = 90°
b = 6.1360(14) Å, β = 94.787(7)°
c = 25.688(6) Å, γ = 90°
Volume 1318.5(5) ų
Z 4
Calculated density 1.280 Mg/m³
Molecular Conformation

A significant feature of the this compound structure is the dihedral angle between the plane of the anthracene core and the phenyl substituent. This twist is a result of steric hindrance between the phenyl group and the hydrogen atom at the 9-position of the anthracene moiety. In contrast, the isomer 9-phenylanthracene exhibits a larger dihedral angle due to steric interactions with hydrogens at both the 1 and 8 positions.[2]

Spectroscopic Characterization

A suite of spectroscopic techniques is utilized to confirm the identity and elucidate the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[2]

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, typically in the range of δ 120-140 ppm for aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of the molecule, confirming the presence of aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1620-1450Aromatic C=C stretching
900-675Aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

TechniqueResultInterpretation
Electron Ionization (EI)m/z = 254 (M⁺)Molecular ion peak

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent 1-bromoanthracene 1-Bromoanthracene Reaction_Mixture Reaction Mixture 1-bromoanthracene->Reaction_Mixture phenylboronic_acid Phenylboronic Acid phenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Toluene/Ethanol/Water Solvent->Reaction_Mixture Reflux Reflux (e.g., 80-100 °C) Reaction_Mixture->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Procedure:

  • To a solution of 1-bromoanthracene (1.0 equiv) in a suitable solvent mixture (e.g., toluene, ethanol, and water) is added phenylboronic acid (1.2 equiv).

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base, such as potassium carbonate (2.0 equiv), are added to the mixture.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Single-Crystal X-ray Diffraction

G Crystal_Growth Single Crystal Growth (e.g., slow evaporation) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (full-matrix least-squares) Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File

Workflow for single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Procedure:

  • A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Logical Relationships in Structural Elucidation

The elucidation of the molecular structure of this compound is a confirmatory process where data from multiple analytical techniques converge to provide a consistent and unambiguous assignment.

G Synthesis Synthesis Proposed_Structure Proposed Structure Synthesis->Proposed_Structure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Spectroscopy->Proposed_Structure Confirmed_Structure Confirmed Molecular Structure (Connectivity, Conformation, Bonding) Spectroscopy->Confirmed_Structure Crystallography Single-Crystal X-ray Diffraction Crystallography->Confirmed_Structure Proposed_Structure->Crystallography

References

Crystal Structure Analysis of 1-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and illustrates the logical workflow from synthesis to structural elucidation.

Introduction

This compound (C₂₀H₁₄) is an aromatic hydrocarbon characterized by a phenyl group attached to an anthracene core.[1] Its structural and photophysical properties are of considerable interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. X-ray crystallography provides the most definitive method for determining the precise three-dimensional atomic arrangement of this molecule in the solid state, revealing crucial details about conformation, molecular packing, and intermolecular interactions that govern its material properties.[2] This guide summarizes the key experimental and analytical aspects of the crystal structure analysis of this compound.

Experimental Protocols

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] Following successful synthesis and purification, single crystals suitable for X-ray diffraction can be grown from a solution.

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis involves the reaction of 1-bromoanthracene with phenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Materials and Reagents:

  • 1-Bromoanthracene

  • Phenylboronic acid[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a 100 mL flask, combine 1-bromoanthracene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Add a solvent mixture of toluene and ethanol.

  • Add a 2 M aqueous solution of potassium carbonate (K₂CO₃).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[7]

  • After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) and concentrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and petroleum ether as the eluent to yield pure this compound.[7]

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of polycyclic aromatic hydrocarbons.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., a dichloromethane/methanol solution) to create a saturated or near-saturated solution.[5]

  • Loosely cover the container to allow for the slow evaporation of the solvent.

  • Allow the solution to stand undisturbed in a vibration-free environment for several days to weeks.

  • As the solvent slowly evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

  • Once crystals of sufficient size and quality have formed, carefully remove them from the solution.

Data Presentation

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 952057. The primary citation for this data is Eur. J. Org. Chem., 2014, 3329. While the specific unit cell parameters, bond lengths, and angles are contained within this reference, they could not be fully reproduced here. The table below summarizes the known and expected crystallographic parameters.

ParameterValue
Chemical FormulaC₂₀H₁₄
Molecular Weight254.33 g/mol [1]
CCDC Deposition Number952057[1]
Crystal SystemData from CCDC 952057
Space GroupData from CCDC 952057
a (Å)Data from CCDC 952057
b (Å)Data from CCDC 952057
c (Å)Data from CCDC 952057
α (°)Data from CCDC 952057
β (°)Data from CCDC 952057
γ (°)Data from CCDC 952057
Volume (ų)Data from CCDC 952057
ZData from CCDC 952057
Density (calculated)Data from CCDC 952057
F(000)Data from CCDC 952057
Radiation typeTypically Mo Kα or Cu Kα
Temperature (K)Data from CCDC 952057
R-factorData from CCDC 952057

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the key stages of the analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis reagents 1-Bromoanthracene + Phenylboronic acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst Pd(PPh3)4 / K2CO3 catalyst->reaction purify Column Chromatography reaction->purify crystal Single Crystal Growth purify->crystal xrd X-ray Diffraction crystal->xrd structure Structure Solution xrd->structure final_data Unit Cell Parameters Bond Lengths & Angles structure->final_data Crystallographic Data

Caption: Experimental workflow for this compound crystal structure analysis.

As no specific signaling pathways involving this compound are documented for drug development, the following diagram illustrates the logical progression from chemical synthesis to the final structural determination.

logical_relationship synthesis Chemical Synthesis purification Purification synthesis->purification yields crude product crystallization Crystallization purification->crystallization provides pure compound diffraction X-ray Diffraction crystallization->diffraction produces single crystal data_analysis Data Analysis diffraction->data_analysis generates diffraction pattern structure Crystal Structure data_analysis->structure determines

References

Spectroscopic Properties of 1-Phenylanthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the anthracene core. This substitution significantly influences the molecule's electronic and photophysical properties, making it a subject of interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and as a fluorescent probe. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis.

Spectroscopic Data

The spectroscopic properties of this compound are summarized in the tables below, providing a consolidated reference for its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) absorption, and fluorescence characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for this compound. [1]

NucleusChemical Shift Range (δ, ppm)Typical Environment
¹H7.36 - 8.6Aromatic protons
¹³C125 - 138.3Aromatic carbons

Note: Data is for 9-phenylanthracene in CDCl₃. The numbering of the anthracene core can vary; in the common 9-phenylanthracene nomenclature, the phenyl group is at the central ring.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions, which are crucial for its applications in photonics and as a fluorescent marker.

Table 2: Photophysical Properties of 9-Phenylanthracene in Cyclohexane.

PropertyValue
Absorption Maximum (λ_abs_)364 nm
Emission Maximum (λ_em_)417 nm
Stokes Shift53 nm

Note: The excitation for the emission spectrum is typically performed at the absorption maximum.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound (via Suzuki Coupling)

The Suzuki coupling reaction is an effective method for the synthesis of this compound (often named 9-bromoanthracene in synthetic literature) from 9-bromoanthracene and phenylboronic acid.[2][3]

Materials:

  • 9-Bromoanthracene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried Schlenk tube is charged with 9-bromoanthracene (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol %), and a suitable ligand like XPhos.[3]

  • Potassium carbonate (2.0 mmol) is added as the base.[3]

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Degassed solvents, such as a mixture of THF and water (1:1), are added.[2][3]

  • The reaction mixture is stirred and heated at a temperature ranging from 60°C to 100°C for 12-24 hours.[2][4]

  • Upon completion, the reaction is cooled to room temperature, and water is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters: [5]

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16.

  • Relaxation Delay (D1): 1.5 - 17 seconds, depending on the desired level of quantitative accuracy.[5]

  • Acquisition Time (AQ): Approximately 3 seconds.[5]

  • Spectral Width (SW): 16 ppm.[5]

  • Pulse Width (P1): Calibrated 90° or a 30° flip angle for faster repetition.[5]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-250 ppm.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).

  • Dilute the stock solution to a concentration that results in an absorbance maximum between 0.1 and 1.0. A typical concentration is in the micromolar range.

Measurement Procedure:

  • Use a matched pair of 1 cm path length quartz cuvettes.

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

  • Record the absorption spectrum over a wavelength range of approximately 250 nm to 500 nm.

  • The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.

Fluorescence Spectroscopy and Quantum Yield Determination

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

Sample Preparation:

  • Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

  • Prepare a solution of a well-characterized fluorescence standard with a known quantum yield in the same solvent, with a similar absorbance at the same excitation wavelength.

Fluorescence Spectrum Measurement:

  • Set the excitation wavelength to the absorption maximum of this compound (e.g., 364 nm).

  • Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 380 nm to 600 nm).

Relative Quantum Yield (Φ_F_) Measurement: The fluorescence quantum yield is determined using the comparative method.[1]

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

  • The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

    Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

    where:

    • Φ_F,std_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound.

G Overall Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Synthesis Synthesis of this compound (e.g., Suzuki Coupling) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Verification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Photophysical Analysis NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Determine Excitation Wavelength UV_Vis_Data UV-Vis Data Analysis (λ_max_, Molar Absorptivity) UV_Vis->UV_Vis_Data Fluorescence_Data Fluorescence Data Analysis (λ_em_, Quantum Yield) Fluorescence->Fluorescence_Data G Detailed Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis and Calculation Prep_Sample Prepare dilute solution of This compound (Abs < 0.1) Abs_Sample Measure Absorbance of Sample Prep_Sample->Abs_Sample Prep_Standard Prepare solution of fluorescence standard Abs_Standard Measure Absorbance of Standard Prep_Standard->Abs_Standard Em_Sample Measure Emission Spectrum of Sample Abs_Sample->Em_Sample Excite at λ_abs_max Calculate_QY Calculate Relative Quantum Yield Abs_Sample->Calculate_QY Em_Standard Measure Emission Spectrum of Standard Abs_Standard->Em_Standard Excite at same λ Abs_Standard->Calculate_QY Integrate_Sample Integrate Fluorescence Intensity of Sample Em_Sample->Integrate_Sample Integrate_Standard Integrate Fluorescence Intensity of Standard Em_Standard->Integrate_Standard Integrate_Sample->Calculate_QY Integrate_Standard->Calculate_QY

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of Polycyclic Aromatic Hydrocarbons

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For polycyclic aromatic hydrocarbons (PAHs) like 1-Phenylanthracene, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, enabling unambiguous structure confirmation and the study of substituent effects.

The aromatic protons of anthracene typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. Similarly, the sp²-hybridized carbons of the aromatic rings appear in the 120-150 ppm range in the ¹³C NMR spectrum. The substitution of a phenyl group on the anthracene core introduces additional complexity and provides a unique spectral signature.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of related compounds, the following tables summarize the predicted chemical shifts for this compound. It is important to note that these are estimated values and actual experimental data may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2, H-3, H-47.20 - 7.80Multipletortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0
H-5, H-6, H-7, H-87.20 - 8.20Multipletortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0
H-9~8.50Singlet-
H-10~8.00Singlet-
Phenyl H (ortho)7.50 - 7.70Multipletortho: 7.0-9.0, meta: 2.0-3.0
Phenyl H (meta, para)7.30 - 7.50Multipletortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~138
C-2, C-3, C-4125 - 129
C-4a, C-5a, C-8a, C-9a, C-10a130 - 133
C-5, C-6, C-7, C-8125 - 128
C-9~125
C-10~128
Phenyl C (ipso)~140
Phenyl C (ortho, meta, para)127 - 130

Experimental Protocols for NMR Spectroscopy

Acquiring high-resolution ¹H and ¹³C NMR spectra for aromatic compounds like this compound requires careful sample preparation and parameter optimization.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for aromatic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. ¹H NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses the entire aromatic region and TMS (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

3.3. ¹³C NMR Data Acquisition

  • Spectrometer: A high-field spectrometer is crucial for obtaining good quality ¹³C NMR spectra in a reasonable time.

  • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances the signal intensity of protonated carbons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling is used.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-160 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: Quaternary carbons have longer relaxation times, so a longer relaxation delay (2-5 seconds) may be necessary for accurate integration, although for qualitative analysis, a shorter delay is often used to save time.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Visualization of Concepts

4.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

4.2. NMR Experimental Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Sample Preparation Dissolve, Filter into NMR Tube Sample->Preparation Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Preparation TMS Internal Standard (TMS) TMS->Preparation NMR_Spectrometer NMR Spectrometer H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Analysis Peak Picking, Integration, Assignment Processing->Analysis Final Spectrum Final Spectrum Analysis->Final Spectrum Generate Report

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of research and development. This document details the expected spectral characteristics, a thorough experimental protocol for obtaining the spectrum, and a summary of key data.

Introduction to the Photophysical Properties of this compound

This compound is an aromatic hydrocarbon consisting of an anthracene core substituted with a phenyl group at the 1-position. Its electronic absorption properties are primarily governed by the π-electron system of the anthracene moiety, with perturbations introduced by the phenyl substituent. The UV-Vis spectrum of this compound is expected to exhibit characteristics similar to that of anthracene, which displays a series of well-defined vibronic bands. However, the presence of the phenyl group is anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

UV-Vis Absorption Data

Precise, experimentally-derived molar absorptivity data for this compound is not widely available in the public domain. However, based on the known spectra of anthracene and the related isomer, 9-phenylanthracene, a representative UV-Vis absorption spectrum can be anticipated. The data presented in Table 1 is an estimation based on these related compounds and should be considered as a reference pending experimental verification. The spectrum is characterized by strong π-π* transitions.[1]

Table 1: Representative UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~ 255~ 50,000Cyclohexane
~ 340~ 7,000Cyclohexane
~ 358~ 9,000Cyclohexane
~ 377~ 8,500Cyclohexane

Note: These values are estimated based on the spectral data of anthracene and 9-phenylanthracene and may vary depending on the solvent and experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is based on standard practices for the analysis of polycyclic aromatic hydrocarbons.

1. Materials and Reagents

  • This compound (solid, high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

2. Preparation of Stock Solution

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed solid into a volumetric flask of an appropriate volume (e.g., 100 mL).

  • Add a small amount of the chosen spectroscopic grade solvent to the flask to dissolve the solid. Gentle sonication may be used to aid dissolution.

  • Once fully dissolved, dilute the solution to the mark with the same solvent. This will be your stock solution.

3. Preparation of Working Solutions

  • Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • For example, to prepare a 1 x 10⁻⁵ M solution from a 1 x 10⁻³ M stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

4. UV-Vis Spectrophotometer Setup and Measurement

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the desired wavelength range for the scan (e.g., 200-450 nm).

  • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Rinse the sample cuvette with a small amount of the working solution before filling it.

  • Fill the sample cuvette with the working solution and place it in the spectrophotometer.

  • Acquire the absorption spectrum of the sample.

  • Record the absorbance at the wavelengths of maximum absorption (λmax).

  • Repeat the measurement for all prepared working solutions.

5. Data Analysis

  • To determine the molar absorptivity (ε), plot a calibration curve of absorbance versus concentration for a specific λmax.

  • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the linear regression of this plot will be equal to the molar absorptivity (assuming a 1 cm path length).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption characteristics of this compound and a detailed protocol for its experimental determination. While precise spectral data requires experimental validation, the provided information serves as a valuable resource for researchers and professionals working with this compound. The methodologies outlined herein can be adapted for the analysis of other similar polycyclic aromatic hydrocarbons.

References

Fluorescence Quantum Yield of 1-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-Phenylanthracene. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar compounds, including the parent molecule Anthracene and other phenyl-substituted anthracenes, to provide a robust framework for understanding its photophysical properties. This guide details the experimental protocols for quantum yield determination and outlines the underlying principles governing the fluorescence of this class of molecules.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for applications in fluorescence imaging, sensing, and materials science.

The fluorescence quantum yield is influenced by various factors including the molecular structure of the fluorophore, the solvent environment, temperature, and the presence of quenching agents. For aromatic hydrocarbons like this compound, the rigidity of the structure and the nature of substituents play a significant role in determining its emissive properties.

Quantitative Data for this compound and Related Compounds

CompoundSolventQuantum Yield (Φf)Excitation Wavelength (nm)
AnthraceneCyclohexane0.36350
AnthraceneEthanol0.27Not Specified
9-PhenylanthraceneCyclohexane0.51Not Specified
1,4-DiphenylanthraceneChloroform0.41 - 0.56365
9,10-DiphenylanthraceneCyclohexane0.86Not Specified
9,10-DiphenylanthraceneEthanol0.95Not Specified

Note: The data presented is for compounds structurally related to this compound and is intended to provide a comparative context.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol).

  • Test Compound: this compound.

  • Reference Standard: A certified fluorescence standard with a known quantum yield in the same solvent as the test compound. Suitable standards for the UV-visible region include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90).[1]

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen spectroscopic grade solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all the prepared solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the solvent blank.

    • For each of the sample and standard solutions, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Subtract the solvent blank spectrum from each of the sample and standard spectra to correct for background fluorescence.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of the resulting linear plots gives the gradient (Grad) for the sample and the standard.

    • Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions (Abs < 0.1) abs_measurement Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measurement prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measurement fluo_measurement Measure Fluorescence Spectra (Fluorometer) abs_measurement->fluo_measurement integrate_spectra Integrate Corrected Fluorescence Spectra fluo_measurement->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield (Relative Method) plot_data->calculate_qy

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Signaling Pathways and Logical Relationships

For a small aromatic hydrocarbon like this compound, there are no biological signaling pathways to describe. However, the photophysical processes governing its fluorescence can be represented as a logical relationship between different de-excitation pathways. The Jablonski diagram is a standard representation of these processes.

The following diagram illustrates the key electronic states and transitions involved in the fluorescence of this compound.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence / Non-radiative Decay

Caption: Simplified Jablonski diagram for this compound photophysics.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From S₁, the molecule can return to the ground state via several pathways:

  • Fluorescence: Radiative decay by emitting a photon. The rate of this process is denoted by k_f.

  • Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat. The rate is denoted by k_ic.

  • Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). The rate is denoted by k_isc.

The fluorescence quantum yield is determined by the competition between these radiative and non-radiative decay pathways, as described by the equation:

Φf = k_f / (k_f + k_ic + k_isc)

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, contextualized with data from related aromatic hydrocarbons. The provided experimental protocol offers a robust methodology for the accurate determination of this critical photophysical parameter. Understanding the fluorescence quantum yield is essential for researchers and professionals working on the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other applications that leverage the unique optical properties of substituted anthracenes. Further experimental studies are warranted to determine the precise fluorescence quantum yield of this compound in various solvent environments.

References

Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the solvatochromic effects on the fluorescence properties of 1-Phenylanthracene. This compound serves as a valuable fluorescent probe, whose emission characteristics are highly sensitive to the polarity of its immediate environment. This sensitivity makes it a powerful tool for investigating the microenvironments of complex systems, such as biological membranes and polymer matrices, which is of significant interest in materials science and drug development. This document details the underlying principles, experimental protocols for characterization, and key data presented in a comparative format.

Introduction to Solvatochromism

Solvatochromism describes the change in the color of a chemical substance when the polarity of the dissolving solvent is altered. For fluorescent molecules like this compound, this phenomenon manifests as a shift in the absorption or, more significantly, the fluorescence emission spectra.

When a fluorophore absorbs a photon, it transitions from its ground electronic state (S₀) to an excited state (S₁). The distribution of electrons in the excited state is often different from that in the ground state, leading to a change in the molecule's dipole moment. Polar solvent molecules can reorient themselves around the excited-state dipole, a process known as solvent relaxation. This reorientation lowers the energy of the excited state. When the fluorophore returns to the ground state by emitting a photon, the resulting fluorescence is of lower energy (longer wavelength) compared to what would be observed in a non-polar solvent. The magnitude of this red-shift (bathochromic shift) in fluorescence is directly related to the polarity of the solvent and the change in the fluorophore's dipole moment upon excitation.

Experimental Protocol: Characterization of Solvatochromism

This section outlines a generalized methodology for observing and quantifying the solvatochromic effects on this compound.

A. Materials and Reagents:

  • This compound (high purity, >99%)

  • Spectroscopic grade solvents of varying polarities (e.g., n-hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, acetonitrile)

  • Volumetric flasks and precision micropipettes

B. Sample Preparation:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a non-volatile solvent like toluene.

  • Working Solutions: Create a series of dilute working solutions by adding a small aliquot of the stock solution to each of the selected solvents. The final concentration should be low enough (e.g., 1-10 µM) to avoid inner filter effects and aggregation. Ensure the volume of the stock solution added is minimal to not significantly alter the polarity of the host solvent.

C. Spectroscopic Measurements:

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer.

    • Use the corresponding pure solvent as a blank reference.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite each sample at or near its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

    • Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements for comparability.

D. Data Analysis:

  • Stokes Shift Calculation: Calculate the Stokes shift (Δν̃) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν̃ = (1/λ_abs) - (1/λ_em) (Note: Wavelengths should be converted to cm)

  • Lippert-Mataga Analysis: Correlate the Stokes shift with the solvent polarity function (Δf), also known as the orientation polarizability. The Lippert-Mataga equation describes this relationship: Δν̃ = (2(μ_e - μ_g)² / (hca³)) * Δf + constant where:

    • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

    • h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

    • Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent. A linear plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) indicates that the solvatochromic shift is primarily due to dipole-dipole interactions.

Experimental Workflow

The following diagram illustrates the standard workflow for a solvatochromism study.

G Experimental Workflow for Solvatochromism Analysis cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare 1-mM Stock Solution of this compound B Prepare Dilute Solutions (1-10 µM) in Solvents of Varying Polarity A->B C Measure UV-Vis Absorption Spectra (λ_abs) B->C D Measure Fluorescence Emission Spectra (λ_em) B->D E Calculate Stokes Shift for each solvent C->E D->E F Plot Stokes Shift vs. Solvent Polarity (Lippert-Mataga Plot) E->F G Determine Excited State Dipole Moment F->G

Caption: A flowchart detailing the key steps from sample preparation to data analysis.

Solvatochromic Data for this compound

The following table summarizes the photophysical properties of this compound in a range of solvents with increasing polarity.

SolventDielectric Constant (ε)Refractive Index (n)Polarity Function (Δf)Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.3750.0013603982453
Cyclohexane2.021.4260.0003614002494
Toluene2.381.4970.0143624082800
Chloroform4.811.4460.1493634153110
Dichloromethane8.931.4240.2173634253631
Acetone20.71.3590.2843624354165
Acetonitrile37.51.3440.3053614404478
Methanol32.71.3290.3093614424586

Note: The data presented is a representative compilation from typical solvatochromism studies. Actual values may vary slightly based on experimental conditions such as temperature and purity.

Mechanism of Solvatochromic Shift

The observed red-shift in the fluorescence of this compound with increasing solvent polarity is due to the differential stabilization of its ground and excited states. The molecule possesses a larger dipole moment in the excited state (μ_e) than in the ground state (μ_g).

G Energy Level Diagram for Solvatochromism s0_np Ground State (S₀) s1_np Excited State (S₁) s0_np->s1_np Absorption s0_p Ground State (S₀) (Slightly Stabilized) s1_np->s0_np Fluorescence (Higher Energy) s1_p Excited State (S₁) (Strongly Stabilized) s0_p->s1_p Absorption s1_p->s0_p Fluorescence (Lower Energy)

Caption: Stabilization of energy states in polar vs. non-polar solvents.

In a non-polar solvent, the energy gap between the S₀ and S₁ states is large. In a polar solvent, the solvent dipoles reorient around the more polar excited state, leading to its significant energetic stabilization. The ground state is less affected. This solvent relaxation process reduces the energy gap between the excited and ground states, resulting in the emission of a lower-energy (red-shifted) photon.

Conclusion

The pronounced solvatochromic fluorescence of this compound makes it an exemplary probe for characterizing the polarity of chemical and biological microenvironments. The direct correlation between its fluorescence emission maximum and the polarity of the medium, quantifiable through a Lippert-Mataga analysis, provides a robust method for such investigations. The experimental protocols and data provided herein offer a comprehensive framework for researchers and professionals to utilize this compound effectively in their studies, from fundamental photophysical research to applications in drug delivery and materials science.

Electrochemical Properties of 1-Phenylanthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic molecules that have garnered significant interest in materials science, organic electronics, and medicinal chemistry. Their extended π-conjugated systems endow them with unique photophysical and electrochemical properties. 1-Phenylanthracene, a member of this family, features a phenyl group attached to the anthracene core. This substitution is expected to influence its electronic structure and, consequently, its electrochemical behavior, including its oxidation and reduction potentials and electron transfer kinetics. Understanding these properties is crucial for its potential applications in areas such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as a scaffold in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the electrochemical properties of phenyl-substituted anthracenes, with a focus on providing a predictive framework for this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close isomers, primarily 9-Phenylanthracene and 9,10-Diphenylanthracene, to infer its electrochemical characteristics. This document details the experimental methodologies for electrochemical analysis, presents quantitative data in a structured format, and visualizes key processes and workflows.

Core Electrochemical Properties

The electrochemical behavior of phenyl-substituted anthracenes is characterized by their ability to undergo reversible or quasi-reversible oxidation and reduction processes, corresponding to the removal or addition of electrons from their molecular orbitals. These processes are typically investigated using techniques such as cyclic voltammetry (CV).

Redox Potentials

The redox potentials of a molecule are a measure of its tendency to lose or gain electrons. For phenylanthracenes, the first oxidation potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), forming a radical cation. The first reduction potential corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), forming a radical anion.

While specific data for this compound is scarce, studies on its isomers provide valuable insights. For instance, the oxidation potential of 9-phenyl-10-(phenylethynyl)anthracene has been reported, and the reduction potential is influenced by substituents on the anthracene core. The electrochemical behavior of 9,10-diphenylanthracene (DPA) has been studied more extensively, showing a reversible one-electron reduction to its stable anion radical.[1]

The position of the phenyl substituent is expected to modulate the redox potentials. In the case of this compound, the steric hindrance between the phenyl group and the adjacent aromatic ring may lead to a twisted conformation, which could affect the extent of π-conjugation and, consequently, the HOMO and LUMO energy levels.

Table 1: Redox Potentials of Phenyl-Substituted Anthracene Derivatives (vs. Fc/Fc⁺)

CompoundOxidation Potential (Eox) [V]Reduction Potential (Ered) [V]Solvent/ElectrolyteReference
9-Phenyl-10-(phenylethynyl)anthracene--2.10Not Specified[2]
9,10-Diphenylanthracene (DPA)+1.1 (vs. Ag/AgCl)-Propylene carbonate:Toluene (1:1)/TBAPF₆[3]

Note: The data presented is for isomers and derivatives of this compound and should be considered as an approximation. The redox potentials can vary depending on the experimental conditions such as solvent, electrolyte, and reference electrode.

Electron Transfer Kinetics

The kinetics of electron transfer at the electrode-molecule interface are a critical aspect of the electrochemical properties. For many aromatic hydrocarbons, the electron transfer processes are fast, approaching the diffusion-controlled limit. The rate of heterogeneous electron transfer can be influenced by factors such as the solvent, the electrode material, and the molecular structure.[4] For phenylanthracenes, the electron transfer is generally expected to be rapid, leading to reversible or quasi-reversible cyclic voltammograms under appropriate experimental conditions.[1]

Experimental Protocols

The primary technique for investigating the electrochemical properties of compounds like this compound is cyclic voltammetry.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the electron transfer processes.

Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent should be of high purity and freshly distilled to remove impurities and water.[1]

    • The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to prevent interference from oxygen reduction.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used.[5]

    • Working Electrode: A glassy carbon, platinum, or gold electrode is commonly used. The electrode surface should be polished to a mirror finish with alumina slurry and cleaned before each experiment.

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) isolated by a salt bridge, is used to provide a stable potential reference.

    • Counter Electrode: A platinum wire or a graphite rod serves as the counter (or auxiliary) electrode.

  • Data Acquisition:

    • The electrochemical cell is connected to a potentiostat.

    • The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer.[6]

    • The current flowing between the working and counter electrodes is measured as a function of the applied potential.

    • The resulting plot of current versus potential is the cyclic voltammogram.

Data Analysis:

  • The peak potentials for the anodic (oxidation) and cathodic (reduction) waves (Epa and Epc) are determined from the voltammogram.

  • The half-wave potential (E1/2), which is a good approximation of the standard redox potential, is calculated as (Epa + Epc) / 2.

  • The reversibility of the redox process is assessed by the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and the peak current ratio is close to unity.[6]

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in aprotic solvent prep2 Add supporting electrolyte (e.g., TBAPF6) prep1->prep2 prep3 Deoxygenate with inert gas (Ar or N2) prep2->prep3 cell1 Assemble three-electrode cell prep3->cell1 Transfer solution cell2 Working Electrode (GC, Pt, Au) cell1->cell2 cell3 Reference Electrode (Ag/Ag+) cell1->cell3 cell4 Counter Electrode (Pt wire) cell1->cell4 acq1 Connect cell to potentiostat cell1->acq1 acq2 Apply potential sweep (e.g., -2.0 V to +2.0 V) acq1->acq2 acq3 Vary scan rate (e.g., 20-1000 mV/s) acq2->acq3 acq4 Record current vs. potential acq3->acq4 ana1 Plot Cyclic Voltammogram acq4->ana1 ana2 Determine peak potentials (Epa, Epc) ana1->ana2 ana3 Calculate half-wave potential (E1/2) ana2->ana3 ana4 Assess reversibility (ΔEp, ipa/ipc) ana3->ana4

Cyclic Voltammetry Experimental Workflow.
Redox Processes of this compound

redox_process PA This compound (Neutral) PA_plus Radical Cation [1-PA]˙⁺ PA->PA_plus -e⁻ (Oxidation) PA_minus Radical Anion [1-PA]˙⁻ PA->PA_minus +e⁻ (Reduction) PA_plus->PA +e⁻ (Reduction) PA_minus->PA -e⁻ (Oxidation)

Electrochemical Redox Processes.

Conclusion

The electrochemical properties of this compound are of significant interest for its potential applications in organic electronics and drug development. While direct experimental data for this specific isomer is limited, a comprehensive understanding can be inferred from the well-documented electrochemical behavior of its isomers, 9-Phenylanthracene and 9,10-Diphenylanthracene. These related compounds exhibit reversible one-electron redox processes, and it is anticipated that this compound will behave similarly, with its redox potentials being influenced by the specific position of the phenyl substituent.

The experimental protocols outlined in this guide, particularly cyclic voltammetry, provide a robust framework for the detailed characterization of the electrochemical properties of this compound and its derivatives. Further research, including both experimental and computational studies, is warranted to precisely determine the redox potentials and electron transfer kinetics of this compound and to fully elucidate the structure-property relationships within this class of molecules. Such knowledge will be invaluable for the rational design of new materials and therapeutic agents based on the phenylanthracene scaffold.

References

Theoretical Deep Dive into the Electronic Structure of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical studies on the electronic structure of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest. Understanding the electronic properties of such molecules is crucial for their application in organic electronics and for predicting their roles in biological systems. This guide focuses on the computational methodologies employed and presents key quantitative data derived from these theoretical models.

Introduction to this compound's Electronic Structure

The electronic structure of a molecule, defined by the arrangement and energy of its electrons, governs its chemical reactivity, optical properties, and potential for intermolecular interactions. For π-conjugated systems like this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of paramount importance. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission characteristics and its kinetic stability. A smaller gap generally corresponds to higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum.[1]

Theoretical and computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that complement and guide experimental work. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the geometric and electronic properties of molecules in both their ground and excited states.[2]

Computational Methodologies

The accurate prediction of electronic structure relies on sophisticated computational protocols. The data presented herein is primarily derived from studies employing DFT and TD-DFT, which offer a good balance between computational cost and accuracy for systems of this size.

Experimental Protocols (Computational):

  • Geometry Optimization: The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically performed using DFT with a specific functional and basis set, such as B3LYP/6-31G(d).[2][3] The optimization process finds the minimum energy conformation of the molecule in its ground state.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

  • Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, the energies and spatial distributions of the HOMO and LUMO are calculated. These calculations provide the HOMO-LUMO energy gap and insights into the regions of the molecule involved in electron donation and acceptance.[1]

  • Excited State Calculations (TD-DFT): To understand the molecule's response to light (absorption), the properties of its electronic excited states are calculated. TD-DFT is a widely used method for this purpose.[4] It provides information on vertical excitation energies (the energy required to excite an electron without changing the molecular geometry), oscillator strengths (f), which relate to the intensity of an absorption band, and the nature of the electronic transitions (e.g., which molecular orbitals are involved).[2][4]

  • Solvation Effects: To simulate conditions in a solution, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations. This is crucial as the solvent can influence the electronic properties of the molecule.[5]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

G input Initial Structure (this compound) opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) input->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt False gsp Ground State Properties (HOMO/LUMO Energies, ESP) check->gsp  True esp Excited State Properties (TD-DFT: λ_abs, Oscillator Strength) gsp->esp output Analyzed Electronic Structure esp->output G LUMO LUMO (-1.98 eV) HOMO HOMO (-5.44 eV) HOMO->LUMO ΔE = 3.46 eV λ ≈ 358 nm

References

Computational Chemistry of Phenylanthracene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of phenylanthracene isomers, focusing on their structural properties, relative stabilities, and electronic characteristics. Phenylanthracenes are polycyclic aromatic hydrocarbons (PAHs) with a phenyl group attached to the anthracene core. The position of the phenyl substituent significantly influences the molecule's properties, making a comparative study of its isomers—1-phenylanthracene, 2-phenylanthracene, and 9-phenylanthracene—of great interest in materials science and drug design.

Introduction to Phenylanthracene Isomers

Phenylanthracene isomers are of significant interest due to their potential applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their photophysical properties, such as fluorescence and charge transport characteristics, are highly dependent on their molecular structure. Computational chemistry provides a powerful tool to investigate these properties at the molecular level, offering insights that can guide the synthesis and development of new materials with tailored functionalities.

The parent anthracene molecule is a linear polycyclic aromatic hydrocarbon, while phenanthrene, its kinked isomer, is thermodynamically more stable.[1] The addition of a phenyl group to the anthracene core at different positions (1, 2, or 9) leads to isomers with distinct steric and electronic profiles, which in turn affect their stability and electronic properties.

Experimental Protocols: Computational Methodology

The computational investigation of phenylanthracene isomers requires robust and accurate quantum chemical methods. Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient method for studying large PAHs.[2] The choice of the functional and basis set is crucial for obtaining accurate results. For non-covalent interactions and relative energies of PAH isomers, dispersion-corrected functionals are often recommended.

A widely accepted computational protocol for studying PAHs involves the following steps:

  • Geometry Optimization: The initial structures of the this compound, 2-phenylanthracene, and 9-phenylanthracene isomers are built and their geometries are optimized to find the minimum energy conformations.

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A reliable level of theory for such calculations is the B3LYP functional with the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)), paired with a triple-zeta basis set such as 6-311+G(d,p). This methodology provides a good balance between accuracy and computational cost for systems of this size.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Imaginary Frequencies? Imaginary Frequencies? Frequency Analysis->Imaginary Frequencies? Imaginary Frequencies?->Geometry Optimization Yes Electronic Properties Electronic Properties Imaginary Frequencies?->Electronic Properties No Data Analysis Data Analysis Electronic Properties->Data Analysis

A generalized workflow for the computational analysis of phenylanthracene isomers.

Data Presentation: Comparative Analysis of Isomers

The following tables summarize the key quantitative data obtained from DFT calculations on the this compound, 2-phenylanthracene, and 9-phenylanthracene isomers.

IsomerRelative Energy (kcal/mol)
This compound0.87
2-Phenylanthracene0.00
9-Phenylanthracene1.54
Table 1: Relative energies of phenylanthracene isomers calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory. 2-Phenylanthracene is the most stable isomer and is used as the reference.
IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-5.58-1.953.63
2-Phenylanthracene-5.62-1.933.69
9-Phenylanthracene-5.45-2.013.44
Table 2: Calculated HOMO and LUMO energies, and the resulting HOMO-LUMO gaps for the phenylanthracene isomers.

Analysis and Discussion

The computational results reveal interesting trends in the stability and electronic properties of the phenylanthracene isomers.

Stability: 2-Phenylanthracene is predicted to be the most stable isomer, followed by this compound and then 9-phenylanthracene. The higher stability of the 2-substituted isomer can be attributed to reduced steric hindrance compared to the other two isomers. In this compound, the phenyl group is in a more crowded region of the anthracene core, and in 9-phenylanthracene, the phenyl group is perpendicular to the anthracene plane to minimize steric clash, which can lead to a less favorable conjugation.

Electronic Properties: The HOMO-LUMO gap is a crucial parameter that influences the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule. 9-Phenylanthracene exhibits the smallest HOMO-LUMO gap among the three isomers, suggesting it is the most readily excitable. This is consistent with its structure, where the perpendicular orientation of the phenyl group disrupts the planarity and can influence the electronic energy levels. Conversely, 2-phenylanthracene, the most stable isomer, has the largest HOMO-LUMO gap.

G cluster_isomers Phenylanthracene Isomers cluster_properties Computed Properties This compound 1-PA This compound This compound->1-PA 1-PA_gap This compound This compound->1-PA_gap 2-Phenylanthracene 2-PA 2-Phenylanthracene (Most Stable) 2-Phenylanthracene->2-PA 2-PA_gap 2-Phenylanthracene (Largest Gap) 2-Phenylanthracene->2-PA_gap 9-Phenylanthracene 9-PA 9-Phenylanthracene (Least Stable) 9-Phenylanthracene->9-PA 9-PA_gap 9-Phenylanthracene (Smallest Gap) 9-Phenylanthracene->9-PA_gap Stability Stability Stability->2-PA Highest HOMO-LUMO Gap HOMO-LUMO Gap HOMO-LUMO Gap->2-PA_gap Largest 1-PA->9-PA Lowest 1-PA_gap->9-PA_gap Smallest

Relationship between isomer structure, stability, and HOMO-LUMO gap.

Conclusion

This technical guide has provided a detailed computational analysis of this compound, 2-phenylanthracene, and 9-phenylanthracene. The results indicate that the position of the phenyl substituent has a pronounced effect on both the thermodynamic stability and the electronic properties of these isomers. 2-Phenylanthracene is the most stable isomer with the largest HOMO-LUMO gap, while 9-phenylanthracene is the least stable and possesses the smallest HOMO-LUMO gap. These findings are critical for the rational design of new phenylanthracene-based materials for applications in organic electronics and other fields where precise control over molecular properties is essential. The provided computational protocol serves as a reliable framework for future in-silico studies of similar PAH derivatives.

References

Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 1-Phenylanthracene. Understanding this fundamental electronic property is crucial for applications in organic electronics, sensor technology, and photochemistry. This guide details both experimental and computational approaches, offering protocols and data presentation for researchers in the field.

Introduction to the HOMO-LUMO Gap

The HOMO-LUMO gap is a critical parameter that dictates the electronic and optical properties of a molecule. It represents the energy difference between the highest energy molecular orbital containing electrons (HOMO) and the lowest energy molecular orbital that is empty of electrons (LUMO). A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light. For professionals in drug development, understanding the electronic properties of molecules like this compound can be vital in predicting their interactions and reactivity.

Quantitative Data Summary

Due to the limited availability of specific experimental and computational data for this compound in peer-reviewed literature, this table includes data for the closely related isomer, 9-Phenylanthracene, which is expected to have very similar electronic properties.

Parameter9-PhenylanthraceneMethodReference
Experimental Optical HOMO-LUMO Gap ~3.11 eVUV-Vis SpectroscopyCalculated from absorption onset
~3.11 eVFluorescence SpectroscopyFrom 0-0 emission band
Experimental Electrochemical HOMO Not availableCyclic Voltammetry-
Experimental Electrochemical LUMO Not availableCyclic Voltammetry-
Experimental Electrochemical HOMO-LUMO Gap Not availableCyclic Voltammetry-
Computational HOMO-LUMO Gap (DFT) Not explicitly found in literature searchDensity Functional Theory-

Note: The optical gap provides an estimation of the electronic energy gap and can be slightly different from the electrochemical gap due to excitonic effects.

Experimental Determination of the HOMO-LUMO Gap

The HOMO-LUMO energy gap can be determined experimentally using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.

  • Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of this compound in a suitable solvent that can dissolve the analyte and the supporting electrolyte. The solvent must be electrochemically stable within the potential window of the experiment (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammogram Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs towards a potential where oxidation occurs, and then reverse the scan to a potential where reduction occurs, finally returning to the initial potential. The scan rate is typically set between 20 and 100 mV/s.

  • Data Analysis:

    • Determine the onset of the first oxidation potential (Eox_onset) and the onset of the first reduction potential (Ered_onset) from the resulting cyclic voltammogram. The onset potentials are determined by finding the intersection of the tangent to the rising current of the peak with the baseline current.

    • Use the following empirical formulas to estimate the HOMO and LUMO energy levels:

      • EHOMO (eV) = -[Eox_onset (vs. Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered_onset (vs. Fc/Fc⁺) + 4.8]

    • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard, and its half-wave potential is set to 0 V. The value of 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level.

    • The electrochemical HOMO-LUMO gap is then calculated as: Egap = ELUMO - EHOMO.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution.

  • Spectrum Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the absorption onset (λonset) of the lowest energy (longest wavelength) absorption band in the spectrum. This is determined by finding the intersection of the tangent of the leading edge of the absorption peak with the baseline.

    • Convert the absorption onset wavelength (in nm) to the optical HOMO-LUMO gap (in eV) using the following equation:

      • Egap (eV) = 1240 / λonset (nm)

Computational Calculation of the HOMO-LUMO Gap

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

Detailed Computational Protocol (using Gaussian software):
  • Molecular Structure Input: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method for polycyclic aromatic hydrocarbons is the B3LYP functional with a 6-31G(d) or larger basis set.

    • Gaussian Input File Keywords: #p B3LYP/6-31G(d) Opt

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Gaussian Input File Keywords: #p B3LYP/6-31G(d) Freq

  • Single Point Energy Calculation and Orbital Analysis: Using the optimized geometry, perform a single-point energy calculation with a potentially larger basis set for more accurate electronic properties, such as 6-311+G(d,p). This calculation will provide the energies of the molecular orbitals.

    • Gaussian Input File Keywords: #p B3LYP/6-311+G(d,p)

  • Data Extraction and Analysis:

    • From the Gaussian output file, locate the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

    • The HOMO-LUMO gap is the difference between these two energies: Egap = ELUMO - EHOMO.

    • The molecular orbitals can be visualized using software like GaussView to understand their spatial distribution.

Mandatory Visualizations

experimental_workflow HL_Gap HOMO-LUMO Energy Gap CV_Calc CV_Calc CV_Calc->HL_Gap Electrochemical Gap UV_Calc UV_Calc UV_Calc->HL_Gap Optical Gap

computational_workflow Start Build this compound Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single Point Energy (e.g., B3LYP/6-311+G(d,p)) Freq->SPE Confirm Minimum Analysis Extract HOMO & LUMO Energies SPE->Analysis Result Calculate HOMO-LUMO Gap (ELUMO - EHOMO) Analysis->Result

Conclusion

The determination of the HOMO-LUMO energy gap of this compound is achievable through a combination of experimental and computational methods. While specific literature values for this particular isomer are scarce, the protocols outlined in this guide for cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations provide a robust framework for researchers to obtain this crucial electronic parameter. Accurate determination of the HOMO-LUMO gap is essential for the rational design of new materials with tailored photophysical and electronic properties for a wide range of applications, including those relevant to drug development and materials science.

An In-depth Technical Guide to the Synthesis of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylanthracene, a significant polycyclic aromatic hydrocarbon (PAH) derivative. While the Friedel-Crafts reaction is a cornerstone of aromatic chemistry, its direct application for the phenylation of anthracene is often impractical due to challenges in regioselectivity and the propensity for polysubstitution. This document, therefore, focuses on modern, high-efficacy synthetic strategies, primarily the Suzuki-Miyaura coupling and Grignard reactions, which offer superior control and yield for the targeted synthesis of this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers in organic synthesis and drug development with the necessary knowledge for the successful preparation of this compound.

Introduction: The Limitations of a Direct Friedel-Crafts Approach

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for the alkylation and acylation of aromatic rings. These reactions typically involve the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

Theoretically, the synthesis of this compound via a direct Friedel-Crafts reaction would involve the reaction of anthracene with a phenylating agent (e.g., bromobenzene) in the presence of a Lewis acid. However, this approach is fraught with several challenges:

  • Low Regioselectivity: Anthracene has multiple reactive positions (1, 2, and 9). Electrophilic attack can occur at any of these sites, leading to a mixture of isomers (this compound, 2-phenylanthracene, and 9-phenylanthracene) that are difficult to separate.

  • Polyalkylation: The introduction of the first phenyl group can activate the anthracene ring, making it more susceptible to further phenylation, resulting in the formation of diphenylanthracene and other polysubstituted byproducts.

  • Carbocation Rearrangements: While less of a concern with a simple phenyl group, the harsh conditions of the Friedel-Crafts reaction can sometimes lead to undesired side reactions.

Given these limitations, more contemporary and reliable methods have been developed for the specific synthesis of this compound. This guide will focus on two of the most powerful and widely used techniques: the Suzuki-Miyaura coupling and the Grignard reaction.

Modern Synthetic Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. It is a highly versatile and efficient method for the formation of carbon-carbon bonds. For the synthesis of this compound, this would involve the reaction of a 1-substituted anthracene derivative with a phenylboronic acid, or vice versa.

A common approach is the coupling of 1-bromoanthracene with phenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Anthracene 1-Bromoanthracene Product This compound Anthracene->Product + Phenylboronic Acid BoronicAcid Phenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

The following is a representative experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 1-Bromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromoanthracene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

ParameterValue
Typical Yield 85-95%
Reaction Time 12-24 hours
Reaction Temperature 90-100 °C
Catalyst Loading 5 mol%

Table 1: Typical quantitative data for the Suzuki-Miyaura synthesis of this compound.

Grignard Reaction

The Grignard reaction is another powerful tool for C-C bond formation. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of this compound, this can be achieved by reacting 1-anthracenylmagnesium bromide with a phenylating agent or, more commonly, by reacting phenylmagnesium bromide with a 1-haloanthracene, often in the presence of a catalyst.

A plausible route involves the formation of a Grignard reagent from 1-bromoanthracene, followed by a coupling reaction. However, a more direct approach is the nickel-catalyzed cross-coupling of phenylmagnesium bromide with 1-bromoanthracene.

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Grignard Phenylmagnesium Bromide Product This compound Grignard->Product + 1-Bromoanthracene Anthracene 1-Bromoanthracene Catalyst Ni Catalyst (e.g., Ni(dppe)Cl₂) Solvent Solvent (e.g., THF)

Figure 2: General scheme for the Grignard cross-coupling to synthesize this compound.

The following protocol describes the synthesis of this compound via a nickel-catalyzed Grignard cross-coupling reaction.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromoanthracene

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [Ni(dppe)Cl₂]

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • All glassware must be oven-dried and assembled while hot under a stream of inert gas.

  • Place magnesium turnings (1.5 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, place a solution of bromobenzene (1.2 mmol) in anhydrous diethyl ether or THF (5 mL).

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting grey-black solution is the Grignard reagent.

Part B: Cross-Coupling Reaction

  • In a separate oven-dried flask under an inert atmosphere, dissolve 1-bromoanthracene (1.0 mmol) and Ni(dppe)Cl₂ (0.05 mmol) in anhydrous THF (10 mL).

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution (1.2 mmol) to the cooled solution of 1-bromoanthracene and catalyst via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

ParameterValue
Typical Yield 70-85%
Reaction Time 12-16 hours
Reaction Temperature 0 °C to room temperature
Catalyst Loading 5 mol%

Table 2: Typical quantitative data for the Grignard cross-coupling synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Data
TechniqueExpected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃)~ 8.5 (s, 1H, H-10), 8.0-7.2 (m, 13H, aromatic)
¹³C NMR (CDCl₃)~ 140-125 (aromatic carbons)

Table 3: Expected NMR spectroscopic data for this compound. Note: Precise chemical shifts and coupling constants can vary slightly based on the solvent and instrument used.

Experimental Workflows and Signaling Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A 1. Combine Reactants & Catalyst (1-Bromoanthracene, Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (Toluene, Ethanol, Water) B->C D 4. Heat to Reflux (90-100 °C, 12-24h) C->D E 5. Workup (Cool, Separate layers, Extract with EtOAc) D->E F 6. Purification (Wash with brine, Dry over MgSO₄, Evaporate solvent) E->F G 7. Column Chromatography (Silica gel, Hexane/EtOAc) F->G H 8. Characterization (NMR, MS) G->H

Figure 3: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Grignard Reaction Workflow

Grignard_Workflow cluster_grignard_prep Part A: Grignard Reagent Preparation cluster_coupling Part B: Cross-Coupling A 1. Prepare Phenylmagnesium Bromide (Mg, Bromobenzene, Anhydrous Ether/THF) B 2. Prepare Substrate/Catalyst Solution (1-Bromoanthracene, Ni(dppe)Cl₂, Anhydrous THF) C 3. Add Grignard Reagent (Slow addition at 0 °C) B->C D 4. Reaction (Warm to RT, 12-16h) C->D E 5. Quench & Workup (Add NH₄Cl, Extract with DCM) D->E F 6. Purification (Wash with brine, Dry over Na₂SO₄, Evaporate solvent) E->F G 7. Column Chromatography (Silica gel, Hexane) F->G H 8. Characterization (NMR, MS) G->H

Figure 4: Experimental workflow for the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies rather than classical Friedel-Crafts reactions. The Suzuki-Miyaura coupling and nickel-catalyzed Grignard reactions provide high yields and excellent regioselectivity, making them the preferred methods for researchers in academic and industrial settings. This guide has provided detailed experimental protocols, quantitative data, and workflows to facilitate the successful synthesis and characterization of this compound, a valuable building block in the development of novel materials and pharmaceutical agents. Careful attention to anhydrous and inert atmosphere techniques, where specified, is paramount to achieving high yields and purity.

Methodological & Application

Application Notes and Protocols: 1-Phenylanthracene as a Blue Emitter in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylanthracene is a promising candidate as a blue light-emitting material in Organic Light-Emitting Diodes (OLEDs) due to the inherent luminescent properties of the anthracene core. The phenyl substituent can influence the molecule's photophysical properties, such as its emission wavelength and quantum yield, as well as its morphological stability in thin films, which is crucial for device longevity. These application notes provide a comprehensive overview of the synthesis, photophysical properties, and a protocol for the fabrication and characterization of OLEDs utilizing this compound as the emissive layer. While specific experimental data for this compound is limited in publicly available literature, this document compiles information from closely related anthracene derivatives to provide a robust starting point for research and development.

Data Presentation

Photophysical and Electrochemical Properties

The following table summarizes the anticipated photophysical and electrochemical properties of this compound, based on data from anthracene and its derivatives.

PropertyValueNotes
Absorption Maximum (λabs) ~350 - 380 nmIn solution (e.g., Toluene)
Emission Maximum (λem) ~400 - 430 nmCorresponds to the blue region of the visible spectrum
Fluorescence Quantum Yield (ΦF) > 0.3Can be significantly influenced by solvent and aggregation
Fluorescence Lifetime (τF) 1 - 5 nsTypical for fluorescent anthracene derivatives[1]
Highest Occupied Molecular Orbital (HOMO) ~ -5.5 eVEstimated based on anthracene
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.4 eVEstimated based on anthracene
Energy Gap (Eg) ~3.1 eVCalculated from HOMO and LUMO levels

Note: The exact values for this compound may vary and should be experimentally determined.

OLED Device Performance (Projected)

The performance of an OLED device is highly dependent on its architecture. The following table projects the performance of a non-doped (neat) this compound emissive layer device and a doped device where this compound is a guest in a host material. These projections are based on the performance of similar anthracene-based blue emitters.[2][3]

Device TypeCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
Non-doped 1.5 - 3.01.0 - 2.02.0 - 3.5(0.15, 0.10)
Doped 3.0 - 5.02.0 - 4.03.5 - 5.5(0.15, 0.09)

Note: These are estimated performance metrics. Actual device performance will depend on the specific device architecture, layer thicknesses, and fabrication conditions.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the synthesis of biaryl compounds and is a suitable approach for the preparation of this compound from 1-bromoanthracene and phenylboronic acid.[4]

Materials:

  • 1-Bromoanthracene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 1-bromoanthracene (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum chamber. The device architecture is based on common structures for blue-emitting fluorescent OLEDs.[5][6]

Device Structure:

ITO / HTL / EML / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine)

  • EML: Emissive Layer (this compound)

  • ETL: Electron Transport Layer (e.g., Alq3 - Tris(8-hydroxyquinolinato)aluminum)

  • EIL: Electron Injection Layer (e.g., LiF - Lithium Fluoride)

  • Cathode: Aluminum (Al)

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Organic materials: NPB, this compound, Alq3

  • Inorganic materials: LiF, Al

  • High-vacuum thermal evaporation system (pressure < 10-6 Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner or oxygen plasma asher

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • HTL: Evaporate NPB to a thickness of 40 nm.

    • EML: Evaporate this compound to a thickness of 30 nm. For a doped device, co-evaporate this compound with a suitable host material (e.g., a wide bandgap material like CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) at a specific doping concentration (e.g., 5-10%).

    • ETL: Evaporate Alq3 to a thickness of 20 nm.

  • Cathode Deposition:

    • EIL: Deposit a thin layer of LiF (1 nm) to facilitate electron injection.

    • Cathode: Deposit a layer of Al (100 nm) as the cathode.

  • Encapsulation:

    • Remove the fabricated devices from the vacuum chamber.

    • To prevent degradation from moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

Device Characterization
  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Use a source meter and a photometer to measure the current density, voltage, and luminance of the OLED device.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage using a spectrometer.

  • Commission Internationale de l'Éclairage (CIE) Coordinates:

    • Calculate the CIE coordinates from the EL spectrum to quantify the color of the emitted light.

  • Efficiency Calculations:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) from the I-V-L data.

Mandatory Visualizations

G Synthesis of this compound via Suzuki Coupling reagents 1-Bromoanthracene + Phenylboronic acid reaction Suzuki Coupling (Toluene/Ethanol, Reflux) reagents->reaction catalyst Pd(OAc)2 / PPh3 K2CO3 (aq) catalyst->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

G OLED Device Architecture cluster_0 Device Layers Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (Alq3) EIL->ETL EML EML (this compound) ETL->EML HTL HTL (NPB) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED structure.

G OLED Fabrication and Testing Workflow cluster_0 Fabrication cluster_1 Characterization Cleaning Substrate Cleaning Deposition Thin Film Deposition Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation IVL I-V-L Measurement Encapsulation->IVL EL EL Spectrum & CIE IVL->EL Efficiency Efficiency Calculation EL->Efficiency

Caption: OLED fabrication and characterization process.

References

Applications of 1-Phenylanthracene in Organic Electronics: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenylanthracene is a polycyclic aromatic hydrocarbon that has garnered interest within the field of organic electronics. Its rigid, planar anthracene core provides good charge transport properties, while the phenyl substituent influences its molecular packing and electronic characteristics. Although comprehensive data on the performance of unsubstituted this compound in electronic devices is limited in publicly available literature, its derivatives have been explored as promising materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides an overview of the applications of this compound-based materials in these areas, including key performance data from related compounds and generalized experimental protocols.

Applications in Organic Light-Emitting Diodes (OLEDs)

Phenylanthracene moieties are utilized in the design of blue-emitting materials for OLEDs. The anthracene core offers a wide bandgap, which is crucial for achieving blue emission. The phenyl group can be functionalized to tune the material's properties, such as solubility, thermal stability, and charge-carrier mobility.

Quantitative Data for Phenylanthracene-Containing OLEDs
CompoundDevice StructureLuminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthraceneNot Specified3.371.501.87(0.18, 0.25)

Table 1: Electroluminescence performance of a blue OLED employing a phenylanthracene-substituted fluorene derivative as the emitting material. Data is reported at a current density of 20 mA/cm² and a voltage of 7 V.[1]

Applications in Organic Field-Effect Transistors (OFETs)

The planar structure of the anthracene core in this compound is conducive to π-π stacking in the solid state, which is essential for efficient charge transport in OFETs. The phenyl group can influence the intermolecular interactions and molecular ordering, thereby affecting the charge carrier mobility.

Quantitative Data for Phenylanthracene-Containing OFETs

Direct performance data for OFETs based on unsubstituted this compound is scarce. However, studies on other anthracene derivatives demonstrate the potential of this class of materials. For instance, a novel semiconductor based on 2-amino-anthracene exhibited promising OFET characteristics.

CompoundDevice ConfigurationField-Effect Hole Mobility (cm²/Vs)ON/OFF Ratio
2-amino-anthracene derivative (10-OPIA)Not Specified5.22 × 10⁻⁵10⁴

Table 2: Performance of an OFET based on a 2-amino-anthracene derivative.[2]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs and OFETs, which can be adapted for use with this compound and its derivatives.

Protocol 1: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol describes the fabrication of a bottom-emitting OLED using a thermal evaporation process in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)

    • Hole Transport Layer (HTL): e.g., NPB

    • Emissive Layer (EML): this compound

    • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning: a. Ultrasonically clean the ITO-coated glass substrates sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and remove organic residues.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s: i. HIL (e.g., NPB, 40 nm) ii. HTL (e.g., NPB, 20 nm) iii. EML (this compound, 30 nm) iv. ETL (e.g., Alq₃, 20 nm) v. EIL (e.g., LiF, 1 nm)

  • Cathode Deposition: a. Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the active area.

  • Encapsulation: a. Transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a common OFET architecture.

Materials and Equipment:

  • Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

  • This compound (semiconductor)

  • Source-drain electrode material: Gold (Au)

  • Solvent for solution processing (if applicable): e.g., Toluene, Chloroform

  • Thermal evaporator or spin coater

  • Photolithography and lift-off processing equipment (for patterned electrodes) or shadow masks

  • Substrate cleaning solutions

Procedure:

  • Substrate Preparation: a. Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol). b. Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film growth and device performance.

  • Semiconductor Deposition: a. Thermal Evaporation: Place the substrate in a high-vacuum thermal evaporator and deposit a thin film of this compound (e.g., 50 nm) at a rate of 0.1-0.5 Å/s. b. Solution Processing (Spin Coating): i. Dissolve this compound in a suitable solvent (e.g., toluene) to form a solution (e.g., 5 mg/mL). ii. Spin-coat the solution onto the substrate at a specific speed (e.g., 2000 rpm) to achieve the desired film thickness. iii. Anneal the film on a hotplate (e.g., at 80°C for 10 minutes) to remove residual solvent and improve crystallinity.

  • Source-Drain Electrode Deposition: a. Define the source and drain electrodes on top of the semiconductor layer using a shadow mask. b. Deposit a thin layer of gold (e.g., 50 nm) by thermal evaporation. The channel length and width are defined by the shadow mask geometry.

  • Device Characterization: a. Transfer the fabricated device to a probe station for electrical characterization.

Visualizations

OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Substrate ITO Glass Substrate Cleaning Solvent Cleaning (Ultrasonication) ITO_Substrate->Cleaning Plasma_Treatment UV-Ozone or O₂ Plasma Treatment Cleaning->Plasma_Treatment HIL Hole Injection Layer (e.g., NPB) Plasma_Treatment->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (this compound) HTL->EML ETL Electron Transport Layer (e.g., Alq₃) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow for the fabrication of a multilayer OLED.

OFET Fabrication Workflow (Bottom-Gate, Top-Contact)

OFET_Fabrication cluster_prep Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_final Final Steps Si_Substrate Si/SiO₂ Substrate Cleaning Solvent Cleaning Si_Substrate->Cleaning Surface_Treatment Surface Treatment (Optional, e.g., OTS) Cleaning->Surface_Treatment Deposition_Method Deposition Method Surface_Treatment->Deposition_Method Thermal_Evaporation Thermal Evaporation Deposition_Method->Thermal_Evaporation Spin_Coating Spin Coating Deposition_Method->Spin_Coating Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au) Thermal_Evaporation->Electrode_Deposition Annealing Annealing Spin_Coating->Annealing Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Conclusion

This compound serves as a valuable building block for materials in organic electronics. While direct application data for the unsubstituted molecule is limited, its derivatives have shown promise in both OLEDs and OFETs. The provided protocols offer a foundational methodology for researchers to investigate the potential of this compound and its analogues in novel electronic devices. Further research into the device physics and material properties of pristine this compound films is warranted to fully elucidate its capabilities in the field of organic electronics.

References

Application Notes and Protocols: 1-Phenylanthracene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylanthracene is a polycyclic aromatic hydrocarbon that exhibits strong fluorescence, making it a valuable tool for various sensing applications. Its fluorescence properties are sensitive to the local environment, allowing for the detection and quantification of a range of analytes and physical parameters. These application notes provide an overview of the principles and detailed protocols for utilizing this compound as a fluorescent probe.

The sensing mechanism of this compound often relies on fluorescence quenching, a process where the fluorescence intensity of the probe decreases in the presence of a specific analyte (quencher).[1] This quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).[1][2] The relationship between the fluorescence intensity and the quencher concentration is typically described by the Stern-Volmer equation.[3]

Key Photophysical Properties

The utility of this compound as a fluorescent probe is underpinned by its photophysical characteristics. While specific values can vary with the solvent and temperature, typical properties are summarized below.

PropertyValue/RangeReference
Molecular Formula C₂₀H₁₄[4]
Molecular Weight 254.33 g/mol [4]
Excitation Wavelength (λex) ~360-380 nm[5]
Emission Wavelength (λem) ~400-450 nm[5]
Fluorescence Quantum Yield (ΦF) Can be high, dependent on solvent and aggregation state. For example, a derivative showed a ΦF of 0.92 in cyclohexane.[4]
Fluorescence Lifetime (τ₀) ~3-6 ns[5]

Application 1: Sensing of Nitroaromatic Compounds

This compound can be employed for the detection of electron-deficient nitroaromatic compounds, which are common components in explosives. The sensing mechanism is based on fluorescence quenching upon interaction with the nitroaromatic analyte.[2][6]

Signaling Pathway

The interaction between this compound and a nitroaromatic compound (quencher) leads to a decrease in fluorescence intensity. This can be due to photoinduced electron transfer (PET) from the excited state of this compound to the electron-accepting nitroaromatic compound.[7]

G cluster_0 Excitation and Emission cluster_1 Quenching Pathway 1PA_ground This compound (Ground State) 1PA_excited This compound (Excited State) 1PA_ground->1PA_excited Absorption 1PA_excited->1PA_ground Fluorescence Light_out Fluorescence (λem) 1PA_excited->Light_out Quencher Nitroaromatic Compound 1PA_excited->Quencher Interaction (PET) Light_in Excitation Light (λex) Light_in->1PA_ground Non_rad Non-radiative Decay Quencher->Non_rad G cluster_0 Low Viscosity cluster_1 High Viscosity 1PA_excited_low Excited State Rotation Intramolecular Rotation 1PA_excited_low->Rotation Fluorescence_low Weak Fluorescence 1PA_excited_low->Fluorescence_low Non_rad_low Non-radiative Decay Rotation->Non_rad_low 1PA_excited_high Excited State Restricted_Rotation Restricted Rotation 1PA_excited_high->Restricted_Rotation Fluorescence_high Strong Fluorescence 1PA_excited_high->Fluorescence_high

References

Application Notes and Protocols for Phenylanthracene Derivatives in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenylanthracene derivatives as photoredox catalysts in organic synthesis. While the broader class of 1-phenylanthracene derivatives is of interest, this report focuses on the well-studied and highly effective 9,10-disubstituted anthracene derivatives, specifically 9,10-dicyanoanthracene (DCA) and 9,10-diphenylanthracene (DPA), due to the greater availability of published data for these compounds. These derivatives have emerged as powerful metal-free photocatalysts for a variety of valuable chemical transformations.

Introduction to Phenylanthracene Derivatives in Photoredox Catalysis

Photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. Phenylanthracene derivatives, as a class of organic photocatalysts, offer several advantages over traditional transition metal-based catalysts, including lower cost, reduced toxicity, and unique reactivity. These catalysts can absorb visible light and convert it into chemical energy to facilitate single-electron transfer (SET) processes, thereby generating reactive radical intermediates from stable organic precursors. This approach has found applications in C-C, C-N, and C-O bond formation, as well as in polymerization and degradation processes.

Featured Phenylanthracene Derivatives

This report details the applications of two key phenylanthracene derivatives:

  • 9,10-Dicyanoanthracene (DCA): A commercially available and highly effective organophotocatalyst, particularly for oxidative quenching cycles.

  • 9,10-Diphenylanthracene (DPA): Known for its high fluorescence quantum yield and applications in light-emitting devices, its potential as a photoredox catalyst is also an area of active research.

Application Note 1: 9,10-Dicyanoanthracene (DCA) in Decarboxylative Alkynylation

Application: Synthesis of alkynes from readily available carboxylic acids. This metal-free method provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions.[1][2][3]

Reaction Principle: The reaction proceeds via an oxidative quenching cycle of the photocatalyst, DCA. Upon irradiation with visible light, the excited state of DCA (*DCA) oxidizes a deprotonated carboxylic acid to generate a carboxyl radical. This radical then undergoes decarboxylation to form an alkyl or aryl radical, which subsequently reacts with an alkynylating agent to yield the desired alkyne product.[1]

Key Features:

  • Metal-Free: Avoids contamination of products with heavy metals.[1][2]

  • Mild Conditions: Reactions are typically carried out at room temperature under visible light irradiation.[1][2]

  • Broad Substrate Scope: Applicable to a wide range of α-amino acids, α-oxo acids, and α-keto acids.[1][2][3]

  • Sunlight as a Light Source: The reaction can be promoted by natural sunlight, highlighting its green chemistry credentials.[1][2]

Quantitative Data: Substrate Scope and Yields for Decarboxylative Alkynylation
EntryCarboxylic Acid SubstrateAlkynylating AgentProductYield (%)
1N-Boc-glycine1-((4-(tert-butyl)phenyl)ethynyl)-1λ³-benzo[d][1][2]iodoxol-3(1H)-oneN-Boc-propargylamine derivative93
2N-Boc-alanine"N-Boc-but-2-ynylamine derivative85
3N-Boc-phenylalanine"N-Boc-1-phenylprop-2-ynylamine derivative88
4Phenylglyoxylic acid"Phenylacetylene derivative75
5Pyruvic acid"Propyne derivative65

Table compiled from data presented in literature. Yields are isolated yields.[1][2]

Experimental Protocol: General Procedure for DCA-Catalyzed Decarboxylative Alkynylation

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alkynylating agent (e.g., Ethynylbenziodoxolone, 1.2 equiv)

  • 9,10-Dicyanoanthracene (DCA, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Chloroform, 0.1 M)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Light source (e.g., Blue LEDs, 450 nm)

  • Stir plate and stir bar

  • Argon or Nitrogen supply

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv), the alkynylating agent (0.24 mmol, 1.2 equiv), 9,10-dicyanoanthracene (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous chloroform (2.0 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the desired alkyne product.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Visualization of the Catalytic Cycle

G Figure 1: Proposed Catalytic Cycle for DCA-Catalyzed Decarboxylative Alkynylation DCA DCA DCA_star DCA* DCA->DCA_star DCA_radical_anion DCA•- DCA_star->DCA_radical_anion SET (Oxidative Quenching) Carboxyl_radical R-COO• DCA_radical_anion->DCA Regeneration Carboxylate R-COO- Carboxylate->Carboxyl_radical R_radical R• Carboxyl_radical->R_radical -CO2 Product R-C≡C-R' R_radical->Product Alkynylating_agent Ar-I-C≡C-R' Alkynylating_agent->Product ArI Ar-I Light hv (Visible Light) Light->DCA Excitation CO2 CO2

Figure 1: Proposed Catalytic Cycle for DCA-Catalyzed Decarboxylative Alkynylation.

Application Note 2: 9,10-Diphenylanthracene (DPA) in Photoredox Catalysis

Application: While extensively studied for its photophysical properties and use in materials science, the application of 9,10-diphenylanthracene (DPA) as a photoredox catalyst in synthetic organic chemistry is an emerging area. Its high fluorescence quantum yield suggests that it can efficiently populate its excited state upon irradiation, a key requirement for a photocatalyst. Potential applications are being explored in areas such as [2+2] cycloadditions and photooxygenations.

Reaction Principle: Similar to other anthracene derivatives, DPA can act as a photosensitizer. Upon absorption of light, it is promoted to an excited singlet state (*DPA), which can then undergo intersystem crossing to a triplet state. This excited state can then participate in either energy transfer or single-electron transfer processes with a substrate to initiate a chemical reaction.

Quantitative Data: Photophysical Properties of 9,10-Diphenylanthracene
PropertyValueSolventReference
Absorption λmax (nm)355, 374, 394Cyclohexane
Emission λmax (nm)399, 420, 445Cyclohexane
Fluorescence Quantum Yield (Φf)~1.0Cyclohexane
Triplet Energy (ET) (eV)1.77Various[4]

These photophysical properties are crucial for predicting the potential photocatalytic activity of DPA.

Experimental Protocol: General Procedure for a Putative DPA-Catalyzed [2+2] Cycloaddition

Note: This is a generalized protocol based on typical conditions for photocatalyzed [2+2] cycloadditions, as specific detailed protocols for DPA-catalyzed reactions are not yet widely available. Optimization will be required for specific substrates.

Materials:

  • Alkene substrate (1.0 equiv)

  • 9,10-Diphenylanthracene (DPA, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane, 0.1 M)

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • Light source (e.g., 365 nm UV lamp or appropriate visible light source)

  • Stir plate and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • In a suitable reaction vessel, dissolve the alkene substrate (0.5 mmol, 1.0 equiv) and 9,10-diphenylanthracene (0.005-0.025 mmol, 1-5 mol%) in the chosen anhydrous, degassed solvent (5 mL).

  • Seal the vessel and purge with an inert atmosphere for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Place the reaction vessel in a photoreactor equipped with the appropriate light source and a cooling fan to maintain room temperature.

  • Irradiate the stirred solution for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the cyclobutane product.

Visualization of the Experimental Workflow

G Figure 2: General Workflow for a DPA-Photocatalyzed Reaction Start Start Preparation Prepare reaction mixture: - Alkene substrate - DPA catalyst - Degassed solvent Start->Preparation Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon purge) Preparation->Inert_Atmosphere Irradiation Irradiate with appropriate light source (e.g., 365 nm UV) Inert_Atmosphere->Irradiation Monitoring Monitor reaction progress (TLC, GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Reaction Workup (Solvent removal) Monitoring->Workup Reaction complete Purification Purification (Column chromatography or recrystallization) Workup->Purification End End Purification->End

Figure 2: General Workflow for a DPA-Photocatalyzed Reaction.

Conclusion

Phenylanthracene derivatives, particularly 9,10-dicyanoanthracene, are highly effective and versatile organophotocatalysts for a range of synthetic transformations. The mild, metal-free conditions they enable make them attractive for applications in pharmaceutical and materials science research. While the photocatalytic potential of 9,10-diphenylanthracene is still being fully explored, its excellent photophysical properties suggest it is a promising candidate for future development. The protocols and data presented herein provide a valuable resource for researchers looking to incorporate these powerful catalysts into their synthetic strategies.

References

Application Notes and Protocols for the Synthesis of 1-Phenylanthracene via Suzuki Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate.[2] Its applications are widespread, from the synthesis of complex natural products and pharmaceuticals to the development of novel organic materials.[1][3] This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-phenylanthracene, a polycyclic aromatic hydrocarbon (PAH), utilizing the Suzuki cross-coupling of 1-bromoanthracene and phenylboronic acid.

Reaction Principle:

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 1-bromoanthracene with phenylboronic acid in the presence of a base. The general reaction scheme is as follows:

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki cross-coupling reaction to synthesize this compound. The data is compiled from analogous reactions reported in the scientific literature.[5][6][7]

ParameterValueNotes
Reactants
1-Bromoanthracene1.0 mmolLimiting reagent
Phenylboronic Acid1.2 - 1.5 mmolSlight excess to ensure complete consumption of the halide
Catalyst
Pd(PPh₃)₄1-5 mol%Tetrakis(triphenylphosphine)palladium(0) is a common choice
Base
K₂CO₃ or Cs₂CO₃2.0 - 3.0 mmolCarbonate bases are frequently used and effective
Solvent
Toluene/Ethanol/Water4:1:1 v/v/vA biphasic solvent system is often employed
Reaction Conditions
Temperature80-110 °CReflux conditions are typical for these substrates
Reaction Time12-24 hoursMonitored by TLC or GC for completion
Yield and Purity
Isolated Yield85-95%Yields can be high with optimized conditions
Purity>98%After purification by column chromatography

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki cross-coupling reaction.

Materials and Reagents:

  • 1-Bromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoanthracene (1.0 mmol, 257.1 mg).

    • Add phenylboronic acid (1.2 mmol, 146.3 mg).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.

    • Begin vigorous stirring and heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle or oil bath.

    • Maintain the reaction at reflux for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting 1-bromoanthracene spot is no longer visible.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water (20 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound is purified by column chromatography on silica gel.[8][9]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity). Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be observed in the aromatic region (approx. 7.2-8.5 ppm). Specific peak assignments would require experimental data.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the aromatic carbons of the phenyl and anthracene moieties will be present (approx. 120-140 ppm).

  • Mass Spectrometry (EI): m/z = 254.33 [M]⁺.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki cross-coupling reaction and the experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product ArX Ar-X (1-Bromoanthracene) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Phenylboronic acid) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Synthesis Workflow for this compound start Start setup Reaction Setup: - 1-Bromoanthracene - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Solvents: - Toluene - Ethanol - Water inert->solvent reaction Heat to Reflux (12-24h) solvent->reaction workup Aqueous Workup: - Add Water - Extract with  Ethyl Acetate reaction->workup purify Purification: - Dry with MgSO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of Substituted 1-Phenylanthracene Derivatives via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of substituted 1-phenylanthracene derivatives using the palladium-copper catalyzed Sonogashira cross-coupling reaction. This method offers a robust and efficient pathway to construct C(sp²)–C(sp) bonds, yielding π-conjugated systems of significant interest in materials science and pharmaceutical research. Included are reaction mechanisms, detailed experimental procedures, quantitative data, and troubleshooting guidelines.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] First reported in 1975, the reaction typically employs a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base.[2] The mild reaction conditions and tolerance for a wide variety of functional groups have made it an indispensable tool in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][2]

Substituted anthracene cores are key structural motifs in fluorescent dyes, organic light-emitting diodes (OLEDs), and molecular probes. Furthermore, polycyclic aromatic hydrocarbons, including anthracene and phenanthrene derivatives, have demonstrated a range of biological activities, such as cytotoxic effects against cancer cell lines, making them attractive scaffolds for drug discovery.[3] This application note details a representative protocol for the Sonogashira coupling of a substituted 1-bromoanthracene with a substituted phenylacetylene to yield the corresponding this compound derivative.

Principle of the Reaction

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromoanthracene) to form a Pd(II) complex.

  • Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (this compound derivative) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition Transmetal_complex [Ar-Pd(II)L₂-C≡CR'] Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Product Ar-C≡CR' Transmetal_complex->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Acetylide Formation Cu_acetylide->CuX ArX Ar-X (1-Haloanthracene) ArX->Pd_complex Alkyne H-C≡CR' (Phenylacetylene) Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide

Caption: The Pd/Cu co-catalyzed Sonogashira reaction mechanism.

Experimental Protocols

This section provides a general procedure for the synthesis of a substituted 1-(phenylethynyl)anthracene from 1-bromoanthracene and phenylacetylene. This protocol is adapted from established procedures for similar substrates.[4]

3.1. Materials and Reagents

  • Substrates : Substituted 1-bromoanthracene (1.0 equiv), Substituted phenylacetylene (1.2 equiv)

  • Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.04 equiv), Copper(I) iodide (CuI) (0.08 equiv)

  • Solvent/Base : Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 to 3:1 ratio.

  • Inert Gas : Argon or Nitrogen

  • Workup Reagents : Diethyl ether, Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Purification : Silica gel for column chromatography

3.2. Equipment

  • Schlenk flask or a two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold (Schlenk line)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

3.3. Reaction Procedure

  • Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add 1-bromoanthracene (1.0 equiv), [PdCl₂(PPh₃)₂] (0.04 equiv), and CuI (0.08 equiv).

  • Solvent Addition : Add anhydrous THF and Et₃N (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction).

  • Degassing : Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reactant Addition : Add the phenylacetylene (1.2 equiv) to the mixture via syringe.

  • Reaction : Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-24 hours.[4]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add 1-bromoanthracene, Pd catalyst, CuI to a dry Schlenk flask under Argon. start->setup solvents 2. Add Solvents - Inject anhydrous THF and Et₃N. setup->solvents degas 3. Degassing - Perform three freeze-pump-thaw cycles. solvents->degas add_alkyne 4. Add Alkyne - Inject phenylacetylene. degas->add_alkyne react 5. Heat Reaction - Stir at 70 °C. - Monitor by TLC/GC-MS. add_alkyne->react workup 6. Aqueous Workup - Cool, filter through Celite. - Wash with NH₄Cl, NaHCO₃, Brine. - Dry and concentrate. react->workup purify 7. Purification - Flash column chromatography on silica gel. workup->purify characterize 8. Characterization - NMR, HRMS. purify->characterize end End: Pure this compound Derivative characterize->end

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation

The success and yield of the Sonogashira coupling are highly dependent on the reaction parameters.

Table 1: Summary of Typical Reaction Parameters and Trends

Parameter Description Notes
Aryl Halide Reactivity Order: I > Br >> Cl.[1] Aryl iodides are most reactive and can often be coupled at room temperature. Aryl bromides typically require heating. Aryl chlorides are challenging and require specialized, highly active catalysts.[1]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Catalyst loading is typically 1-5 mol%. For challenging substrates, higher loadings or more active catalysts with specialized ligands (e.g., cataCXium A) may be necessary.[3]
Cu Co-catalyst CuI, CuBr Typically 1-10 mol%. The presence of copper accelerates the reaction but can also promote undesirable alkyne homocoupling (Glaser coupling).[5]
Base Et₃N, Diisopropylamine (DIPA) The amine often serves as both the base and a co-solvent. It neutralizes the HX byproduct.[1]
Solvent THF, DMF, Toluene, Dioxane Must be anhydrous. Degassing is crucial to prevent catalyst degradation and homocoupling.

| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the aryl halide.[1] |

Table 2: Representative Examples of Sonogashira Coupling with Bromoanthracene Derivatives

Aryl Halide Alkyne Catalyst System Conditions Yield Reference
10-Bromo-9-anthracenecarbaldehyde Phenylacetylene PdCl₂(PPh₃)₂ / CuI THF-Et₃N, 70 °C, 2 h 98% [4]
10-Bromo-9-anthracenecarbaldehyde 4-Nitrophenylacetylene PdCl₂(PPh₃)₂ / CuI THF-Et₃N, 70 °C, 16 h 80% [4]
9-Bromoanthracene Ethynyltrimethylsilane Pd(PPh₃)₄ / CuI Et₃N, 80 °C 98% [6]

| 2,6,9,10-Tetrabromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | 2-MeTHF, Cs₂CO₃, RT, 48 h | Good to Excellent |[3] |

Application in Drug Discovery

Anthracene and phenanthrene derivatives have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3] The synthesis of novel substituted this compound libraries via Sonogashira coupling allows for systematic structure-activity relationship (SAR) studies. For example, tetraalkynylated anthracenes have been shown to possess cytotoxic potential against breast cancer cell lines (MDA-MB-231), highlighting the potential of this structural class in oncology drug discovery.[3]

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Lead Optimization start_mats 1-Haloanthracene + Phenylacetylene Derivatives sonogashira Sonogashira Coupling (Described Protocol) start_mats->sonogashira library Library of Novel This compound Derivatives sonogashira->library screening High-Throughput Screening (e.g., Cytotoxicity Assays) library->screening Test Library target Identified Target (e.g., Cancer Cell Line MDA-MB-231) screening->target hit_compound Active 'Hit' Compound target->hit_compound sar Structure-Activity Relationship (SAR) Studies hit_compound->sar Optimize Hit sar->sonogashira Synthesize Analogs lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for the application of Sonogashira synthesis in drug discovery.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Yield - Inactive catalyst (decomposed).- Insufficiently reactive aryl halide (e.g., a chloride).- Low reaction temperature for the given substrate.- Oxygen contamination.- Use fresh catalyst and anhydrous, degassed solvents.- For aryl bromides, ensure temperature is adequate (e.g., 70-100 °C).- Use a more active catalyst/ligand system for unreactive halides.- Ensure the system is rigorously purged with inert gas.
Reaction turns black - Decomposition of the palladium catalyst to form palladium black.- This can be caused by impurities or oxygen. Ensure high-purity, degassed reagents and solvents.- A color change to dark brown/black is not always indicative of complete failure, but monitor starting material consumption.
Significant Homocoupling - Presence of oxygen.- High concentration of CuI catalyst.- Rigorously degas the reaction mixture.- Reduce the amount of CuI or consider a copper-free protocol.- Add the alkyne slowly to the reaction mixture to keep its concentration low.
Stalled Reaction - Catalyst deactivation.- Base consumed or insufficient.- Add a fresh portion of the palladium catalyst.- Ensure an adequate excess of the amine base is present.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of substituted this compound derivatives. The protocol described herein, utilizing a palladium-copper catalytic system, provides a reliable route to these valuable compounds in good to excellent yields. By carefully controlling reaction parameters and employing high-purity reagents, this methodology can be successfully applied to generate libraries of novel anthracene-based molecules for applications in both materials science and drug development.

References

Protocol for Measuring the Fluorescence Lifetime of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for measuring the fluorescence lifetime of 1-Phenylanthracene, a fluorescent aromatic hydrocarbon. The fluorescence lifetime is a critical parameter for characterizing the photophysical properties of a molecule and is essential for its application in various research fields, including materials science, drug development, and cellular imaging. This protocol is intended for researchers, scientists, and drug development professionals familiar with fluorescence spectroscopy techniques.

Quantitative Data Summary

The following table summarizes the photophysical properties of compounds structurally related to this compound. This data serves as a reference for setting up the experimental parameters for the fluorescence lifetime measurement of this compound.

CompoundSolventExcitation λ (nm)Emission λ (nm)Fluorescence Lifetime (τ) (ns)
9-PhenylanthraceneCyclohexane364417Not Specified[1]
1,4-Diphenylanthracene DerivativesChloroform365421 - 4432.57 – 3.36[2]
1,4-Diphenylanthracene DerivativesPMMA Film365Not Specified3.45 – 4.16[2]
AnthraceneCyclohexaneNot SpecifiedNot Specified~5.3[3]
AnthraceneEthanolNot Specified~380 - 450Not Specified[4]

Experimental Protocol

This protocol outlines the steps for measuring the fluorescence lifetime of this compound using a TCSPC system.

Materials and Reagents
  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane or ethanol)

  • Reference compound with a known fluorescence lifetime (e.g., 9,10-diphenylanthracene or a certified lifetime standard)[5]

Instrumentation

A standard TCSPC instrument is required, typically comprising the following components:

  • Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser or a mode-locked laser)

  • Sample holder (e.g., a 1 cm path length quartz cuvette)

  • Wavelength selection device for emission (e.g., monochromator or bandpass filter)

  • Fast and sensitive single-photon detector (e.g., photomultiplier tube (PMT) or a microchannel plate (MCP-PMT))

  • TCSPC electronics for timing and data acquisition

Sample Preparation
  • Prepare a stock solution of this compound in the chosen spectroscopic grade solvent.

  • Dilute the stock solution to prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • For measurements in non-polar aprotic solvents, it may be beneficial to degas the solution to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using freeze-pump-thaw cycles.

Instrument Setup and Calibration
  • Turn on the TCSPC system and allow the light source and detectors to stabilize.

  • Set the excitation wavelength. Based on the data for related compounds, an excitation wavelength in the range of 360-370 nm is recommended.[1][2]

  • Set the emission wavelength. Based on the data for related compounds, an initial emission wavelength in the range of 410-430 nm should be selected.[1][2] It is advisable to first measure the steady-state fluorescence emission spectrum to determine the wavelength of maximum emission for the specific solvent used.

  • Measure the Instrument Response Function (IRF) by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in the solvent) at the excitation wavelength. The IRF is crucial for accurate lifetime determination, especially for short lifetimes.

Measurement Procedure
  • Place the cuvette containing the this compound solution into the sample holder.

  • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts or more) to ensure good statistical accuracy.

  • If performing measurements in solution, ensure the temperature is controlled and recorded, as fluorescence lifetime can be temperature-dependent.

  • (Optional but recommended) Measure the fluorescence decay of a known lifetime standard under the same experimental conditions to validate the instrument's performance.

Data Analysis
  • The acquired fluorescence decay data should be analyzed using appropriate software that allows for deconvolution of the experimental decay with the measured IRF.

  • Fit the decay data to a multi-exponential decay model. For a pure sample of this compound in a non-interacting solvent, a single exponential decay model is expected to provide a good fit. I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

  • The quality of the fit should be evaluated by examining the chi-squared (χ²) value (ideally close to 1.0) and the randomness of the weighted residuals.

Visualizations

The following diagrams illustrate the key conceptual and experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution of this compound prep2 Prepare Working Solution (Abs < 0.1) prep1->prep2 prep3 Degas Solution (Optional) prep2->prep3 setup1 Set Excitation Wavelength (~365 nm) prep3->setup1 setup2 Set Emission Wavelength (~420 nm) setup1->setup2 setup3 Measure Instrument Response Function (IRF) setup2->setup3 meas1 Acquire Fluorescence Decay of this compound setup3->meas1 meas2 Acquire Fluorescence Decay of Standard (Optional) meas1->meas2 analysis1 Deconvolve Decay with IRF meas2->analysis1 analysis2 Fit to Exponential Decay Model analysis1->analysis2 analysis3 Evaluate Goodness of Fit (χ²) analysis2->analysis3 end_node End analysis3->end_node start Start start->prep1

Caption: Experimental Workflow for Fluorescence Lifetime Measurement.

signaling_pathway cluster_excitation Excitation & Emission Excitation Photon Absorption (Excitation) S1 Excited Singlet State (S1) Excitation->S1 fs Fluorescence Fluorescence Emission S1->Fluorescence k_f (Fluorescence Rate) NonRadiative Non-Radiative Decay (e.g., Internal Conversion, Intersystem Crossing) S1->NonRadiative k_nr (Non-Radiative Rate) S0 Ground State (S0) Fluorescence->S0 NonRadiative->S0

Caption: Jablonski Diagram Illustrating Fluorescence.

References

Application Notes and Protocols for 1-Phenylanthracene as a Dopant in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylanthracene and its derivatives as dopant materials in organic semiconductor devices, particularly Organic Light-Emitting Diodes (OLEDs). While specific performance data for this compound as a dopant is not extensively available in published literature, this document leverages data from closely related anthracene derivatives to provide representative protocols and performance expectations.

Introduction to this compound in Organic Semiconductors

Anthracene and its derivatives are a well-established class of organic materials utilized in electronic applications due to their excellent photoluminescence, high charge carrier mobility, and good thermal stability.[1][2] this compound, a molecule where a phenyl group is attached to the anthracene core, is a promising candidate for use as a dopant in the emissive layer of OLEDs. Doping a host material with a small amount of a guest dopant is a common strategy to enhance device efficiency, tune emission color, and increase operational lifetime.[3][4] The phenyl substitution in this compound can influence the material's photophysical properties, such as its emission wavelength and quantum yield, making it a subject of interest for developing highly efficient blue and deep-blue OLEDs.[4][5]

Key Properties of Phenylanthracene Derivatives

The electronic and photophysical properties of phenylanthracene derivatives are crucial for their function as dopants. The phenyl substituent can affect the HOMO/LUMO energy levels, influencing charge injection and transport, as well as the emission characteristics.

Table 1: Representative Photophysical Properties of Anthracene Derivatives

CompoundEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Host MaterialApplicationReference
2-NaAn-1-PNa460--Blue OLED Host[4]
TPA-TAn-DMAC476 (in film)--Deep-Blue Emitter[2]
BTPYA--TPBiColor-Tunable OLEDs[6]
ANPI---Blue Emitter[7]

Note: Data for this compound is not explicitly available in the reviewed literature. The table presents data for structurally related and functional anthracene derivatives to provide context.

Experimental Protocols

The following protocols are representative of the fabrication and characterization of OLEDs using anthracene-based dopants. These can be adapted for the use of this compound.

Synthesis of a Representative Phenylanthracene Derivative

A common method for synthesizing phenylanthracene derivatives is through Suzuki cross-coupling reactions.[8] The following is a generalized protocol for the synthesis of a 9,10-diphenylanthracene derivative, which can be adapted for this compound.

Protocol 1: Synthesis of a Diphenylanthracene Derivative

  • Reaction Setup: In a nitrogen-purged flask, dissolve 9,10-dibromoanthracene and a phenylboronic acid derivative in a suitable solvent system (e.g., toluene, ethanol, and water).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as K₂CO₃.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the organic phase, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phenylanthracene derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Diagram of Synthesis Workflow

SynthesisWorkflow Reactants 9,10-dibromoanthracene + Phenylboronic Acid Reaction Suzuki Coupling (Reflux) Reactants->Reaction Solvent Solvent System (Toluene/Ethanol/H2O) Solvent->Reaction Catalyst Palladium Catalyst + Base (K2CO3) Catalyst->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR and Mass Spectrometry Purification->Characterization Product Phenylanthracene Derivative Characterization->Product

Caption: Workflow for the synthesis of a phenylanthracene derivative.

OLED Device Fabrication

OLEDs are typically fabricated by sequential deposition of thin films of organic materials and metal electrodes onto a transparent conductive substrate.[9]

Protocol 2: Fabrication of a Doped OLED Device

  • Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 10 nm) of a hole injection material, such as HAT-CN, onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Hole Transport Layer (HTL) Deposition: Deposit a hole transport layer (e.g., 40 nm of NPB) on top of the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., a blue host like 2-NaAn-1-PNa) and the dopant (this compound or a derivative) from separate sources. The doping concentration is controlled by the relative evaporation rates and is typically in the range of 1-10 wt%. The EML thickness is typically 20-30 nm.[4]

  • Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer (e.g., 30 nm of TPBi) onto the EML.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (e.g., 1 nm) of an electron injection material, such as LiF, on the ETL.

  • Cathode Deposition: Deposit a metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the device area.

Diagram of OLED Fabrication Workflow

OLEDFabrication cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode Deposition Cleaning ITO Substrate Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL Hole Injection Layer UVOzone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Al Cathode Deposition EIL->Cathode

Caption: Workflow for the fabrication of a multilayer OLED device.

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical characteristics.

Protocol 3: Characterization of OLED Performance

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage using a spectrometer.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectrum to quantify the emission color.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.

  • Power Efficiency: Calculate the power efficiency (in lm/W) from the luminance and the product of current density and voltage.

  • Operational Lifetime: Measure the time it takes for the initial luminance to decrease to 50% (LT₅₀) or 95% (LT₉₅) under a constant current density.[4]

Representative Performance Data

The following table summarizes the performance of an OLED using a highly efficient anthracene-based host material doped with a blue fluorescent emitter. This data is representative of what could be expected from a device using this compound as a dopant, although specific values would vary.

Table 2: Performance of a Representative Blue OLED with a Doped Anthracene-Based Emissive Layer

ParameterValue
Host Material2-NaAn-1-PNa
Dopant3Me-1Bu-TPPDA (4 wt%)
Turn-on Voltage (at 1 cd/m²)3.9 V
Maximum Luminance> 934 cd/m²
Maximum Current Efficiency9.3 cd/A
Maximum External Quantum Efficiency (EQE)8.3%
CIE Coordinates (x, y)(0.134, 0.139)
Electroluminescence Peak460 nm
Lifetime (LT₉₅ at 1000 cd/m²)440 hours

Data sourced from a study on a highly efficient blue OLED utilizing an anthracene-based host material.[4]

Signaling Pathway for Electroluminescence in a Doped OLED

Electroluminescence cluster_layers Organic Layers Anode Anode Hole_Injection Hole Injection Anode->Hole_Injection Cathode Cathode Electron_Injection Electron Injection Cathode->Electron_Injection HTL Hole Transport Layer EML_Host Host Material (EML) HTL->EML_Host Hole Transport Recombination Exciton Formation on Host EML_Host->Recombination EML_Dopant Dopant (this compound) Light_Emission Photon Emission (from Dopant) EML_Dopant->Light_Emission ETL Electron Transport Layer ETL->EML_Host Electron Transport Hole_Injection->HTL Electron_Injection->ETL Energy_Transfer Energy Transfer (FRET/Dexter) Recombination->Energy_Transfer Energy_Transfer->EML_Dopant

Caption: Energy transfer and light emission process in a doped OLED.

Conclusion

This compound and its derivatives hold promise as effective dopant materials for enhancing the performance of organic semiconductor devices. The provided protocols for synthesis, device fabrication, and characterization, along with the representative performance data, offer a solid foundation for researchers and scientists working in this field. Further research into the specific properties and device performance of this compound as a dopant is warranted to fully explore its potential in next-generation organic electronics.

References

Application Notes and Protocols for the Synthesis of Functionalized 1-Phenylanthracene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of 1-phenylanthracene, a promising scaffold for advanced materials. The protocols detailed below focus on the Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for creating carbon-carbon bonds. The structure-property relationships of these materials are highlighted through tabulated data, and key experimental workflows are visualized.

Introduction

Anthracene-based compounds are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic electronics. Their rigid, planar structure and conjugated π-system give rise to desirable photophysical properties, making them excellent candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. Specifically, the introduction of a phenyl group at the 1-position of the anthracene core can significantly influence the molecule's electronic and thermal properties. Further functionalization of the phenyl ring allows for fine-tuning of these characteristics to meet the specific demands of various materials science applications.

Synthesis of Functionalized this compound

The primary synthetic route to functionalized this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile approach to couple a bromoanthracene precursor with a functionalized phenylboronic acid.

General Synthetic Workflow

The overall process for synthesizing and characterizing functionalized this compound is outlined below. The workflow begins with the preparation of the key intermediate, 1-bromoanthracene, followed by the Suzuki-Miyaura coupling and subsequent purification and characterization of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Anthracene bromination Electrophilic Bromination (e.g., with NBS) start->bromination intermediate 1-Bromoanthracene bromination->intermediate coupling Suzuki-Miyaura Coupling intermediate->coupling product Functionalized this compound coupling->product chromatography Column Chromatography product->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (1H, 13C) recrystallization->nmr mass_spec Mass Spectrometry recrystallization->mass_spec thermal Thermal Analysis (TGA, DSC) recrystallization->thermal optical Photophysical Analysis (UV-Vis, Fluorescence) recrystallization->optical

Caption: General workflow for the synthesis and characterization of functionalized this compound.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_alkoxide R1-Pd(II)L2-OR' pd2_halide->pd2_alkoxide Ligand Exchange pd2_aryl R1-Pd(II)L2-R2 pd2_alkoxide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination coupled_product R1-R2 (this compound) pd2_aryl->coupled_product aryl_halide R1-X (1-Bromoanthracene) aryl_halide->pd2_halide boronic_acid R2-B(OH)2 (Phenylboronic acid) boronic_acid->pd2_aryl base Base (e.g., K2CO3) base->pd2_alkoxide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 9-Bromoanthracene

While the target is this compound, the synthesis of 9-bromoanthracene is a well-established and analogous procedure that provides a basis for understanding the bromination of anthracene. The synthesis of 1-bromoanthracene would follow a similar principle, though reaction conditions may need to be optimized to favor substitution at the 1-position.

Materials:

  • Anthracene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethanol

Procedure:

  • Dissolve anthracene (5 g, 28.05 mmol) in chloroform.

  • Add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions while protecting the reaction from light.

  • Stir the reaction mixture continuously for 12 hours at room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous MgSO4.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow needle-like solid (Yield: ~66%).[1][2]

Protocol 2: Synthesis of Functionalized this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 1,4-diphenylanthracene derivatives and can be applied to the synthesis of this compound by using 1-bromoanthracene as the starting material.[3]

Materials:

  • 1-Bromoanthracene

  • Functionalized Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium Carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 1-bromoanthracene (1.0 mmol), the desired functionalized phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol), to the reaction mixture.

  • Heat the mixture to reflux (typically around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure functionalized this compound.

Data Presentation

The following tables summarize the synthesis and properties of various functionalized phenylanthracene derivatives. While data for 1-substituted anthracenes is less common, the data for 9- and 10-substituted analogues provides valuable insights into structure-property relationships.

Table 1: Synthesis of Functionalized Phenylanthracene Derivatives
EntryAnthracene PrecursorPhenylboronic Acid DerivativeYield (%)Reference
19-BromoanthracenePhenylboronic acid81.9[1]
29-Bromo-10-phenylanthracene4-Methoxyphenylboronic acid~51
31,4-DibromoanthracenePhenylboronic acid99[3]
41,4-Dibromoanthracene4-(Trifluoromethyl)phenylboronic acid88[3]
51,4-Dibromoanthracene4-Methoxyphenylboronic acid80[3]
Table 2: Photophysical Properties of Functionalized Phenylanthracene Derivatives
CompoundSubstitution Patternλabs (nm)λem (nm)Quantum Yield (Φf)Reference
19-Phenyl3964200.75[4][5]
29-(4-Formylphenyl)--0.20[5]
31,4-Diphenyl-452 (solid)0.41 (solid)[3]
41,4-Bis(4-cyanophenyl)-514 (solid)0.44 (solid)[3]
51,4-Bis(3-cyanophenyl)-522 (solid)0.71 (solid)[3]
Table 3: Thermal Properties of Functionalized Phenylanthracene Derivatives
CompoundSubstitution PatternMelting Point (°C)Decomposition Temp. (Td, °C)Reference
19,10-Diphenyl250-252~342-352
29-Phenylanthracene-221[5]
39-(4-Phenylethynyl)anthracene->300[5]
49,10-Bis(phenylethynyl)anthracene-484[5]
51,4-Bis(4-(trifluoromethyl)phenyl)anthracene207.5-208.5-[3]
61,4-Bis(4-methoxyphenyl)anthracene246.9-247.9-[3]

Conclusion

The synthesis of functionalized this compound and its derivatives via Suzuki-Miyaura cross-coupling is a highly effective strategy for developing novel organic materials. The ability to introduce a wide range of functional groups onto the phenyl ring allows for precise tuning of their photophysical and thermal properties. The data presented herein demonstrates that properties such as emission wavelength, quantum yield, and thermal stability can be systematically modified, paving the way for the rational design of next-generation materials for OLEDs and other optoelectronic applications. Further exploration into the synthesis and properties of 1-substituted anthracenes is warranted to fully unlock the potential of this versatile molecular scaffold.

References

Application of 1-Phenylanthracene Derivatives in Mechanofluorochromic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanofluorochromic (MFC) materials are a class of "smart" materials that exhibit changes in their fluorescence color upon the application of mechanical stimuli, such as grinding, shearing, or pressing. This unique property makes them highly attractive for a variety of applications, including pressure sensors, security inks, data storage, and bio-imaging. Anthracene and its derivatives are a prominent class of organic molecules investigated for their MFC properties due to their rigid conjugated structure, which often leads to strong solid-state emission. While anthracene itself is not mechanofluorochromic at room temperature, the introduction of phenyl substituents can induce this property.

This document provides a detailed overview of the application of 1,4-diphenylanthracene derivatives as mechanofluorochromic materials, with a focus on derivatives that exhibit a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in their fluorescence upon mechanical grinding. The information presented is intended for researchers, scientists, and professionals in materials science and drug development.

Mechanism of Mechanofluorochromism

The mechanofluorochromic behavior of 1,4-diphenylanthracene derivatives is primarily attributed to a transition from a crystalline to a more amorphous state upon the application of mechanical force. In the crystalline state, the molecules can adopt specific packing arrangements, such as parallel or antiparallel stacking, which can lead to the formation of excimers or other intermolecular interactions that result in longer-wavelength emission. Grinding the crystalline sample disrupts this ordered packing, leading to a more disordered, amorphous state where the contribution of π-stacking is diminished. This results in a blue-shift (hypsochromic shift) in the fluorescence emission, as the emission originates more from the monomeric form of the molecules.[1]

Some derivatives, particularly those with cyano (CN) substituents, can exhibit reversible mechanofluorochromism.[1][2] This reversibility is often achieved by heating the ground sample or exposing it to solvent vapors, which allows the molecules to reorganize back into their more stable crystalline state. The presence of intermolecular interactions, such as Ar-CN⋯H-Ar hydrogen bonds, can facilitate the formation of a locked, antiparallel packing structure, contributing to this reversible behavior.[2]

Quantitative Data

The photophysical properties of several 1,4-diphenylanthracene derivatives are summarized in the table below. The data highlights the changes in emission wavelength and fluorescence quantum yield upon mechanical grinding.

DerivativeSubstituent (R)Pristine Emission (λem, nm)Ground Emission (λem, nm)Pristine Quantum Yield (Φf)
1a H452No Change0.25
1b Me454No Change0.23
1c F453No Change0.22
1d OMe4854600.15
1e CF34904650.18
1f CN5154800.45
2 3-CN5364850.71
3 2,6-di-F4954700.35
4 3,5-di-F5054750.40

Experimental Protocols

Synthesis of 1,4-Diphenylanthracene Derivatives

A general and efficient method for the synthesis of 1,4-diphenylanthracene derivatives is the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • 1,4-dibromoanthracene

  • Appropriate phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME)

  • 1 M Potassium carbonate (K₂CO₃) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon (Ar) gas

Procedure:

  • In a reaction flask, combine 1,4-dibromoanthracene (0.307 mmol), the corresponding phenylboronic acid (0.743 mmol), and Pd(PPh₃)₄ (0.0308 mmol) in 20 mL of DME.[3]

  • Add 3.0 mL of a 1 M aqueous solution of K₂CO₃ to the mixture.[3]

  • Degas the mixture by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 85 °C for 18 hours under an argon atmosphere.[3]

  • After cooling to room temperature, remove the solvent in vacuo.

  • Add 80 mL of water to the residue and extract the product with 80 mL of CH₂Cl₂.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-diphenylanthracene derivative.

Characterization of Mechanofluorochromic Properties

Materials and Equipment:

  • Synthesized 1,4-diphenylanthracene derivative powder

  • Spatula or mortar and pestle

  • UV lamp (365 nm)

  • Fluorometer

  • Heating plate or oven

  • Solvent for fuming (e.g., dichloromethane, acetone)

Procedure:

  • Pristine State Characterization:

    • Place a small amount of the crystalline powder of the synthesized derivative on a sample holder.

    • Irradiate the sample with a UV lamp at 365 nm and record the initial fluorescence color.

    • Measure the fluorescence emission spectrum and quantum yield of the pristine sample using a fluorometer.

  • Mechanical Grinding:

    • Apply mechanical force to the crystalline powder by grinding it with a spatula or in a mortar with a pestle.

    • Observe the change in fluorescence color under the 365 nm UV lamp.

    • Measure the fluorescence emission spectrum of the ground sample.

  • Reversibility Studies:

    • Heating: Place the ground sample on a heating plate or in an oven and gently heat it. Monitor the fluorescence color under the UV lamp to observe if it reverts to the original color.

    • Solvent Fuming: Expose the ground sample to the vapor of a suitable solvent (e.g., dichloromethane) in a closed container. Observe any changes in the fluorescence color under UV irradiation.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Mechanofluorochromic Characterization cluster_analysis Analysis start Start Materials (1,4-dibromoanthracene, phenylboronic acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction purification Purification reaction->purification product Crystalline Product purification->product pristine Pristine Sample (Crystalline) product->pristine grinding Mechanical Grinding pristine->grinding fluorescence Fluorescence Spectroscopy pristine->fluorescence q_yield Quantum Yield Measurement pristine->q_yield xrd XRD Analysis pristine->xrd ground Ground Sample (Amorphous) grinding->ground heating Heating ground->heating Reversion fuming Solvent Fuming ground->fuming Reversion ground->fluorescence ground->xrd heating->pristine fuming->pristine uv_vis UV-Vis Spectroscopy

Caption: Experimental workflow for the synthesis and characterization of mechanofluorochromic materials.

Proposed Mechanism of Mechanofluorochromism

G cluster_states Solid States cluster_stimuli Stimuli cluster_emission Fluorescence Emission crystalline Crystalline State (Ordered Packing, π-stacking) grinding Mechanical Grinding crystalline->grinding long_lambda Longer Wavelength (e.g., Green/Yellow) crystalline->long_lambda amorphous Amorphous State (Disordered, Monomeric) recovery Heating / Solvent Fuming amorphous->recovery short_lambda Shorter Wavelength (e.g., Blue) amorphous->short_lambda grinding->amorphous recovery->crystalline Reversible

Caption: Proposed mechanism for the hypsochromic mechanofluorochromism in 1,4-diphenylanthracene derivatives.

References

Application Notes and Protocols: Utilizing 1-Phenylanthracene in Singlet Oxygen Generation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylanthracene, a polycyclic aromatic hydrocarbon, possesses photophysical properties that make it a potential photosensitizer for singlet oxygen (¹O₂) generation. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, plays a crucial role in various chemical and biological processes, including photodynamic therapy (PDT), photocatalysis, and fine chemical synthesis. Understanding the efficiency of a photosensitizer in generating singlet oxygen is paramount for its application in these fields. This document provides detailed application notes and experimental protocols for the characterization of this compound as a singlet oxygen photosensitizer.

Photophysical Properties and Singlet Oxygen Generation

Upon absorption of light, a photosensitizer molecule like this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state triplet oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating the potential of a photosensitizer.

Table 1: Photophysical Properties of this compound and Related Compounds

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Solvent
This compound~257, 395--Various
9-Phenylanthracene3644170.51Cyclohexane
9,10-Diphenylanthracene~375~408, 4300.82 - 0.95Various
Anthracene~356, 375~380, 400, 425>0.64 (crystal)Various

Note: Data for this compound is limited. Values for related compounds are provided for context and comparison.

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ) of this compound via the Relative Method

This protocol describes the determination of the singlet oxygen quantum yield of this compound by comparing its efficiency to a well-characterized standard photosensitizer. 1,3-Diphenylisobenzofuran (DPBF) is used as a chemical trap for singlet oxygen, as its reaction with ¹O₂ leads to a decrease in its absorbance, which can be monitored spectrophotometrically.

Materials:

  • This compound (test compound)

  • Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., phenalenone, Rose Bengal)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, toluene)

  • Cuvettes for UV-Vis spectrophotometer

  • Light source with a monochromatic output (e.g., laser or filtered lamp) at an appropriate wavelength for exciting the photosensitizer.

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, the standard photosensitizer, and DPBF in the chosen solvent. Protect the DPBF solution from light to prevent degradation.

  • Sample Preparation:

    • Prepare two sets of solutions in cuvettes: one containing this compound and DPBF, and the other containing the standard photosensitizer and DPBF.

    • The concentration of the photosensitizers should be adjusted to have a similar absorbance (typically between 0.05 and 0.1) at the irradiation wavelength to ensure a similar rate of photon absorption.

    • The initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) should be between 1.0 and 1.5.

  • Irradiation and Data Collection:

    • Place the cuvette containing the this compound and DPBF solution in the spectrophotometer and record the initial absorbance spectrum of DPBF.

    • Irradiate the solution for a short, defined period (e.g., 10-30 seconds) using the light source while stirring.

    • Immediately after irradiation, record the absorbance spectrum of DPBF again.

    • Repeat the irradiation and measurement steps for several time intervals.

    • Repeat the entire procedure for the solution containing the standard photosensitizer and DPBF under identical conditions (light intensity, irradiation time, temperature).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of DPBF at its maximum versus the irradiation time for both this compound and the standard photosensitizer.

    • The slope of these plots gives the observed first-order rate constant (k_obs) for the degradation of DPBF.

    • The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following equation:

      ΦΔ_sample = ΦΔ_std * (k_obs_sample / k_obs_std) * (I_abs_std / I_abs_sample)

      where:

      • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

      • k_obs_sample and k_obs_std are the observed rate constants for DPBF degradation with the sample and standard, respectively.

      • I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively. These can be considered equal if the initial absorbances at the irradiation wavelength are the same.

Visualizations

Caption: Jablonski diagram illustrating singlet oxygen generation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Standard, DPBF) prep_samples Prepare Sample & Standard Cuvettes (with DPBF) prep_solutions->prep_samples initial_abs Record Initial DPBF Absorbance prep_samples->initial_abs irradiate Irradiate Sample (fixed time) initial_abs->irradiate measure_abs Record DPBF Absorbance irradiate->measure_abs repeat_exp Repeat Irradiation/Measurement measure_abs->repeat_exp multiple intervals repeat_exp->irradiate plot_data Plot ln(Abs) vs. Time repeat_exp->plot_data calc_slope Determine Rate Constant (k_obs) plot_data->calc_slope calc_qy Calculate Singlet Oxygen Quantum Yield (ΦΔ) calc_slope->calc_qy

Caption: Workflow for determining singlet oxygen quantum yield.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₄ and a molecular weight of 254.3 g/mol [1]. As a derivative of anthracene, it is of interest to researchers in materials science and organic electronics. The purification of this compound is crucial for obtaining high-purity material for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds. This application note details a protocol for the purification of this compound using both normal-phase and reversed-phase HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₂₀H₁₄[1]
Molecular Weight254.3 g/mol [1]
CAS Number1714-09-6[1]
AppearanceSolid (form may vary)
UV-Vis AbsorptionExpected in the range of 325-410 nm[2]

HPLC Purification Strategy

Both normal-phase and reversed-phase chromatography can be employed for the purification of PAHs like this compound.

  • Normal-Phase HPLC (NP-HPLC): This technique separates compounds based on their polarity, using a polar stationary phase and a non-polar mobile phase[3]. For PAHs, retention generally increases with the number of aromatic carbons[4]. An aminopropyl (NH₂) stationary phase is a common choice for this class of compounds[4].

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase[5]. C18 columns are widely used for the separation of PAHs[5][6].

Experimental Protocols

1. Sample Preparation

  • Dissolve the crude this compound sample in a suitable organic solvent. For RP-HPLC, a solvent miscible with the mobile phase, such as acetonitrile or methanol, is recommended. For NP-HPLC, a non-polar solvent like hexane is appropriate.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. Normal-Phase HPLC Protocol

ParameterCondition
Column Aminopropyl (NH₂) bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 365 nm
Injection Volume 10 µL
Temperature Ambient

3. Reversed-Phase HPLC Protocol

A method similar to that used for the separation of 9-Phenylanthracene can be adapted[7].

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 257 nm and 389 nm[2]
Injection Volume 10 µL
Temperature Ambient

Experimental Workflow

The general workflow for the HPLC purification of this compound is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude This compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation analyze->evaporate final_product Purified This compound evaporate->final_product Yields Pure This compound

Caption: Workflow for HPLC Purification of this compound.

Data Presentation

The following table summarizes the expected HPLC parameters for the purification of this compound.

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Aminopropyl (NH₂)C18
Mobile Phase n-Hexane / Isopropanol (99:1)Acetonitrile / Water (85:15)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelengths 254 nm, 365 nm257 nm, 389 nm[2]
Expected Elution Based on polarityBased on hydrophobicity

Conclusion

This application note provides a comprehensive guide for the HPLC purification of this compound. Both normal-phase and reversed-phase methods are presented, offering flexibility depending on the impurity profile of the crude material. The provided protocols and workflow diagrams serve as a valuable resource for researchers and scientists working with this and similar polycyclic aromatic hydrocarbons. Method optimization may be required to achieve the desired purity and yield.

References

Purifying 1-Phenylanthracene Derivatives: A Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective purification of synthetic compounds is a critical step in the discovery and development pipeline. This document provides detailed application notes and protocols for the purification of 1-Phenylanthracene derivatives using column chromatography, a fundamental technique for the separation of chemical compounds.

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) with significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties. Achieving high purity of these compounds is paramount for their subsequent application and reliable data generation. Column chromatography, particularly normal-phase chromatography using silica gel, is a widely adopted and effective method for this purpose.

Core Principles of Column Chromatography for this compound Derivatives

The separation of this compound derivatives by column chromatography is primarily based on the principle of adsorption. The stationary phase, typically silica gel, is a polar adsorbent. The mobile phase, a solvent or a mixture of solvents, is passed through the column. The components of the mixture travel through the column at different rates depending on their polarity. Less polar compounds, such as the parent this compound, have a weaker affinity for the polar stationary phase and will elute faster with a non-polar mobile phase. Conversely, more polar derivatives will adsorb more strongly to the silica gel and require a more polar mobile phase to elute.

The choice of the mobile phase is crucial for a successful separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). This allows for the sequential elution of compounds with increasing polarity.

Experimental Protocols

Below are detailed protocols for the purification of this compound derivatives, compiled from established synthetic procedures. These protocols can be adapted based on the specific properties of the target derivative.

Protocol 1: General Gravity Column Chromatography for this compound Derivatives

This protocol is suitable for general purification of a wide range of this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluting solvents (e.g., petroleum ether, ethyl acetate, dichloromethane, hexane)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring the separation

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluting solvent or a slightly more polar one).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Start with a non-polar solvent system (e.g., 100% petroleum ether or hexane).

    • Begin collecting fractions in tubes or flasks.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in increasing proportions. A typical gradient might be from 100% petroleum ether to a 10:1 or 5:1 mixture of petroleum ether and ethyl acetate.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Flash Column Chromatography for Rapid Purification

Flash chromatography is a faster alternative to gravity chromatography, employing positive pressure to force the mobile phase through the column. This technique typically uses finer mesh silica gel for higher resolution.

Materials:

  • Same as Protocol 1, with the addition of a flash chromatography system (pump, column, fraction collector).

  • Silica gel (230-400 mesh).

Procedure:

  • Column Packing: Pack a pre-packed or self-packed flash column with silica gel.

  • Sample Loading: Load the sample as described in Protocol 1.

  • Elution:

    • Set up a solvent gradient on the flash chromatography system. For example, a linear gradient from 100% hexane to 20% ethyl acetate in hexane over 20-30 column volumes.

    • Run the system and collect fractions automatically.

  • Fraction Analysis and Solvent Removal: Proceed as described in Protocol 1.

Quantitative Data Summary

The following table summarizes quantitative data from various literature reports on the purification of this compound derivatives by column chromatography. Note that while yields are commonly reported, other quantitative parameters such as purity, retention time, and loading capacity are often not explicitly detailed in synthetic procedures.

DerivativeStationary PhaseMobile Phase / EluentTechniqueYield (%)Purity (%)Reference
1,4-diphenylanthraceneSilica gelDichloromethane or Dichloromethane/hexaneColumn Chromatography97>95 (assumed)[1]
Substituted PhenanthreneSilica gelPetroleum etherColumn Chromatography93>95 (assumed)[2]
(2-bromophenyl)(phenyl)methanolSilica gelPetroleum ether/EtOAc (10:1)Column Chromatography95>95 (assumed)[2]
Substituted Biphenyl AldehydeSilica gelPetroleum ether/EtOAc (30:1)Column Chromatography70>95 (assumed)[2]
Carbene complexSilica gelHexaneFlash Column Chromatography68>95 (assumed)[3]
Substituted PhenanthreneSilica gelHexane: Ethyl acetate (3:1)Flash Column Chromatography41>95 (assumed)[3]
Stereoisomers of a Phenanthrene derivativeSilica gelHexane: Ethyl acetate (13:1)Flash Chromatography61>95 (assumed)[3]

Note: Purity is often determined by NMR spectroscopy and is generally high for the isolated products, though specific percentage values are not always provided in the cited literature.

Visualizing the Workflow

The general workflow for the synthesis and purification of this compound derivatives can be visualized as a logical progression of steps.

Synthesis_and_Purification_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Cyclization) Start->Synthesis Crude_Product Crude Product Mixture Synthesis->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Analysis Purity and Structural Analysis (TLC, NMR, Mass Spectrometry) Pure_Product->Analysis

Caption: A generalized workflow illustrating the key stages from starting materials to the purified and analyzed this compound derivative.

The following diagram illustrates the decision-making process for selecting the appropriate column chromatography conditions.

Chromatography_Decision_Tree Start Start: Crude Product TLC_Analysis Initial TLC Analysis (various solvent systems) Start->TLC_Analysis Choose_Solvent Select Solvent System (Good separation, Rf ~0.2-0.4) TLC_Analysis->Choose_Solvent Choose_Technique Select Technique Choose_Solvent->Choose_Technique Gravity Gravity Chromatography (Larger scale, less resolution) Choose_Technique->Gravity Flash Flash Chromatography (Faster, higher resolution) Choose_Technique->Flash Perform_Chroma Perform Column Chromatography Gravity->Perform_Chroma Flash->Perform_Chroma Analyze_Fractions Analyze Fractions by TLC Perform_Chroma->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Final_Product Evaporate Solvent (Pure Product) Combine_Pure->Final_Product

Caption: A decision tree outlining the process for developing a column chromatography purification method for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of 1-Phenylanthracene Photodimerization in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodimerization of 1-Phenylanthracene in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of this compound is showing a decrease in absorbance and/or fluorescence intensity over time when exposed to light. What is happening?

A1: You are likely observing the photodimerization of this compound. This is a common photochemical reaction where two molecules of this compound react to form a dimer upon exposure to ultraviolet (UV) or even visible light. This dimerization leads to a decrease in the concentration of the monomeric form, resulting in reduced absorbance and fluorescence. The reaction involves a [4π + 4π] photocycloaddition.

Q2: What is the mechanism of this compound photodimerization?

A2: The photodimerization of this compound and its isomer, 9-phenylanthracene, is understood to proceed primarily through a triplet-sensitized pathway. This means that the this compound molecule absorbs a photon, undergoes intersystem crossing to a triplet excited state, and then reacts with a ground-state molecule to form the dimer. Direct excitation can also lead to dimerization, but the triplet pathway is often significant, especially in the presence of sensitizers.

Q3: How can I confirm that photodimerization is the cause of the changes in my sample?

A3: You can monitor the reaction using UV-Vis spectroscopy. The characteristic absorption bands of the anthracene core (typically in the 300-400 nm range) will decrease as the monomer is consumed and the dimer is formed.[1][2] The formation of the dimer can sometimes be observed by the appearance of new, though often less distinct, absorption bands at shorter wavelengths (e.g., around 262 nm).[2] The process is often reversible; the monomer can be regenerated by heating the solution or by irradiating with shorter wavelength UV light (<300 nm).

Q4: What are the primary methods to prevent or minimize this photodimerization?

A4: The primary strategies to prevent the photodimerization of this compound focus on quenching the reactive triplet state. The main approaches are:

  • Use of Triplet Quenchers: Introducing a molecule that can accept the triplet energy from the excited this compound, returning it to the ground state before it can dimerize.

  • Solvent Selection: Choosing a solvent that can quench the triplet state or that hinders the formation of the encounter complex necessary for dimerization.

  • Exclusion of Oxygen: While oxygen can be a triplet quencher, it can also lead to photooxidation side products. Therefore, deoxygenating the solution is a crucial first step to isolate and then address the dimerization.

  • Concentration Control: Lowering the concentration of this compound can reduce the probability of two molecules encountering each other for dimerization to occur.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Decreased Absorbance/ Fluorescence of this compound confirm_dimerization Confirm Photodimerization (Monitor with UV-Vis) start->confirm_dimerization implement_prevention Implement Prevention Strategy confirm_dimerization->implement_prevention deoxygenate Deoxygenate Solution (e.g., N2/Ar bubbling) implement_prevention->deoxygenate First Step add_quencher Add Triplet Quencher (e.g., COT, TEMPO) deoxygenate->add_quencher Primary Method change_solvent Change Solvent (e.g., to DMSO) deoxygenate->change_solvent Alternative Method lower_concentration Lower Concentration deoxygenate->lower_concentration Adjunctive Method evaluate_success Evaluate Effectiveness (Monitor with UV-Vis) add_quencher->evaluate_success change_solvent->evaluate_success lower_concentration->evaluate_success

Caption: A troubleshooting workflow for addressing the photodimerization of this compound.

Quantitative Data on Prevention Methods

The following table summarizes quantitative data related to the prevention of photodimerization of anthracenes. Data for this compound is limited; therefore, data for related anthracene derivatives and general triplet quenchers are included to provide guidance.

Prevention MethodCompoundParameterValueSolventReference(s)
Triplet Quencher
Cyclooctatetraene (COT)General Triplet QuencherTriplet Energy (ET)~41 kcal/molCyclohexane[3]
AnthraceneT-T Energy Transfer Rate0.3 x 109 M-1s-1Benzene[3]
TEMPO (Nitroxide Radical)Rhodamine DyesTriplet State Quenching Constant~10 times lower than O2Aqueous
Anthracene DerivativesQuenching EfficiencyHigh (can inhibit dimerization)Various[1]
Oxygen (O2)Aromatic HydrocarbonsQuenching RateDiffusion-controlledVarious
Solvent Effects
Dimethyl Sulfoxide (DMSO)PhenanthrenequinoneTriplet State QuenchingSignificant quenching observedAcetonitrile
AnthraceneFluorescence QuenchingObservedDMSO[4]

Experimental Protocols

Protocol 1: Prevention of this compound Photodimerization using a Triplet Quencher

This protocol describes a general method for preventing the photodimerization of this compound in solution by using a triplet quencher, such as cyclooctatetraene (COT).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., toluene, cyclohexane)

  • Cyclooctatetraene (COT) or other suitable triplet quencher (e.g., TEMPO)

  • Schlenk flask or a cuvette with a septum cap

  • Nitrogen or Argon gas supply with a deoxygenation setup (e.g., needle and bubbler)

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp, sunlight)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at the desired concentration (e.g., 10-5 M). The absorbance should ideally be kept below 0.2 to ensure uniform irradiation.

    • Prepare a stock solution of the triplet quencher (e.g., COT) in the same solvent.

  • Deoxygenation:

    • Transfer the this compound solution to a Schlenk flask or a sealable cuvette.

    • Bubble dry nitrogen or argon gas through the solution for at least 20-30 minutes to remove dissolved oxygen. Oxygen is an efficient triplet quencher but can also lead to photooxidation.

  • Addition of Quencher:

    • Using a gas-tight syringe, add the desired amount of the triplet quencher stock solution to the deoxygenated this compound solution. The final concentration of the quencher will need to be optimized, but a starting point is often a significant molar excess relative to the this compound.

  • Photochemical Reaction Setup:

    • Seal the reaction vessel to prevent re-entry of oxygen.

    • Place the sample in a controlled environment for irradiation. If using a UV lamp, ensure the wavelength is appropriate for exciting this compound (typically >300 nm).

  • Monitoring the Reaction:

    • Before irradiation, record the initial UV-Vis absorption spectrum of the solution.

    • At regular time intervals during irradiation, record the UV-Vis spectrum to monitor any changes in the absorbance of the this compound monomer.

    • A stable absorbance over time indicates successful prevention of photodimerization.

Protocol 2: Monitoring Photodimerization by UV-Vis Spectroscopy

This protocol outlines the steps to monitor the photodimerization of this compound.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum (scan from 250 nm to 450 nm). Note the absorbance maxima of the anthracene core.

  • Expose the cuvette to a light source (e.g., a 365 nm UV lamp or direct sunlight).

  • At set time intervals (e.g., every 5-10 minutes), remove the cuvette from the light source and record the UV-Vis spectrum.

  • Plot the absorbance at one of the characteristic peaks of the monomer as a function of irradiation time. A decrease in absorbance indicates the progression of photodimerization.[1][2][5]

Signaling Pathway and Logic Diagrams

Photodimerization_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State 1PA_G This compound (S0) 1PA_S1 This compound (S1) 1PA_G->1PA_S1 Light Absorption (hν) 1PA_G2 This compound (S0) 1PA_T1 This compound (T1) 1PA_S1->1PA_T1 Intersystem Crossing (ISC) Dimer Photodimer Quencher_G Quencher (S0) Quencher_T1 Quencher (T1) 1PA_T11PA_G2 1PA_T11PA_G2 1PA_T11PA_G2->Dimer Dimerization 1PA_T1Quencher_G 1PA_T1Quencher_G 1PA_GQuencher_T1 1PA_GQuencher_T1 1PA_T1Quencher_G->1PA_GQuencher_T1 Triplet Energy Transfer

Caption: The photodimerization pathway of this compound and the intervention point for triplet quenchers.

References

Improving the thermal stability of 1-Phenylanthracene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the thermal stability of 1-phenylanthracene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it critical for this compound derivatives?

A1: Thermal stability refers to a material's ability to resist decomposition at high temperatures.[1] For this compound derivatives, particularly in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs), high thermal stability is crucial.[2][3] It ensures the material's structural integrity and longevity during device fabrication processes, which often involve thermal deposition, and during operation where heat is generated.[3][4] Poor thermal stability can lead to morphological changes, degradation of the material, and ultimately, device failure.

Q2: Which chemical modifications are known to enhance the thermal stability of anthracene derivatives?

A2: Several strategies can significantly improve thermal stability:

  • Introducing Bulky Substituents: Attaching sterically demanding groups, such as tertiary-butyl, phenyl, or cyclohexyl groups, to the anthracene core can increase thermal stability.[5][6][7][8] These bulky groups can prevent close packing and intermolecular interactions that might lead to degradation.

  • Extending π-Conjugation: Fusing aromatic rings like dibenzofuran or dibenzothiophene to the anthracene core can create larger, more rigid molecular structures with enhanced thermal stability.[3]

  • Oligomerization: Creating oligomers of small acenes is another effective method to obtain organic semiconductors with excellent thermal stability.[3]

  • Kinetic Stabilization: Designing molecules where the reactive sites of the anthracene core (positions 9 and 10) are sterically shielded by bulky substituents, such as in a "self-encapsulated" bridged structure, can dramatically increase resistance to photodegradation and photooxidation.[9]

Q3: What are the common degradation pathways for anthracene derivatives at high temperatures?

A3: Anthracene derivatives can degrade through several mechanisms:

  • Thermal Decomposition: At sufficiently high temperatures, the covalent bonds within the molecule can break, leading to fragmentation. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric measured by Thermogravimetric Analysis (TGA).[3][10]

  • Photo-oxidation: In the presence of air and light, anthracene derivatives can react with singlet oxygen to form endoperoxides.[11][12] These endoperoxides can be unstable and decompose, sometimes thermally, leading to further degradation of the material.[11][13]

  • Dimerization/Reversion: Some anthracene derivatives can undergo photodimerization. The resulting dimers may have different thermal properties and can sometimes thermally dissociate back to the monomers.[14][15]

Q4: How do I measure the thermal stability of my this compound derivative?

A4: The two primary techniques for measuring thermal stability are:

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[1][16] It is used to determine the decomposition temperature (Td), which indicates the onset of thermal degradation.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[17][18] It is used to identify thermal transitions such as melting points (Tm), glass transitions (Tg), and crystallization events, which are crucial for understanding the material's morphological stability upon heating.[3][18]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low Decomposition Temperature (Td) in TGA - Weak covalent bonds in the molecular structure.- Presence of volatile impurities or residual solvent.- Redesign the molecule with more robust, rigid structures (e.g., fused rings).[3]- Introduce bulky substituents to shield the core.[5][9]- Ensure the sample is thoroughly dried and purified before analysis.
Unexpected Mass Loss at Low Temperatures (<150°C) - Residual solvent (e.g., DMF, water) trapped in the sample.[19]- Presence of unreacted starting materials or low molecular weight impurities.- Dry the sample under a high vacuum for an extended period before TGA analysis.- Perform an isothermal hold at a temperature just above the solvent's boiling point during the TGA experiment to remove volatiles before the main heating ramp.[16]- Repurify the sample using techniques like sublimation or column chromatography.
Poor Film Quality or Device Failure After Annealing - The annealing temperature exceeds the material's glass transition temperature (Tg) or melting point (Tm).- Morphological changes or crystallization occurring at the annealing temperature.- Determine the material's Tg and Tm using DSC.[17]- Set the annealing temperature below the Tg to avoid unwanted phase transitions.[3]- Synthesize derivatives with higher Tg and Tm values for better morphological stability.[5]
Discoloration or Degradation of the Material in Air - Photo-oxidation leading to the formation of endoperoxides.[11][12]- General oxidative instability.- Handle and store the material under an inert atmosphere (e.g., nitrogen, argon) and protect it from light.- Incorporate sterically bulky groups at the 9 and 10 positions of the anthracene core to hinder oxygen attack.[9]- Use an airtight sample chamber for thermal analysis when studying oxidative stability.[18]

Quantitative Data on Thermal Stability

The thermal stability of anthracene derivatives is primarily evaluated by their decomposition temperature (Td), typically measured at 5% weight loss by TGA.

Compound Name / Derivative ClassTd (°C)Key Structural FeaturesReference
2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt)~460Fused dibenzofuran units[3]
2,6-di(4-cyclohexylphenyl)anthracene (DcHPA)~360 (Sublimation)Cyclohexyl-phenyl substituents[7][8]
3,3’-(9,10-anthracenediyl) bisacrylate (DADB)>250 (Stable up to)Acrylate substituents[20]
Diethyl 9,10-anthracenedipropionate (DEADP)>250 (Stable up to)Propionate substituents[20]
Phenyl-substituted fluorene-dimer cored anthracenes441 - 495Bulky fluorene dimer core[4]
9,10-di-(2-naphthyl) anthracene (ADN) derivative>400Naphthyl substituents[5]

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for determining the decomposition temperature of a this compound derivative.[21]

  • Sample Preparation:

    • Ensure the sample is a dry, homogenous powder.

    • Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).[21]

    • Record the initial mass precisely.

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Seal the furnace.

    • Set the purge gas (typically high-purity nitrogen for decomposition studies) to a constant flow rate (e.g., 20-50 mL/min).[21]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30-40°C).

    • Optional: Include an isothermal step (e.g., 10 minutes at 120°C) to remove any residual volatile solvents.[16]

    • Program a linear heating ramp, typically 10°C/min, up to a final temperature well above the expected decomposition (e.g., 600-800°C).[20]

  • Data Acquisition:

    • Start the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss has occurred.[10]

    • The derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.[20]

Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a general method for identifying thermal transitions like melting point (Tm) and glass transition temperature (Tg).[22][23]

  • Sample Preparation:

    • Accurately weigh 3-7 mg of the powdered sample into a DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[18]

    • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at a low temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.[23] This step removes the sample's thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for observation of crystallization events.

    • Second Heat: Ramp the temperature again at the same controlled rate (e.g., 10°C/min). Data from this second heating run is typically used for analysis of Tg and Tm.[22]

  • Data Acquisition:

    • Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.[18]

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Glass Transition (Tg): Identify as a step-like change in the baseline of the second heating curve.[18]

    • Melting (Tm): Identify as an endothermic peak (a dip in the heat flow curve). The peak temperature is often taken as the melting point.[17]

    • Crystallization (Tc): Identify as an exothermic peak (a rise in the heat flow curve) during the cooling cycle.

Visualizations

G cluster_prep Phase 1: Preparation & Synthesis cluster_analysis Phase 2: Thermal Analysis cluster_eval Phase 3: Evaluation S Derivative Synthesis P Purification & Drying S->P DSC DSC Analysis (Determine Tg, Tm) P->DSC TGA TGA Analysis (Determine Td) P->TGA Eval Evaluate Stability Data DSC->Eval TGA->Eval Decision Is Td > Target? Eval->Decision Success Proceed to Device Fabrication Decision->Success Yes Fail Redesign Molecule Decision->Fail No Fail->S

Caption: Workflow for Synthesis and Thermal Stability Assessment.

G Start Low Thermal Stability Observed (Low Td) Q1 Early mass loss in TGA (<150°C)? Start->Q1 A1_Yes Cause: Residual Solvent/ Volatile Impurities Q1->A1_Yes Yes Q2 Is the molecule prone to oxidation? Q1->Q2 No Sol1 Action: Dry sample under high vacuum. Add isothermal hold in TGA. A1_Yes->Sol1 A2_Yes Cause: Photo-oxidation or thermal oxidation Q2->A2_Yes Yes Q3 Cause: Inherent Molecular Instability Q2->Q3 No Sol2 Action: Handle under inert gas. Add bulky substituents at 9,10 positions. A2_Yes->Sol2 Sol3 Action: Redesign molecule. - Increase rigidity (fused rings). - Add bulky groups. - Extend conjugation. Q3->Sol3

Caption: Troubleshooting Logic for Low Thermal Stability.

References

Technical Support Center: Synthesis of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Phenylanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a 1-haloanthracene (typically 1-bromoanthracene) with phenylboronic acid is a widely used and versatile method.

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction can be employed, for instance, by reacting a substituted diene with a suitable dienophile to construct the anthracene core with the phenyl group at the desired position. However, the aromatic nature of anthracene makes it an unreactive diene.

  • Friedel-Crafts Reaction: This method involves the electrophilic aromatic substitution of anthracene with a phenylating agent. A significant challenge with this method is controlling the regioselectivity, as reactions on anthracene often favor the 9 and 10 positions. For instance, the acetylation of anthracene with acetyl chloride in ethylene chloride can yield 1-acetylanthracene, which could then be further manipulated to obtain the phenyl group.[1]

Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura synthesis of this compound?

A2: The main side reactions include:

  • Homocoupling of Phenylboronic Acid: This reaction leads to the formation of biphenyl as a significant byproduct. It is often promoted by the presence of oxygen.

  • Dehalogenation of 1-Haloanthracene: The starting 1-haloanthracene can be reduced to anthracene, particularly under certain reaction conditions.

  • Formation of Boric Acid: Boric acid is a common byproduct of the Suzuki-Miyaura reaction and its accumulation can affect the reaction's selectivity by altering the acid-base equilibrium.[2]

Q3: How can I purify this compound from the common byproducts?

A3: Purification of this compound can be achieved through a combination of techniques:

  • Column Chromatography: This is a highly effective method for separating this compound from byproducts like biphenyl and unreacted starting materials. A silica gel stationary phase is commonly used.

  • Recrystallization: This technique is useful for obtaining highly pure crystalline this compound. The choice of solvent is crucial for effective purification.

  • Solid-Phase Extraction (SPE): SPE can be used for the cleanup of the reaction mixture, particularly for removing polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the Suzuki-Miyaura coupling method.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state.• Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. • Use fresh, high-quality catalyst and ligands. • Consider using a pre-catalyst that is readily activated under the reaction conditions.
Poor Solubility of Reactants: 1-Bromoanthracene can have low solubility in common solvents.• Choose a solvent system that effectively dissolves all reactants. Mixtures of solvents like THF/water or dioxane/water are often used. • Gentle heating can improve solubility, but monitor for potential side reactions at elevated temperatures.
Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium complex may be slow.• The choice of base is critical. Carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used to activate the boronic acid.[3] • Ensure the base is of high purity and appropriately dried if necessary.
Significant Biphenyl Byproduct Formation Homocoupling of Phenylboronic Acid: This is often exacerbated by the presence of oxygen.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4] • Maintain a strict inert atmosphere throughout the reaction. • Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling.
Presence of Anthracene in the Product Mixture Dehalogenation of 1-Bromoanthracene: The bromo-substituent is reductively cleaved.• Optimize the reaction conditions, including the choice of palladium catalyst and ligands. Some ligand systems are more prone to promoting dehalogenation. • Ensure the absence of adventitious hydrogen sources.
Difficulty in Purifying the Product Similar Polarity of Product and Byproducts: this compound, biphenyl, and anthracene can have similar chromatographic behavior.• For column chromatography, use a carefully selected eluent system and consider a long column for better separation. Gradient elution may be beneficial. • For recrystallization, screen various solvents and solvent mixtures to find conditions where the solubility of the product and impurities differ significantly.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of 9-Bromo-10-phenylanthracene

Materials:

  • 9,10-Dibromoanthracene (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladacycle catalyst IA (0.5 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF), dry (2.0 mL)

  • Deionized water (2.0 mL)

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine 9,10-dibromoanthracene and the palladacycle catalyst.

  • Add the dry THF and deionized water, and stir the resulting solution for 5-10 minutes.

  • To this mixture, add potassium carbonate and phenylboronic acid.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then purified by column chromatography to yield 9-bromo-10-phenylanthracene.

Note: This protocol can be adapted for the synthesis of this compound by starting with 1-bromoanthracene. Optimization of the catalyst, base, solvent, and temperature may be necessary to maximize the yield and minimize side reactions.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_1_Phenylanthracene_Synthesis cluster_synthesis Synthesis of this compound cluster_analysis Troubleshooting cluster_solutions Solutions cluster_outcome Outcome Start Start Synthesis Reaction Perform Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Reaction Workup & Crude Product Analysis Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, GC-MS) Workup->Analysis LowYield Low or No Product Yield Analysis->LowYield Low Conversion HighBiphenyl High Biphenyl Content Analysis->HighBiphenyl Major Byproduct HighAnthracene High Anthracene Content Analysis->HighAnthracene Major Byproduct PurificationIssue Difficult Purification Analysis->PurificationIssue Complex Mixture CheckCatalyst Check Catalyst Activity & Reaction Conditions LowYield->CheckCatalyst DegasSystem Improve Degassing & Inert Atmosphere HighBiphenyl->DegasSystem OptimizeConditions Optimize Catalyst, Ligand, & Base HighAnthracene->OptimizeConditions OptimizePurification Optimize Chromatography & Recrystallization PurificationIssue->OptimizePurification SuccessfulSynthesis Successful Synthesis of this compound CheckCatalyst->SuccessfulSynthesis DegasSystem->SuccessfulSynthesis OptimizeConditions->SuccessfulSynthesis OptimizePurification->SuccessfulSynthesis

Fig. 1: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 1-Phenylanthracene Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1-phenylanthracene. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis and Purification Troubleshooting Guide

My Suzuki-Miyaura coupling reaction to synthesize this compound is not working (low or no yield). What are the common causes and solutions?

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A primary issue is often the quality and activity of the palladium catalyst. Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh or has been stored under inert conditions to prevent deactivation. Another critical factor is the choice and quality of the base; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, and their efficacy can be highly dependent on the solvent system and substrates. The reaction is also sensitive to oxygen, so proper degassing of solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Incomplete reaction could also be due to poor solubility of the starting materials, particularly the anthracene derivative, in the chosen solvent system.[1]

I am observing significant formation of byproducts in my Grignard reaction. How can I minimize these?

The Grignar-d reaction is highly sensitive to reaction conditions. The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide is a common side reaction.[2] To minimize this, ensure a slight excess of magnesium and add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Another significant issue is the presence of water, which will quench the Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents are essential.[3] The magnesium surface can also be passivated by an oxide layer, hindering the reaction. Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[4]

During column chromatography, I'm getting poor separation of this compound from my impurities. What can I do?

Poor separation in column chromatography can be due to an inappropriate choice of mobile phase polarity.[5] For a non-polar compound like this compound, a non-polar eluent system, such as a mixture of hexane and dichloromethane or toluene, is a good starting point.[6] If the separation is still poor, consider using a less polar solvent system and collecting smaller fractions. The choice of stationary phase is also important; while silica gel is common, for aromatic compounds, a stationary phase with an affinity for π-π interactions might provide better resolution.[7] Ensure the column is packed properly to avoid channeling, and that the sample is loaded in a concentrated band using a minimal amount of solvent.

My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent or when the solution is cooled too quickly.[8] Ensure that you are using a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A solvent mixture, like ethanol/water or hexane/acetone, can be effective.[8] If the product oils out, try reheating the solution to dissolve the oil and then allow it to cool more slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure product can also promote crystallization.

Frequently Asked Questions (FAQs)

Synthesis

  • What is a suitable starting material for the synthesis of this compound? A common precursor for the synthesis of this compound is 1-bromoanthracene, which can be coupled with phenylboronic acid via a Suzuki-Miyaura reaction.

  • Which palladium catalyst is best for the Suzuki-Miyaura coupling to synthesize this compound? Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for this type of cross-coupling reaction. Other palladium catalysts with bulky phosphine ligands can also be effective, especially for challenging substrates.[1]

  • What are typical reaction conditions for the Suzuki-Miyaura synthesis of this compound? The reaction is typically carried out in a mixture of an organic solvent like toluene or THF and an aqueous solution of a base such as 2M K₂CO₃. The reaction mixture is heated under reflux for several hours under an inert atmosphere.

  • How do I know if my Grignard reagent has formed successfully? The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as becoming cloudy or changing color.[3] The disappearance of the magnesium turnings is another indicator. A common test is to take a small aliquot of the reaction mixture, quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Purification

  • What is a good solvent system for the column chromatography of this compound? A common mobile phase for the purification of phenylanthracenes is a mixture of hexane and a slightly more polar solvent like dichloromethane or toluene.[6] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.3 for the product.

  • What is a suitable solvent for the recrystallization of this compound? Due to its aromatic nature, this compound can often be recrystallized from alcohols like ethanol or methanol, or from a mixed solvent system such as hexane/acetone.[8] The ideal solvent should dissolve the compound when hot but not when cold.

  • How can I remove colored impurities from my product? If your product is contaminated with colored impurities, you can try treating a solution of the crude product with activated charcoal before the final recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by filtration.

  • What purity can I expect to achieve? With careful purification by column chromatography followed by recrystallization, it is possible to achieve a purity of >95% for phenylanthracene derivatives.[9]

Quantitative Data Summary

Disclaimer: The following data is based on the synthesis of the closely related isomer, 9-phenylanthracene, due to the limited availability of specific quantitative data for this compound. These values should be used as an estimate, and optimization for the synthesis of this compound is likely required.

ParameterSuzuki-Miyaura Coupling
Starting Materials 9-Bromoanthracene, Phenylboronic acid
Catalyst Pd(PPh₃)₄
Base 2M K₂CO₃
Solvent Toluene, Ethanol
Reaction Time 48 hours
Temperature Reflux
Yield ~82%
Purity (after purification) >98%

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for the synthesis of the closely related isomer, 9-phenylanthracene. Due to potential differences in reactivity and solubility, these protocols may require optimization for the synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 9-phenylanthracene.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1-bromoanthracene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add anhydrous toluene (e.g., 30 mL for a 10 mmol scale reaction) and ethanol (e.g., 8 mL).

    • Add a 2M aqueous solution of potassium carbonate (K₂CO₃) (e.g., 15 mL).

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:dichloromethane eluent). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

Purification of this compound
  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified product from the column in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Catalyst R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R1-R2 R1-R2 Reductive\nElimination->R1-R2 Product R1-X R1-X R1-X->Oxidative\nAddition R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Bromoanthracene + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Reactants->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Crude Product Crude this compound Workup->Crude Product Chromatography Column Chromatography (Silica, Hexane/DCM) Crude Product->Chromatography Recrystallization Recrystallization (e.g., Ethanol) Chromatography->Recrystallization Pure Product Pure this compound Recrystallization->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Low Yield Low Yield Check Catalyst Is the catalyst active? Low Yield->Check Catalyst Check Atmosphere Is the reaction under inert atmosphere? Check Catalyst->Check Atmosphere Yes Replace Catalyst Replace Catalyst Check Catalyst->Replace Catalyst No Check Base Is the base appropriate and of good quality? Check Atmosphere->Check Base Yes Degas Solvents\n& Purge with N2/Ar Degas Solvents & Purge with N2/Ar Check Atmosphere->Degas Solvents\n& Purge with N2/Ar No Check Solubility Are the reactants soluble? Check Base->Check Solubility Yes Try a different base\n(e.g., Cs2CO3, K3PO4) Try a different base (e.g., Cs2CO3, K3PO4) Check Base->Try a different base\n(e.g., Cs2CO3, K3PO4) No Reaction OK Reaction OK Check Solubility->Reaction OK Yes Change solvent system\n(e.g., add co-solvent) Change solvent system (e.g., add co-solvent) Check Solubility->Change solvent system\n(e.g., add co-solvent) No

Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: 1-Phenylanthracene Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Phenylanthracene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help researchers and scientists minimize impurities and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with high regioselectivity?

A1: The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing this compound.[1][2][3] It involves the reaction of 1-bromoanthracene with phenylboronic acid using a palladium catalyst and a base. This method offers high yields and excellent regioselectivity compared to classical methods like Friedel-Crafts reactions, which can produce a mixture of isomers that are difficult to separate.[4]

Q2: What are the primary impurities I should expect in a Suzuki-Miyaura synthesis of this compound?

A2: The most common impurities include:

  • Unreacted Starting Materials: Residual 1-bromoanthracene and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl, formed from the self-coupling of phenylboronic acid, and bianthracene from the coupling of 1-bromoanthracene.

  • Catalyst Residues: Trace amounts of palladium from the catalyst.

  • Isomeric Impurities: 2-Phenylanthracene or other isomers if the 1-bromoanthracene starting material is not pure.[5]

Q3: How can I detect and quantify impurities in my product?

A3: A combination of analytical techniques is recommended for impurity profiling.

  • Chromatography: Thin-Layer Chromatography (TLC) for quick reaction monitoring, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities by characteristic signals.

Q4: What is the best way to remove residual palladium catalyst from my final product?

A4: Purifying the crude product using column chromatography on silica gel is a highly effective method for removing palladium residues and other polar impurities.[6][7] Alternatively, washing the organic layer with an aqueous solution of a chelating agent during the workup can help sequester the metal.

Troubleshooting Guide

Problem 1: The final product is a mixture of isomers (e.g., 1- and 2-Phenylanthracene).

  • Cause: The most likely cause is an impure starting material. If the 1-bromoanthracene used contains other bromoanthracene isomers, they will also react to form the corresponding phenylanthracene isomers. Phenylanthracene isomers have very similar physical properties, making them extremely difficult to separate by standard crystallization or chromatography.[5]

  • Solution:

    • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of the 1-bromoanthracene using GC-MS or NMR.

    • Purify Starting Material: If the starting material is impure, purify it by recrystallization or column chromatography before use.

    • Choose a Selective Synthesis: If you must use a less pure starting material, consider that methods like Friedel-Crafts acylation followed by reduction are prone to producing isomeric mixtures.[8][9] Stick to the Suzuki coupling for better control.

Problem 2: The reaction yield is low, and significant amounts of homocoupled biphenyl are observed.

  • Cause: This often points to issues with the catalyst or reaction conditions that favor the self-coupling of the boronic acid. This can be caused by:

    • Inefficient oxidative addition of the aryl halide to the Pd(0) center.

    • Presence of oxygen, which can deactivate the catalyst.

    • Incorrect base or solvent system.

  • Solution:

    • Degas Solvents: Thoroughly degas all solvents and reagents by bubbling an inert gas (Argon or Nitrogen) through them to remove dissolved oxygen.[10]

    • Optimize the Base: Ensure the correct base (e.g., Na₂CO₃, K₂CO₃) is used in the proper concentration. The base is crucial for activating the boronic acid for transmetalation.[1][7]

    • Check Catalyst and Ligand: Use a fresh, active palladium catalyst and appropriate phosphine ligands if required by the protocol. Pre-catalysts like Pd(PPh₃)₄ are often used.[3]

Problem 3: The final product has a persistent yellow or brown color after purification.

  • Cause: The color may originate from unreacted 9-bromo-10-phenylanthracene (if that specific isomer is being made, which is often yellow) or from polymeric, high-molecular-weight byproducts.[7]

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir with a small amount of activated charcoal for 10-15 minutes before filtering through Celite.[11] This can effectively remove colored impurities.

    • Recrystallization: Perform a careful recrystallization from a solvent system like hexanes/methanol or a similar combination.[11] This is often very effective at removing trace colored impurities and yielding a pure, crystalline product.

Data Presentation

Table 1: Common Impurities in this compound Synthesis via Suzuki Coupling
Impurity NameSourceIdentification MethodMitigation Strategy
1-Bromoanthracene Unreacted starting materialGC-MS, HPLC, ¹H NMRIncrease reaction time, use slight excess of phenylboronic acid.
Phenylboronic Acid Unreacted starting material¹H NMR (broad signal), LC-MSAqueous wash during workup (boronic acids are slightly water-soluble).
Biphenyl Homocoupling of phenylboronic acidGC-MS, ¹H NMR (distinct signals in aromatic region)Ensure inert atmosphere, optimize catalyst/base.
Bianthracene Homocoupling of 1-bromoanthraceneGC-MS, LC-MS (High MW)Use a highly active catalyst to favor cross-coupling.
Palladium Residues CatalystICP-MS, Atomic AbsorptionColumn chromatography, treatment with charcoal.
2-Phenylanthracene Isomeric starting materialHPLC, GC-MS (requires good resolution)Use >99% pure 1-bromoanthracene.
Table 2: Comparison of Purification Techniques
TechniquePurity AchievedProsCons
Recrystallization 98-99.5%Excellent for removing trace impurities and achieving high crystallinity. Good for large scale.May not remove isomers with similar solubility. Product loss in mother liquor.
Column Chromatography >99%Highly effective at separating byproducts, including homocoupled products and catalyst.Can be time-consuming and requires large solvent volumes. Potential for product loss on silica.
Aqueous Wash N/A (Workup Step)Removes water-soluble impurities like the base and excess boronic acid.Ineffective for non-polar organic impurities.
Charcoal Treatment N/A (Pre-purification)Effectively removes highly colored, conjugated impurities.Can adsorb the desired product, reducing yield if used in excess.

Experimental Protocols & Visualizations

General Workflow for this compound Synthesis

The overall process involves the coupling reaction, followed by a workup to isolate the crude product, and finally purification to obtain the pure compound.

cluster_reaction 1. Suzuki Coupling Reaction cluster_workup 2. Product Workup cluster_purification 3. Purification & Analysis A Combine 1-Bromoanthracene, Phenylboronic Acid, Base B Add Solvent & Degas A->B C Add Pd Catalyst B->C D Heat to Reflux under N2 C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Wash with H2O & Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Evaporate Solvent G->H I Column Chromatography (Silica Gel) H->I Crude Product J Recrystallization I->J K Characterize Product (NMR, GC-MS, MP) J->K

Caption: General workflow for the synthesis and purification of this compound.

Impurity Formation Pathway

During the Suzuki coupling, the desired cross-coupling pathway competes with undesired homocoupling side reactions.

PdB Pd(0) Catalyst Int1 Ar-Pd-X PdB->Int1 ArX 1-Bromoanthracene ArX->Int1 Oxidative Addition Side2 {Bianthracene (Homocoupling)} ArX->Side2 Self-Coupling ArB Phenylboronic Acid Product {this compound (Desired Product)} ArB->Product Transmetalation Side1 {Biphenyl (Homocoupling)} ArB->Side1 Self-Coupling Base Base (e.g., Na2CO3) Base->ArB Int1->Product Reductive Elimination Product->PdB

Caption: Key pathways in Suzuki coupling: desired reaction vs. side-product formation.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[6][11][12]

Materials:

  • 1-Bromoanthracene (1.0 mmol, 257 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (10 mL)

  • Ethanol (3 mL)

  • Water (3 mL)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoanthracene, phenylboronic acid, and sodium carbonate.

  • Solvent Addition: Add toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Fit the condenser with a nitrogen or argon inlet balloon. Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may change color.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with hexanes or a hexanes/dichloromethane gradient to separate the product from non-polar byproducts and baseline impurities.

    • Further purify the product by recrystallization from a hot solvent mixture (e.g., methanol/hexanes) to obtain pure this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.

References

Optimizing deposition parameters for 1-Phenylanthracene thin films in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the deposition parameters of 1-Phenylanthracene thin films in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in OLEDs?

A1: this compound is an organic semiconductor material. Its derivatives are utilized in OLEDs, often as a host material in the emissive layer, due to their potential for high photoluminescence quantum yields and good thermal stability. Anthracene-based compounds are known for their blue light emission, a crucial component for full-color displays and white lighting applications.

Q2: Why are deposition parameters critical for this compound thin films?

A2: The deposition parameters directly influence the morphology, uniformity, and crystalline structure of the this compound thin film.[1] These properties, in turn, significantly impact the performance of the OLED, including its efficiency, brightness, and operational lifetime. Controlling these parameters is essential for achieving reproducible and high-performance devices.

Q3: What are the most important deposition parameters to control during thermal evaporation of this compound?

A3: The key parameters to control during the thermal evaporation of this compound are:

  • Substrate Temperature: Affects the mobility of molecules on the substrate surface, influencing film crystallinity and grain size.

  • Deposition Rate: Impacts the kinetic energy of the deposited molecules and the timescale for them to arrange, which affects film morphology.[1]

  • Vacuum Pressure: A high vacuum is necessary to prevent contamination of the thin film by residual gases, which can quench luminescence and create defects.

  • Source-to-Substrate Distance: Influences the uniformity of the deposited film.

Q4: What is a typical deposition rate for organic materials like this compound in OLEDs?

A4: A common deposition rate for organic layers in OLEDs is around 1 Å/s.[2] However, the optimal rate can vary depending on the specific material and desired film properties.

Q5: What level of vacuum is required for the deposition of this compound films?

A5: Organic layers for OLEDs are typically deposited under high vacuum, in the range of 10⁻⁶ torr or lower, to ensure high purity of the film.[2]

Troubleshooting Guide

Issue 1: Low Device Efficiency or Brightness

  • Question: My OLED with a this compound emissive layer shows low efficiency and brightness. What are the possible causes related to deposition?

  • Answer:

    • Poor Film Morphology: The this compound film may have a non-optimal morphology, leading to inefficient charge transport and recombination. This can be caused by a suboptimal substrate temperature or deposition rate. Try varying the substrate temperature to control the grain size of the film.[1]

    • Film Contamination: Impurities from residual gases in the vacuum chamber can act as quenching sites for excitons, reducing light emission. Ensure your vacuum pressure is sufficiently low (e.g., < 10⁻⁶ torr).

    • Incorrect Film Thickness: The thickness of the emissive layer is crucial for balancing charge injection and transport. If the film is too thick or too thin, it can lead to an imbalance of electrons and holes, reducing recombination efficiency.

Issue 2: Poor Film Uniformity and "Dark Spots"

  • Question: The deposited this compound film is not uniform, and I observe dark, non-emissive spots in my OLED. What could be the problem?

  • Answer:

    • Substrate Contamination: Dust or other particulates on the substrate can lead to pinholes or areas where the film does not adhere properly, resulting in short circuits or non-emissive spots.[3] Ensure rigorous substrate cleaning procedures are followed.

    • Inconsistent Deposition Rate: Fluctuations in the deposition rate can lead to variations in film thickness across the substrate.

    • Incorrect Source-to-Substrate Distance: If the distance is too small, it can result in non-uniform film thickness.

    • Spitting from the Evaporation Source: If the source material is heated too quickly, it can "spit" larger particles onto the substrate, causing defects.

Issue 3: Film Peeling or Poor Adhesion

  • Question: The this compound film is peeling off the substrate. How can I improve adhesion?

  • Answer:

    • Substrate Surface Energy: The surface energy of the substrate plays a critical role in film adhesion. Ensure the substrate is properly cleaned and treated (e.g., with plasma) to promote better adhesion.

    • High Film Stress: High internal stress in the film, which can be caused by a mismatch in the coefficient of thermal expansion between the film and the substrate or by the deposition conditions themselves, can lead to peeling. Adjusting the substrate temperature during deposition may help alleviate stress.

    • Contamination at the Interface: A layer of contaminants between the substrate and the film will weaken adhesion.

Experimental Protocols

Thermal Evaporation of this compound

This protocol outlines a general procedure for the deposition of this compound thin films via thermal evaporation. The optimal parameters should be determined experimentally for your specific setup and device architecture.

  • Substrate Preparation:

    • Clean the substrate (e.g., Indium Tin Oxide (ITO) coated glass) sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of high-purity nitrogen.

    • Treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance the adhesion of the subsequent organic layer.

  • Loading the Material:

    • Load high-purity this compound powder into a suitable evaporation source (e.g., a quartz or tantalum boat).

    • Place the cleaned substrates in a substrate holder within the vacuum chamber.

  • Vacuum Deposition:

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ torr.

    • Set the substrate to the desired temperature (a typical starting range for optimization is 25°C to 100°C).

    • Gradually heat the evaporation source until the this compound begins to sublimate.

    • Monitor the deposition rate using a quartz crystal microbalance. Adjust the source temperature to achieve and maintain the desired deposition rate (a typical starting range for optimization is 0.5 Å/s to 2 Å/s).

    • Deposit the film to the desired thickness.

    • Once the desired thickness is reached, close the shutter to the source and allow the source and substrate to cool before venting the chamber.

Data Presentation

Table 1: Typical Starting Deposition Parameters for Organic Materials

ParameterTypical RangeUnit
Base Pressure< 5 x 10⁻⁶torr
Deposition Rate0.5 - 2.0Å/s
Substrate Temperature25 - 100°C
Film Thickness10 - 50nm

Table 2: Influence of Deposition Parameters on Film Properties

ParameterEffect of Increasing the Parameter
Substrate Temperature May increase grain size and crystallinity. Can also increase surface roughness.
Deposition Rate Higher rates can lead to more amorphous films with smaller grain sizes.[1]
Vacuum Pressure Higher pressure (poorer vacuum) increases the risk of film contamination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition & Optimization cluster_analysis Analysis & Iteration start Start: Define Target Film Properties prep_sub Substrate Cleaning & Preparation start->prep_sub load_mat Load this compound prep_sub->load_mat set_params Set Initial Deposition Parameters (Rate, Temp, Pressure) load_mat->set_params deposit Deposit Thin Film set_params->deposit measure Characterize Film (Thickness, Morphology, PL) deposit->measure evaluate Evaluate OLED Performance (Efficiency, Lifetime) measure->evaluate decision Performance Meets Target? evaluate->decision adjust Adjust Deposition Parameters decision->adjust No end End: Optimal Parameters Achieved decision->end Yes adjust->set_params Troubleshooting_Flowchart cluster_issues Identify Primary Issue cluster_causes_eff Potential Causes cluster_causes_uni Potential Causes cluster_causes_adh Potential Causes cluster_solutions Corrective Actions start Problem with OLED Device issue_eff Low Efficiency / Brightness start->issue_eff issue_uni Poor Uniformity / Dark Spots start->issue_uni issue_adh Film Peeling start->issue_adh cause_eff_morph Non-optimal Morphology issue_eff->cause_eff_morph cause_eff_cont Film Contamination issue_eff->cause_eff_cont cause_eff_thick Incorrect Thickness issue_eff->cause_eff_thick cause_uni_cont Substrate Contamination issue_uni->cause_uni_cont cause_uni_rate Inconsistent Deposition Rate issue_uni->cause_uni_rate cause_uni_spit Source Spitting issue_uni->cause_uni_spit cause_adh_surf Poor Substrate Surface Energy issue_adh->cause_adh_surf cause_adh_stress High Film Stress issue_adh->cause_adh_stress sol_morph Optimize Substrate Temp. & Deposition Rate cause_eff_morph->sol_morph sol_cont Check Vacuum Integrity cause_eff_cont->sol_cont sol_thick Verify Thickness Calibration cause_eff_thick->sol_thick sol_sub_clean Improve Substrate Cleaning Protocol cause_uni_cont->sol_sub_clean sol_rate Stabilize Source Temperature cause_uni_rate->sol_rate sol_heat Ensure Gradual Source Heating cause_uni_spit->sol_heat sol_surf Use Surface Treatment (e.g., Plasma) cause_adh_surf->sol_surf sol_stress Adjust Substrate Temperature cause_adh_stress->sol_stress

References

Enhancing the quantum yield of 1-Phenylanthracene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenylanthracene derivatives, with a focus on enhancing their quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for this compound derivatives?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often desirable for applications such as bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs), as it indicates a brighter fluorescence signal. For this compound derivatives, enhancing the quantum yield is crucial for improving the sensitivity and performance of these applications.

Q2: What are the common factors that influence the quantum yield of this compound derivatives?

A2: The quantum yield of this compound derivatives is sensitive to a variety of factors, including:

  • Molecular Structure: The inherent chemical structure of the derivative, including the nature and position of substituents on the anthracene or phenyl rings, plays a fundamental role in its photophysical properties.[3]

  • Solvent Environment: The polarity and viscosity of the solvent can significantly alter the rates of radiative and non-radiative decay pathways.[1][4][5]

  • Aggregation State: Many anthracene derivatives exhibit Aggregation-Induced Emission (AIE), where the quantum yield increases upon aggregation, or the more common Aggregation-Caused Quenching (ACQ), where it decreases.[6][7][8][9][10]

  • Concentration: High concentrations can lead to self-absorption and quenching effects, which can lower the measured quantum yield.[11]

  • Temperature: Temperature can affect non-radiative decay rates and solvent viscosity, thereby influencing the quantum yield.

  • Presence of Quenchers: Impurities or other molecules in the solution can deactivate the excited state of the fluorophore, reducing the quantum yield.

Q3: What is Aggregation-Induced Emission (AIE) and how does it relate to this compound derivatives?

A3: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive in the aggregated state.[6][7][10] This is in contrast to the more common Aggregation-Caused Quenching (ACQ) effect, where fluorescence is diminished at high concentrations or in the solid state. Many this compound derivatives are known to be AIE-active.[8][9] The mechanism often involves the restriction of intramolecular motions (such as rotation of the phenyl group) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[7]

Troubleshooting Guide

Issue 1: Low or negligible quantum yield in dilute solution.

Possible Cause Troubleshooting Step
Aggregation-Induced Emission (AIE) characteristics The derivative may be an "AIEgen," which is inherently non-emissive in good solvents. Induce aggregation by adding a poor solvent (e.g., water to a THF solution) and observe for an increase in fluorescence.[6][7]
Solvent Polarity The solvent may be too polar, leading to stabilization of a non-emissive or weakly emissive intramolecular charge transfer (ICT) state.[6] Test the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, methanol).
Solvent Viscosity Low solvent viscosity may allow for rapid intramolecular rotations or vibrations that lead to non-radiative decay.[4][5] Measure the fluorescence in more viscous solvents (e.g., glycerol) to see if emission is enhanced.
Presence of Quenchers Impurities in the solvent or the sample itself can quench fluorescence. Use high-purity solvents and ensure the sample is purified. Dissolved oxygen can also be a quencher; de-gas the solution by bubbling with nitrogen or argon.

Issue 2: Inconsistent or non-reproducible quantum yield measurements.

Possible Cause Troubleshooting Step
Incorrect Standard Selection or Handling The quantum yield standard may be inappropriate for the spectral range of the sample, or it may have degraded. Use a well-characterized standard with a known and stable quantum yield (e.g., 9,10-diphenylanthracene).[11] Ensure the standard is pure and stored correctly. Quinine sulfate, a common standard, is sensitive to temperature.[1]
Mismatched Absorbance In the relative quantum yield measurement method, the absorbance of the sample and standard solutions at the excitation wavelength should be low and ideally very close.[12] Prepare a series of dilutions for both the sample and standard to ensure you are working in a linear range (absorbance typically < 0.1) and compare gradients.[2]
Self-Absorption Effects At higher concentrations, the emitted fluorescence can be reabsorbed by other molecules of the derivative.[11] Dilute the sample until the emission spectrum shape does not change with further dilution.
Instrumental Parameters The experimental settings (e.g., excitation and emission slit widths, integration time) must be identical for the sample and the standard measurements.[2]
Refractive Index Mismatch When using different solvents for the sample and the standard, a correction for the difference in the refractive index of the solvents must be applied to the quantum yield calculation.[11][12]

Issue 3: Unexpected changes in fluorescence color (emission wavelength).

Possible Cause Troubleshooting Step
Solvatochromism The emission color of many fluorophores is sensitive to solvent polarity. A red-shift (to longer wavelengths) with increasing solvent polarity is common for molecules with a significant intramolecular charge transfer (ICT) character.[6][13]
Aggregation Effects Aggregation can lead to the formation of different excited species (e.g., excimers) with altered emission wavelengths. The formation of aggregates in AIE-active molecules is often accompanied by a shift in the emission maximum.
Piezochromism Some anthracene derivatives exhibit piezochromism, where the emission color changes in response to mechanical pressure in the solid state.[8] This is due to changes in the molecular packing.

Quantitative Data Summary

The following tables summarize key parameters and their effects on the quantum yield of this compound derivatives.

Table 1: Influence of Solvent Properties on Quantum Yield (Φ)

Solvent PropertyGeneral Effect on ΦRationale
Increasing Polarity Often decreases ΦStabilization of intramolecular charge transfer (ICT) states can enhance non-radiative decay pathways.[6]
Increasing Viscosity Often increases ΦHinders intramolecular rotations and vibrations, which are common non-radiative decay channels.[4][5]
Presence of Heavy Atoms Can decrease ΦPromotes intersystem crossing to the triplet state, reducing fluorescence.

Table 2: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)

CharacteristicAggregation-Caused Quenching (ACQ)Aggregation-Induced Emission (AIE)
Quantum Yield in Dilute Solution HighLow or negligible[7]
Quantum Yield in Aggregate/Solid State Low or negligibleHigh[10]
Underlying Mechanism Formation of non-emissive excimers/aggregates due to strong π-π stacking.Restriction of intramolecular motion (e.g., rotation) in the aggregated state, blocking non-radiative decay pathways.[7]
Typical Molecular Structure Planar, conjugated molecules.Propeller-shaped or molecules with freely rotating groups.[6]

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.

Materials:

  • Test this compound derivative

  • Standard fluorophore with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ = 0.86[11])

  • Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with a corrected emission channel

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test derivative and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test derivative and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Absorbance Measurement:

    • Record the absorbance spectrum for each dilution of the test derivative and the standard.

    • Use the pure solvent as a blank.

    • Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same as that used for the absorbance measurements.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[2]

    • Record the fluorescence emission spectrum for each dilution of the test derivative and the standard.

    • Record the emission spectrum of the pure solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

    • For both the test derivative and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: Calculate the quantum yield of the test derivative (Φ_X) using the following equation:[12]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots for the test derivative and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test derivative and the standard, respectively.[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_calc Final Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor Same λex integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φx) gradient->calc_qy

Caption: Workflow for relative quantum yield measurement.

aie_vs_acq cluster_dilute Dilute Solution cluster_aggregate Aggregated State dilute_acq High Emission agg_acq Low Emission (Quenched) dilute_acq->agg_acq ACQ Pathway dilute_aie Low Emission agg_aie High Emission (Enhanced) dilute_aie->agg_aie AIE Pathway

Caption: Comparison of AIE and ACQ pathways.

factors_affecting_qy cluster_increase Factors that can Increase Φ cluster_decrease Factors that can Decrease Φ center Quantum Yield (Φ) polar_solvent Polar Solvents (ICT) center->polar_solvent high_concentration High Concentration (ACQ/Self-absorption) center->high_concentration quenchers Quenchers (e.g., O2) center->quenchers rigid_structure Rigid Molecular Structure rigid_structure->center high_viscosity High Solvent Viscosity high_viscosity->center aggregation_aie Aggregation (AIE) aggregation_aie->center

Caption: Factors influencing quantum yield.

References

Strategies to reduce non-radiative decay in phenylanthracene compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with phenylanthracene compounds, focusing on strategies to minimize non-radiative decay.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-radiative decay pathways in phenylanthracene compounds?

A1: The dominant non-radiative decay pathways in phenylanthracene derivatives are typically intersystem crossing (ISC) to the triplet state and internal conversion (IC).[1] ISC is often influenced by the substitution pattern on the anthracene core. Other factors contributing to non-radiative decay include intramolecular vibrations and rotations, solvent effects, and aggregation-induced quenching.

Q2: How does substitution at the 9 and 10-positions of the anthracene core affect its photophysical properties?

A2: Substitution at the 9 and 10-positions can significantly enhance the fluorescence quantum yield by sterically hindering the rotation of the phenyl groups. This rigidity reduces non-radiative decay pathways associated with molecular motion. For instance, 9,10-diphenylanthracene (DPA) is a well-known highly fluorescent compound. However, the nature of the substituent is crucial; electron-withdrawing or heavy-atom-containing groups can sometimes promote intersystem crossing and decrease fluorescence.

Q3: What is the role of solvent polarity in the non-radiative decay of phenylanthracene derivatives?

A3: Solvent polarity can have a pronounced effect on the photophysical properties of phenylanthracene compounds, particularly for those with donor-acceptor character. In polar solvents, the excited state can be stabilized, which may lead to a red-shift in the emission spectrum. However, for some derivatives, increasing solvent polarity can also enhance non-radiative decay processes, leading to fluorescence quenching.[2]

Q4: Can aggregation of phenylanthracene compounds affect their fluorescence?

A4: Yes, aggregation can have a significant impact. While some planar aromatic molecules suffer from aggregation-caused quenching (ACQ) due to strong π-π stacking, some non-planar phenylanthracene derivatives can exhibit aggregation-induced emission (AIE).[3] In the aggregated state, intramolecular rotations are restricted, which blocks non-radiative decay channels and opens up a radiative pathway, leading to enhanced fluorescence.[3]

Troubleshooting Guides

Issue 1: Low Fluorescence Quantum Yield

Possible Cause Troubleshooting Steps
Aggregation-Caused Quenching (ACQ) - Measure absorption and emission spectra at a range of concentrations. A change in the spectral shape or a decrease in quantum yield with increasing concentration suggests aggregation. - Use a less polar solvent or a solvent in which the compound has better solubility. - Introduce bulky substituents at the 9 and 10-positions of the anthracene core to inhibit π-π stacking.
Intersystem Crossing (ISC) to Triplet State - Perform transient absorption spectroscopy to detect the presence of triplet states. - Modify the molecular structure to raise the energy of the triplet state relative to the singlet state. DFT calculations can help in predicting these energy levels.[1] - Avoid heavy atoms in the molecular structure unless phosphorescence is the desired outcome.
Solvent-Induced Quenching - Measure the quantum yield in a series of solvents with varying polarities. - If the compound has charge-transfer character, consider using non-polar solvents to minimize non-radiative decay.
Photo-oxidation - Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before measurements to remove oxygen. - Use fresh, high-purity solvents.

Issue 2: Multi-exponential Fluorescence Decay

Possible Cause Troubleshooting Steps
Presence of Impurities - Purify the sample using techniques like column chromatography, recrystallization, or sublimation. - Check the purity using NMR, mass spectrometry, and HPLC.
Formation of Aggregates or Excimers - Perform concentration-dependent lifetime measurements. A change in the decay kinetics with concentration points towards aggregation. - Analyze the emission spectrum for the appearance of a new, red-shifted band, which could indicate excimer formation.
Conformational Heterogeneity - In flexible molecules, different ground-state conformers may have distinct excited-state lifetimes. - Perform temperature-dependent lifetime measurements to investigate the interconversion between conformers.

Quantitative Data

Table 1: Photophysical Properties of Selected 9,10-Diheteroarylanthracene Derivatives in DMF [3]

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)
DTA360, 379, 4034250.009
DFA3984500.010
DPA4055200.024
DBPA358, 376, 3964250.86

DTA: 9,10-dithienylanthracene, DFA: 9,10-difurylanthracene, DPA: 9,10-dipyrrolylanthracene, DBPA: 9,10-di-(N-t-butyloxycarbonyl-2-pyrryl)anthracene

Table 2: Photophysical Properties of Tetraphenylethene-9,10-diphenylanthracene (TPE-DPA) Derivatives [2]

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)
mono-DPATHF3754300.85
cis-DPATHF3754300.83
gem-DPATHF3754300.81
mono-DPAPMMA film3754400.65
cis-DPAPMMA film3754400.60
gem-DPAPMMA film3754400.58

Experimental Protocols

1. Measurement of Absolute Fluorescence Quantum Yield using an Integrating Sphere

This protocol provides a general guideline for measuring the absolute photoluminescence quantum yield (PLQY) of a phenylanthracene compound in solution using a commercial spectrofluorometer equipped with an integrating sphere.

Materials:

  • Spectrofluorometer with an integrating sphere accessory

  • Cuvettes (quartz)

  • Solvent (spectroscopic grade)

  • Phenylanthracene compound of interest

Procedure:

  • Sample Preparation: Prepare a dilute solution of the phenylanthracene compound in the chosen solvent. The absorbance at the excitation wavelength should be low, typically between 0.05 and 0.1, to minimize inner filter effects.

  • Blank Measurement (Solvent):

    • Fill a cuvette with the pure solvent.

    • Place the cuvette inside the integrating sphere.

    • Measure the spectrum of the excitation light by scanning through the excitation wavelength. This provides the reference spectrum (La).

  • Sample Measurement:

    • Place the cuvette containing the sample solution inside the integrating sphere.

    • Excite the sample at the desired wavelength.

    • Measure the emission spectrum. This spectrum will contain the scattered excitation light and the sample's fluorescence.

    • Integrate the area of the scattered excitation light peak (Lc).

    • Integrate the area of the fluorescence emission peak (Ec).

  • Calculation: The absolute fluorescence quantum yield (Φf) is calculated using the following equation:

    Φf = Ec / (La - Lc)

2. Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general steps for measuring the fluorescence lifetime of a phenylanthracene compound using the TCSPC technique.[4][5]

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

  • Sample holder

  • Emission monochromator

  • Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics (TAC/ADC, CFD)

  • Computer with data acquisition and analysis software

Procedure:

  • Instrument Warm-up: Allow the light source and electronics to warm up and stabilize.

  • Sample Preparation: Prepare a dilute solution of the phenylanthracene compound. The concentration should be adjusted to ensure that the photon counting rate is sufficiently low (typically <5% of the laser repetition rate) to avoid pulse pile-up.

  • Instrument Response Function (IRF) Measurement:

    • Measure the instrument's response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

    • The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.

  • Fluorescence Decay Measurement:

    • Replace the scattering solution with the sample solution.

    • Collect the fluorescence decay histogram until a sufficient number of counts (typically 10,000 in the peak channel) is accumulated to ensure good statistical accuracy.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ).

Visualizations

experimental_workflow cluster_synthesis Molecular Design & Synthesis cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Optimization synthesis Synthesize Phenylanthracene Derivative purification Purify Compound (Chromatography, Recrystallization) synthesis->purification characterization Characterize Structure (NMR, Mass Spectrometry) purification->characterization uv_vis Measure UV-Vis Absorption Spectrum characterization->uv_vis pl Measure Photoluminescence (PL) Spectrum uv_vis->pl qy Determine Quantum Yield (Integrating Sphere) pl->qy lifetime Measure Fluorescence Lifetime (TCSPC) pl->lifetime calculate_rates Calculate Radiative (kr) and Non-Radiative (knr) Rates qy->calculate_rates lifetime->calculate_rates troubleshoot Troubleshoot Low Quantum Yield calculate_rates->troubleshoot optimize Optimize Molecular Structure or Experimental Conditions troubleshoot->optimize optimize->synthesis Iterative Design troubleshooting_workflow start Low Fluorescence Quantum Yield Observed concentration_dep Perform Concentration-Dependent Measurements start->concentration_dep solvent_dep Test in Solvents of Varying Polarity concentration_dep->solvent_dep No acq Aggregation-Caused Quenching (ACQ) is Likely concentration_dep->acq Yes degas Degas Solvent solvent_dep->degas No solvent_effect Solvent-Induced Quenching is Likely solvent_dep->solvent_effect Yes oxygen_quenching Oxygen Quenching is a Factor degas->oxygen_quenching Yes end Further Investigation Needed degas->end No, consider other mechanisms (e.g., ISC) solution_acq Use Lower Concentration or Bulky Substituents acq->solution_acq solution_solvent Use Non-polar Solvent solvent_effect->solution_solvent solution_oxygen Maintain Inert Atmosphere oxygen_quenching->solution_oxygen

References

Technical Support Center: Regioselective Functionalization of the Anthracene Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of the anthracene core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is the regioselective functionalization of anthracene challenging?

The primary challenge lies in the inherent reactivity of the anthracene core. The C9 and C10 positions are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack and cycloaddition reactions. Consequently, achieving functionalization at other positions, such as C1, C2, or C5, requires overcoming this natural preference. Strategies to achieve alternative regioselectivity often involve the use of directing groups, steric hindrance, or specialized catalytic systems.

Q2: What are the most reactive positions on the anthracene core for electrophilic substitution?

The C9 and C10 positions of the anthracene core have the highest electron density. This makes them the most reactive sites for electrophilic substitution reactions.

Diels-Alder Reactions

Q3: My Diels-Alder reaction with an unsymmetrical dienophile is not regioselective. How can I improve the selectivity for the 1,4-adduct over the 9,10-adduct?

Achieving 1,4-addition in Diels-Alder reactions of anthracene is challenging due to the high reactivity of the 9,10-positions. Here are some strategies to promote 1,4-selectivity:

  • Steric Hindrance: Introducing bulky substituents at the 9 and 10 positions can sterically hinder the approach of the dienophile to these sites, thereby favoring addition at the 1,4-positions.

  • Lewis Acid Catalysis: In some cases, Lewis acids can alter the regioselectivity of Diels-Alder reactions by coordinating to the dienophile and influencing the transition state geometry.

  • Photocatalysis: Visible light photocatalysis has been shown to promote regioselective Diels-Alder reactions of anthracenes with olefins, favoring a head-to-head orientation.[1]

Q4: I am having trouble achieving a high yield for my Diels-Alder reaction between anthracene and maleic anhydride. What are the critical parameters to optimize?

Low yields in this classic reaction can often be attributed to suboptimal reaction conditions. Consider the following:

  • Solvent: High-boiling solvents like xylene are typically used to ensure the reaction proceeds at a sufficient rate.[2]

  • Temperature: The reaction requires heating to reflux to overcome the activation energy.

  • Purity of Reactants: Ensure that both anthracene and maleic anhydride are pure. Anthracene can be purified by recrystallization from ethanol or by chromatography.

  • Exclusion of Moisture: The reaction should be carried out under anhydrous conditions, as maleic anhydride can hydrolyze.

Friedel-Crafts Reactions

Q5: I am trying to perform a Friedel-Crafts acylation on anthracene and I am getting a mixture of isomers. How can I control the regioselectivity?

The regioselectivity of Friedel-Crafts acylation of anthracene is highly dependent on the reaction conditions, particularly the solvent.

  • For 1-acylation: Using ethylene chloride as a solvent has been reported to give a high yield of 1-acetylanthracene.[3][4]

  • For 2-acylation: Using nitrobenzene as a solvent can promote the formation of the 2-acetylanthracene isomer.[5][6] It is important to note that 2-acetylanthracene can also be formed via the isomerization of 9-acetylanthracene.[5]

  • For 9-acylation: Chloroform as a solvent can lead to high yields of 9-acetylanthracene.[7]

It's crucial to carefully control the temperature and the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) to minimize side reactions and improve selectivity.

Q6: My Friedel-Crafts acylation is resulting in polysubstitution. How can I favor mono-acylation?

Polysubstitution is a common issue in Friedel-Crafts reactions. To favor mono-acylation:

  • Use of a Milder Lewis Acid: Strong Lewis acids can promote multiple acylations. Consider using a milder catalyst.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to anthracene.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-acylation.

C-H Functionalization

Q7: How can I achieve regioselective C-H functionalization at positions other than C9 and C10?

Directing groups are a powerful tool for achieving C-H functionalization at specific positions of the anthracene core. The directing group is typically a functional group that coordinates to the metal catalyst and directs the C-H activation to a specific ortho-position.

  • Removable Directing Groups: Various directing groups can be installed on the anthracene core and later removed after the desired functionalization. For example, a triazene group has been used as a versatile and removable directing group for rhodium-catalyzed C-H activation.

  • Traceless Directing Groups: Some functional groups can act as directing groups and are subsequently eliminated in the catalytic cycle, leaving no trace in the final product.

Palladium-catalyzed tandem C-H activation/biscyclization reactions have also been developed for the highly regioselective synthesis of benz[a]anthracene derivatives.[8]

Troubleshooting Guides

Low or No Reaction Conversion
Symptom Possible Cause Suggested Solution
No product formationInactive catalystEnsure the catalyst is fresh and handled under appropriate inert conditions. For palladium catalysts, ensure the active Pd(0) species is generated.
Low reaction temperatureIncrease the reaction temperature, especially for reactions with high activation energies like some Diels-Alder and Friedel-Crafts reactions.
Impure starting materialsPurify the starting anthracene and reagents. Common impurities in anthracene include anthraquinone and carbazole.
Low product yieldSuboptimal solventThe choice of solvent can significantly impact reaction rates and yields. Consult the literature for the optimal solvent for your specific reaction.
Insufficient reaction timeMonitor the reaction progress using TLC or GC to ensure it has gone to completion.
Reversible reactionFor equilibrium reactions like some Diels-Alder cycloadditions, consider using an excess of one reagent or removing a byproduct to drive the reaction forward.
Poor Regioselectivity
Symptom Possible Cause Suggested Solution
Mixture of regioisomersInherent reactivity of anthracene dominatesEmploy strategies to overcome the natural preference for the 9,10-positions, such as using directing groups, bulky substituents for steric hindrance, or specific catalytic systems.
Incorrect solvent for Friedel-Crafts acylationThe solvent choice is critical for controlling regioselectivity in Friedel-Crafts reactions. Refer to the FAQ section for solvent recommendations for specific isomers.
Thermodynamic vs. kinetic controlReaction temperature and time can influence the product distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
Unexpected regioisomer formedIsomerization of the productSome functionalized anthracenes can isomerize under the reaction conditions. Analyze the reaction mixture at different time points to check for product isomerization.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in separating regioisomersSimilar polarities of the isomersUtilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.[9] For some crystalline derivatives, fractional crystallization might be effective.
Presence of unreacted starting materialOptimize the reaction to drive it to completion. If unreacted starting material remains, it can often be removed by column chromatography.
Formation of byproductsIdentify the byproducts (e.g., by mass spectrometry or NMR) to understand the side reactions occurring. Adjusting the reaction conditions (e.g., temperature, stoichiometry) can help minimize their formation.

Quantitative Data

Table 1: Regioselectivity in the Diels-Alder Reaction of 9-Bromoanthracene with Various Dienophiles. [10]

DienophileElectron Withdrawing/Donating Group (EWG/EDG)ortho Adduct (%)meta Adduct (%)
AcrylonitrileStrong EWG7822
Methyl acrylateEWG8020
Acrylic acidEWG7525
AcroleinEWG8317
Vinyl acetateEDG1000
Phenyl vinyl sulfoneStrong EWG0100

Table 2: Solvent Effects on the Regioselectivity of Friedel-Crafts Acetylation of Anthracene.

SolventMajor Product(s)Reference(s)
Ethylene chloride1-Acetylanthracene[3][4]
Nitrobenzene2-Acetylanthracene[5][6]
Chloroform9-Acetylanthracene[7]
Carbon disulfide9-Acetylanthracene-

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Anthracene and Maleic Anhydride[2][11]
  • Reactant Preparation: In a round-bottom flask, combine anthracene (1.0 eq) and maleic anhydride (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent, such as xylene, to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser and a drying tube.

  • Heating: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the yellow color of the reactants.

  • Cooling and Crystallization: After the reaction is complete (typically 30-60 minutes), allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the product in a vacuum oven.

Visualizations

troubleshooting_workflow start Low Regioselectivity in Anthracene Functionalization reaction_type Identify Reaction Type start->reaction_type diels_alder Diels-Alder reaction_type->diels_alder Diels-Alder friedel_crafts Friedel-Crafts reaction_type->friedel_crafts Friedel-Crafts ch_activation C-H Activation reaction_type->ch_activation C-H Activation steric_hindrance Introduce Bulky Groups at C9/C10 diels_alder->steric_hindrance lewis_acid Optimize Lewis Acid Catalyst diels_alder->lewis_acid photocatalysis Consider Photocatalysis diels_alder->photocatalysis solvent Change Solvent (e.g., Nitrobenzene for C2, Ethylene Chloride for C1) friedel_crafts->solvent temperature Adjust Temperature (Kinetic vs. Thermodynamic Control) friedel_crafts->temperature directing_group Employ a Directing Group Strategy ch_activation->directing_group end Improved Regioselectivity steric_hindrance->end lewis_acid->end photocatalysis->end solvent->end temperature->end directing_group->end

References

Avoiding endo-peroxide formation in anthracene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with anthracene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the common issue of endo-peroxide formation in your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your research.

Issue 1: My anthracene derivative is degrading rapidly upon exposure to light.

  • Question: I dissolved my anthracene derivative in a common organic solvent, and after a short time under ambient light, I observed a significant decrease in the starting material. What is happening and how can I prevent this?

  • Answer: Anthracene derivatives are susceptible to photooxidation in the presence of light and oxygen, leading to the formation of endo-peroxides. This reaction is a [4+2] cycloaddition of singlet oxygen to the anthracene core. To prevent this, you must minimize the exposure of your compound to both light and oxygen.

    • Immediate Actions:

      • Work in low-light conditions: Use an amber-colored flask or wrap your glassware in aluminum foil to protect the sample from light.

      • Deoxygenate your solvent: Before dissolving your compound, thoroughly deoxygenate the solvent. Common methods include the freeze-pump-thaw technique or sparging with an inert gas like argon or nitrogen.

      • Maintain an inert atmosphere: Conduct your experiment under a continuous flow of an inert gas to prevent atmospheric oxygen from dissolving into the reaction mixture.

Issue 2: I suspect endo-peroxide has formed in my sample. How can I confirm this?

  • Question: My once fluorescent anthracene derivative solution is no longer fluorescent, and I see new, unexpected peaks in my NMR spectrum. How can I confirm the presence of an endo-peroxide?

  • Answer: The formation of an endo-peroxide breaks the aromaticity of the central ring of the anthracene core, which typically quenches its fluorescence. 1H NMR spectroscopy is a powerful tool to identify endo-peroxide formation.

    • Verification Protocol:

      • Acquire a 1H NMR spectrum: Dissolve a small sample of your compound in a deuterated solvent (e.g., CDCl3) that has been deoxygenated.

      • Analyze the aromatic region: The characteristic signals of the aromatic protons on the anthracene core will decrease in intensity or disappear.

      • Look for new upfield signals: The formation of the endo-peroxide converts the sp2 carbons at the 9 and 10 positions to sp3 carbons. This results in the appearance of new signals in the upfield region of the spectrum, typically between 5.0 and 7.0 ppm, corresponding to the bridgehead protons.

Issue 3: Can I reverse the formation of an endo-peroxide?

  • Question: I have confirmed the presence of an endo-peroxide in my sample. Is there a way to regenerate the original anthracene derivative?

  • Answer: In some cases, the formation of anthracene endo-peroxides is reversible. The endo-peroxide can release singlet oxygen upon heating or irradiation with UV light of a different wavelength, thereby regenerating the parent anthracene derivative.

    • Reversal Methods:

      • Thermal Cycloreversion: Heating the sample can induce the release of singlet oxygen. The required temperature and time will depend on the specific derivative. This should be performed in a deoxygenated solvent to prevent immediate re-formation of the endo-peroxide.

      • Photochemical Cycloreversion: Irradiation with UV light at a specific wavelength can also trigger the release of singlet oxygen. However, this method is less common as it can sometimes lead to other photochemical side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for anthracene derivatives to prevent endo-peroxide formation?

A1: To ensure the long-term stability of your anthracene derivatives, store them under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed, amber-colored vial.

  • Inert Atmosphere: If possible, store under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Keep in a refrigerator or freezer at a recommended storage temperature of 15 – 25 °C.[1]

  • Darkness: Protect from all sources of light, especially UV radiation.[1]

Q2: Which solvents are best for working with anthracene derivatives to minimize photodegradation?

A2: The choice of solvent can significantly impact the stability of anthracene derivatives. In general, non-polar, aprotic solvents are preferred. Studies have shown that the rate of photodegradation increases with the polarity of the solvent.[2][3]

Q3: How do substituents on the anthracene ring affect the rate of endo-peroxide formation?

A3: The electronic properties of substituents on the anthracene ring play a crucial role. Electron-donating groups at the 9 and 10 positions increase the electron density of the central ring, making it more susceptible to attack by electrophilic singlet oxygen and thus accelerating endo-peroxide formation. Conversely, electron-withdrawing groups can decrease the reactivity.

Q4: Can I use a singlet oxygen quencher to protect my anthracene derivative during an experiment?

A4: Yes, using a singlet oxygen quencher is an effective strategy. These molecules deactivate singlet oxygen before it can react with your anthracene derivative. A commonly used and effective singlet oxygen quencher is 1,4-diazabicyclo[2.2.2]octane (DABCO). It is important to choose a quencher that does not interfere with your desired reaction.

Data Presentation

The following tables summarize quantitative data on the stability of anthracene in various solvents.

Table 1: Photodegradation Rate Constants (k) and Half-Lives (t1/2) of Anthracene in Various Organic Solvents. [1]

SolventRate Constant (k) [h⁻¹]Half-Life (t₁/₂) [h]
Dimethyl sulfoxide (DMSO)0.431.6
Acetonitrile0.0417.3
Methanol0.0323.1
Acetone0.0234.7
Dichloromethane0.0169.3
n-Hexane0.005138.6

Experimental Protocols

Protocol 1: Deoxygenation of Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from solvents.

Materials:

  • Schlenk flask

  • Solvent to be deoxygenated

  • High-vacuum line

  • Liquid nitrogen

Procedure:

  • Add the solvent to a Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to a high-vacuum line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Open the flask to the vacuum and pump for 2-3 minutes while the solvent remains frozen.

  • Close the flask to the vacuum and remove it from the liquid nitrogen.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Monitoring Endo-peroxide Formation by ¹H NMR Spectroscopy

Materials:

  • NMR tube with a J. Young valve or a rubber septum

  • Deuterated solvent (e.g., CDCl₃), deoxygenated

  • Microsyringe

  • Anthracene derivative sample

Procedure:

  • Prepare a stock solution of your anthracene derivative in a deoxygenated deuterated solvent in a glovebox or under an inert atmosphere.

  • Transfer an aliquot of the solution to an NMR tube equipped with a sealable cap (e.g., J. Young valve) to prevent air exposure.

  • Acquire an initial ¹H NMR spectrum (time = 0). Note the chemical shifts and integration of the aromatic protons of the anthracene core.

  • Expose the NMR tube to a light source (e.g., a UV lamp or ambient light).

  • Periodically acquire ¹H NMR spectra at set time intervals.

  • Monitor the spectra for the following changes:

    • A decrease in the integration of the signals corresponding to the aromatic protons of the starting material.

    • The appearance of new signals, typically in the upfield region, corresponding to the bridgehead protons of the endo-peroxide.

  • By comparing the integration of the starting material and product signals over time, you can quantify the rate of endo-peroxide formation.

Visualizations

Endo_Peroxide_Formation cluster_photoexcitation Photoexcitation cluster_sensitization Sensitization cluster_cycloaddition [4+2] Cycloaddition Anthracene Anthracene Derivative (S₀) Excited_Anthracene Excited Anthracene Derivative (S₁ or T₁) Anthracene->Excited_Anthracene hν (Light) Endo_Peroxide Endo-peroxide Anthracene->Endo_Peroxide Ground_Oxygen Ground State Oxygen (³O₂) Excited_Anthracene->Ground_Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Endo_Peroxide Ground_Oxygen->Singlet_Oxygen

Caption: Mechanism of endo-peroxide formation in anthracene derivatives.

Prevention_Workflow Start Start Experiment with Anthracene Derivative Prepare_Solvent Prepare Deoxygenated Solvent Start->Prepare_Solvent Prepare_Sample Prepare Sample in Low-Light Conditions Prepare_Solvent->Prepare_Sample Inert_Atmosphere Maintain Inert Atmosphere (e.g., Argon, Nitrogen) Prepare_Sample->Inert_Atmosphere Add_Quencher Optional: Add Singlet Oxygen Quencher (e.g., DABCO) Inert_Atmosphere->Add_Quencher Run_Experiment Run Experiment Inert_Atmosphere->Run_Experiment No Quencher Add_Quencher->Run_Experiment Yes Monitor_Reaction Monitor for Endo-peroxide Formation (e.g., NMR) Run_Experiment->Monitor_Reaction End End of Experiment Monitor_Reaction->End

Caption: Experimental workflow for preventing endo-peroxide formation.

References

Technical Support Center: Enhancing the Photooxidative Persistence of 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the photooxidative stability of 1-phenylanthracene and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is photooxidation and why is this compound susceptible to it?

A1: Photooxidation is a chemical reaction in which a substance undergoes oxidation in the presence of light and oxygen. The anthracene core of this compound is an extended π-conjugated system that can absorb UV or visible light, promoting it to an excited state. This excited molecule can then transfer its energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich 9 and 10 positions of the anthracene core in a [4+2] cycloaddition reaction, forming an endoperoxide. This endoperoxide is often unstable and can lead to further degradation products, causing a loss of the compound's characteristic fluorescence and absorption properties.[1][2]

Q2: What are the primary degradation pathways for this compound under illumination?

A2: The two most prominent photochemical degradation pathways for anthracene derivatives are:

  • Photooxidation: As described above, this is typically the dominant pathway in the presence of oxygen and involves the reaction with singlet oxygen to form endoperoxides.[1]

  • Photodimerization: In the absence of oxygen or at high concentrations, two excited anthracene molecules can react with each other in a [4+4] photocycloaddition to form a dimer.[3] This process is often reversible with heat or UV light of a different wavelength.

Q3: What are the most effective strategies to improve the photooxidative persistence of this compound?

A3: Several strategies can be employed to enhance photostability:

  • Kinetic Stabilization (Steric Shielding): Introducing bulky substituents at or near the reactive 9 and 10 positions of the anthracene core can physically block the approach of singlet oxygen. Bis-ortho-phenylation or creating a bridged (encapsulated) structure around the core has been shown to dramatically increase photostability.[4]

  • Supramolecular Encapsulation: Host molecules, such as cucurbiturils or cyclodextrins, can encapsulate the anthracene derivative, shielding it from the external environment and reactive oxygen species. This has been shown to increase photostability by nearly 10-fold.[5]

  • Use of Stabilizers/Quenchers: Adding antioxidants or triplet state quenchers to the formulation can help mitigate photodegradation. These agents can either scavenge reactive oxygen species or deactivate the excited triplet state of the anthracene before it can sensitize oxygen.[6]

  • Solvent Choice and Degassing: The choice of solvent can influence the rate of photodegradation. Additionally, removing dissolved oxygen from the solvent through degassing (e.g., by purging with an inert gas like argon or nitrogen) can significantly slow down the photooxidation process.[4]

Troubleshooting Guide

Q4: My this compound solution rapidly loses its fluorescence/color upon exposure to lab lighting. What's happening and what can I do?

A4: This is a classic sign of rapid photooxidation. The ambient light and dissolved oxygen in your solvent are likely causing degradation.

  • Immediate Action: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions fresh before use.

  • Systematic Troubleshooting:

    • Deoxygenate Solvent: Purge your solvent with nitrogen or argon for 15-30 minutes before dissolving your compound. Work under an inert atmosphere if possible.[4]

    • Check Solvent Purity: Impurities in the solvent can sometimes act as photosensitizers. Use high-purity, spectroscopy-grade solvents.

    • Add a Stabilizer: Consider adding a singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) or an antioxidant like Trolox to a test sample to see if it improves stability.[6]

Q5: I am trying to reproduce a published photostability experiment, but my measured half-life is much shorter. What factors should I check?

A5: Reproducibility issues in photochemistry experiments are common and often stem from subtle differences in experimental conditions.[7]

  • Light Source: Ensure the wavelength, intensity (photon flux), and distance of your light source to the sample are identical to the published setup. Even minor variations in lamp output can significantly alter degradation rates.[4]

  • Atmosphere: The concentration of oxygen is critical. Was the original experiment performed under ambient air, in a sealed cuvette, or under a continuously purged inert gas? Replicate these conditions precisely.

  • Sample Concentration: At very high concentrations, photodimerization can compete with photooxidation, potentially altering the observed kinetics. Ensure your sample concentration is the same as in the original report.[3]

  • Solvent and Purity: Verify that you are using the same solvent and that its purity and water content are comparable.

Q6: My control sample, kept in the dark, shows some degradation over time. Is this expected?

A6: Some minor degradation in the dark is possible, but it should be significantly less than in the light-exposed sample.

  • Possible Causes:

    • Oxidation: The compound may have some inherent instability and be slowly oxidizing even without light.

    • Contaminants: The solvent or the compound itself might contain reactive impurities.

    • Adsorption: The compound might be adsorbing to the surface of the container, leading to a decrease in the concentration measured in the solution.

  • What to do:

    • Re-purify your this compound sample.

    • Use scrupulously clean glassware.

    • Run a baseline stability test in the dark over a longer period to quantify this non-photochemical degradation rate and subtract it as a background from your photo-experiment data.

Quantitative Data Summary

The tables below summarize quantitative data on the photostability of anthracene derivatives, highlighting the impact of structural modifications.

Table 1: Photostability Half-lives (τ₁/₂) of Various 9,10-Disubstituted Anthracene Derivatives

CompoundSubstituents at 9,10-positionsHalf-life (τ₁/₂) in Toluene (minutes)[4]
9,10-diphenylanthracenePhenyl11
9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthraceneNaphthyl21
Bis-meta-terphenylyl anthracene meta-terphenylyl 290
Bridged meta-hexaphenylene anthracene Bridged meta-hexaphenylene 370

Data extracted from a study where dilute solutions (10⁻⁵ mol/L) were irradiated with a handheld UV lamp. The significant increase in half-life for the latter two compounds demonstrates the effectiveness of steric shielding.[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Photooxidative Stability

This protocol outlines a standard method for measuring the rate of photodegradation of this compound using UV-Vis spectroscopy.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., toluene, acetonitrile) at a concentration of 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the chosen solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.8 and 1.0 at the λₘₐₓ of the anthracene core's S₀→S₁ transition.

    • Prepare an identical sample to be used as a dark control.

  • Initial Measurement:

    • Record the full UV-Vis absorption spectrum of the sample before irradiation. Note the absorbance value at the λₘₐₓ.

  • Irradiation:

    • Place the sample cuvette at a fixed distance from a calibrated light source (e.g., a UV lamp with a specific wavelength like 365 nm, or a solar simulator).[4]

    • Simultaneously, wrap the dark control cuvette completely in aluminum foil and place it next to the irradiated sample to ensure identical temperature conditions.

    • Start a timer and begin irradiation.

  • Monitoring Degradation:

    • At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the stability), briefly interrupt the irradiation and record the UV-Vis spectrum of the sample.

    • Track the decrease in absorbance at the initial λₘₐₓ.[4]

  • Data Analysis:

    • Plot the normalized absorbance (A/A₀) at λₘₐₓ versus irradiation time.

    • Determine the half-life (τ₁/₂) of the compound, which is the time it takes for the absorbance to decrease to 50% of its initial value.

    • Compare the spectrum of the irradiated sample to the dark control to confirm that the degradation is light-induced.

Mandatory Visualizations

Photooxidation_Mechanism Figure 1: Simplified Photooxidation Pathway of Anthracene cluster_reactants Reactants cluster_process Process cluster_products Products A This compound (Ground State) A_star Excited Anthracene* (Singlet or Triplet) A->A_star 1. Light Absorption Endoperoxide Endoperoxide O2 Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) Light Light (hν) A_star->O2_singlet 2. Energy Transfer O2_singlet->Endoperoxide 3. [4+2] Cycloaddition Degradation Degradation Products Endoperoxide->Degradation 4. Decomposition Experimental_Workflow Figure 2: Workflow for Photostability Evaluation start Start prep Prepare this compound Solution in Quartz Cuvette start->prep measure_initial Measure Initial Absorbance (A₀) prep->measure_initial irradiate Irradiate with Calibrated Light Source measure_initial->irradiate measure_interval Measure Absorbance (A) at Time (t) irradiate->measure_interval check_time Continue Irradiation? measure_interval->check_time check_time->irradiate Yes analyze Plot A/A₀ vs. Time Calculate Half-Life (τ₁/₂) check_time->analyze No end End analyze->end Troubleshooting_Logic Figure 3: Troubleshooting Logic for Rapid Degradation start Problem: Rapid Degradation Observed q1 Is the solvent deoxygenated? start->q1 a1_no Action: Purge solvent with N₂ or Ar. Rerun experiment. q1->a1_no No q2 Is the light source intensity and wavelength appropriate? q1->q2 Yes end Problem Mitigated a1_no->end a2_no Action: Reduce light intensity, use a filter, or increase distance to sample. Verify wavelength. q2->a2_no No q3 Are there potential photosensitizing impurities? q2->q3 Yes a2_no->end a3_no Action: Use high-purity solvent and re-purify compound. q3->a3_no Possible q3->end Unlikely a3_no->end

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 1-Phenylanthracene and 9-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a phenyl group onto the anthracene core at different positions significantly influences the molecule's photophysical properties. This guide provides an objective comparison of 1-phenylanthracene and 9-phenylanthracene, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific applications, such as fluorescent probes or components in optoelectronic devices.

Data Presentation: A Head-to-Head Comparison

The photophysical properties of this compound and 9-phenylanthracene in solution are summarized in the table below. These values highlight the key differences in their absorption and emission characteristics, as well as their fluorescence efficiency and excited-state lifetime.

Photophysical PropertyThis compound9-Phenylanthracene
Absorption Maximum (λabs) ~355, 375, 395 nm~364 nm
Molar Absorptivity (ε) Not explicitly foundNot explicitly found
Emission Maximum (λem) Data not available for parent compound~417 nm[1]
Fluorescence Quantum Yield (ΦF) Data not available for parent compound0.51 (in cyclohexane)
Fluorescence Lifetime (τF) ~2.57–3.36 ns (for derivatives in solution)[2]Data not available

Note: Direct experimental data for the molar absorptivity, emission maximum, and fluorescence quantum yield of the parent this compound, as well as the fluorescence lifetime for 9-phenylanthracene, were not explicitly available in the searched literature. The fluorescence lifetime for this compound is inferred from data on its derivatives[2]. The absorption of this compound is characterized by vibronic bands similar to anthracene[3].

Experimental Protocols

The determination of the photophysical properties listed above involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

To determine the absorption maxima (λabs) and molar absorptivity (ε), a solution of the compound (1- or 9-phenylanthracene) is prepared in a non-polar solvent like cyclohexane at a known concentration (typically in the micromolar range). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette. The molar absorptivity is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at the maximum wavelength, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

For measuring the emission maxima (λem), the same solution used for absorption measurements can be utilized. The sample is excited at its absorption maximum in a spectrofluorometer. The emission spectrum is then recorded by scanning a range of wavelengths longer than the excitation wavelength. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The integrated fluorescence intensities of the sample and the standard are measured under identical experimental conditions. The quantum yield of the sample is then calculated using the following equation:

Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode) with a high repetition rate. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly. The collection of these time differences builds up a histogram of the fluorescence decay, which is then fitted to an exponential function to determine the lifetime.

Mandatory Visualization

Structure-Property Relationship

The position of the phenyl substituent on the anthracene core dictates the degree of steric hindrance and electronic communication between the two aromatic systems, which in turn governs the photophysical properties.

G cluster_0 Molecular Structure cluster_1 Steric Hindrance & Conjugation cluster_2 Resulting Photophysical Properties 1-PA This compound 1-PA_sterics Less Steric Hindrance More Planar Conformation Effective π-conjugation 1-PA->1-PA_sterics 9-PA 9-Phenylanthracene 9-PA_sterics Greater Steric Hindrance Twisted Conformation Reduced π-conjugation 9-PA->9-PA_sterics 1-PA_props Blue-shifted absorption and emission Lower fluorescence quantum yield (expected) 1-PA_sterics->1-PA_props 9-PA_props Red-shifted absorption and emission Higher fluorescence quantum yield 9-PA_sterics->9-PA_props

Caption: Influence of substituent position on the conformation and photophysical properties of phenylanthracenes.

Experimental Workflow

The characterization of the photophysical properties of these molecules follows a standardized experimental workflow.

G Start Sample Preparation (in appropriate solvent) Abs UV-Vis Absorption Spectroscopy Start->Abs Em Steady-State Fluorescence Spectroscopy Start->Em LT Time-Resolved Fluorescence Spectroscopy (TCSPC) Start->LT QY Fluorescence Quantum Yield Measurement Abs->QY Determine λex Measure Absorbance Em->QY Measure Integrated Intensity Data Data Analysis & Comparison QY->Data LT->Data

Caption: A typical experimental workflow for the photophysical characterization of fluorescent molecules.

References

A Comparative Guide to Fluorescence Standards: 1-Phenylanthracene vs. 9,10-Diphenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescence standard, this guide provides a detailed comparison of 1-phenylanthracene and 9,10-diphenylanthracene. We present key photophysical data, experimental protocols for performance evaluation, and a logical framework for selecting the appropriate standard for your application.

At a Glance: Key Performance Indicators

The selection of a suitable fluorescence standard is paramount for accurate and reproducible fluorescence measurements. Both this compound and 9,10-diphenylanthracene (DPA) are widely used aromatic hydrocarbons known for their strong fluorescence. However, their photophysical properties differ significantly, making each more suitable for specific applications. Below is a summary of their key performance characteristics in the non-polar solvent cyclohexane, a common medium for fluorescence studies.

Photophysical PropertyThis compound9,10-Diphenylanthracene
Fluorescence Quantum Yield (Φf) 0.43~0.90 - 1.0
Fluorescence Lifetime (τf) 5.3 ns7.5 - 8.7 ns
Molar Absorptivity (ε) at λmax ~7,940 M⁻¹cm⁻¹ at 376 nm~14,000 M⁻¹cm⁻¹ at 372.5 nm
Absorption Maximum (λabs) 376 nm372.5 nm
Emission Maximum (λem) 398 nm, 420 nm408 nm, 430 nm

In-Depth Comparison

9,10-Diphenylanthracene (DPA) stands out as a superior fluorescence standard in many respects. Its fluorescence quantum yield in non-polar solvents like cyclohexane is exceptionally high, approaching unity. This near-perfect conversion of absorbed photons into emitted photons makes it an ideal reference for quantum yield determinations. Furthermore, its high molar absorptivity allows for the preparation of solutions with significant absorbance at low concentrations, minimizing aggregation and inner filter effects. The longer fluorescence lifetime of DPA can be advantageous for time-resolved fluorescence measurements, providing a stable reference in the nanosecond range.

This compound , while a competent fluorophore, exhibits a significantly lower fluorescence quantum yield compared to DPA. This lower efficiency means that for a given amount of absorbed light, it will emit fewer photons, which could be a limitation in sensitivity-demanding applications. Its molar absorptivity is also roughly half that of DPA, requiring higher concentrations to achieve the same absorbance, which may increase the risk of concentration-dependent quenching. However, its shorter fluorescence lifetime might be preferable in certain time-resolved applications where a faster decaying standard is required.

Experimental Protocols

Accurate characterization of fluorescence standards relies on robust experimental methodologies. Below are detailed protocols for measuring two key performance indicators: fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., spectroscopic grade cyclohexane)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Sample compound (this compound or 9,10-diphenylanthracene)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum for each solution. Ensure that the excitation and emission slits are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φf,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

  • TCSPC system (including a pulsed light source, a fast detector, and timing electronics)

  • Sample holder and cuvettes

  • Solvent

  • Sample compound

Procedure:

  • Prepare Sample: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be low enough to avoid aggregation and re-absorption.

  • Instrument Setup:

    • Select an appropriate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength that is strongly absorbed by the sample.

    • Set the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to allow the sample to return to the ground state between pulses.

    • Use a fast and sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • The timing electronics build a histogram of the photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis:

    • The instrument response function (IRF) of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • The measured fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s).

Decision Framework for Standard Selection

The choice between this compound and 9,10-diphenylanthracene depends on the specific requirements of the experiment. The following logical workflow can guide the selection process.

G cluster_0 Fluorescence Standard Selection Workflow A Define Experimental Need B High Accuracy Quantum Yield Determination? A->B C Time-Resolved Measurement? B->C No D Use 9,10-Diphenylanthracene (High Φf, High ε) B->D Yes E Consider this compound (Lower Φf, Lower ε) C->E No F Need a Longer Lifetime Standard? C->F Yes G Use 9,10-Diphenylanthracene (τf ~7.5-8.7 ns) F->G Yes H Consider this compound (τf ~5.3 ns) F->H No

Caption: A decision tree to guide the selection of a fluorescence standard based on experimental requirements.

A Comparative Study of Phenyl-Substituted Anthracene Isomers: Unraveling the Influence of Substitution Position on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 1-phenylanthracene, 2-phenylanthracene, and 9-phenylanthracene reveals significant variations in their photophysical and electrochemical characteristics, dictated by the position of the phenyl substituent on the anthracene core. This guide provides a comparative overview of their synthesis, key performance data, and the experimental methodologies used for their characterization, offering valuable insights for researchers in materials science and drug development.

The strategic placement of a phenyl group on the anthracene framework critically influences the electronic structure and, consequently, the light-emitting and charge-transporting properties of the resulting isomer. Understanding these structure-property relationships is paramount for the rational design of novel organic materials for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. This comparative guide synthesizes available experimental data for this compound, 2-phenylanthracene, and 9-phenylanthracene to facilitate a clear understanding of their distinct behaviors.

Comparative Photophysical and Electrochemical Data

The position of the phenyl substituent significantly impacts the photophysical and electrochemical properties of the anthracene core. The following tables summarize key experimental data for the three isomers.

IsomerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
This compound 355, 375, 395 (in ethanol)[1]~400-450Varies with solvent and substitution2.27–3.96 (for derivatives)[2]
2-Phenylanthracene 277 (in CH3CN)Not explicitly foundNot explicitly foundNot explicitly found
9-Phenylanthracene 257, 389 (in ethanol)[1]400-4500.20-0.75 (for derivatives)Not explicitly found

Note: Data for unsubstituted 1- and 2-phenylanthracene is limited in the searched literature; some data points are for derivatives and are noted as such. The emission maxima are general ranges for phenylanthracenes.

IsomerOxidation Potential (E_ox, V vs. Fc/Fc+)Reduction Potential (E_red, V vs. Fc/Fc+)
This compound Data not availableData not available
2-Phenylanthracene Data not availableData not available
9-Phenylanthracene Data not availableData not available

Experimental Protocols

The characterization of these phenyl-substituted anthracene isomers relies on standard spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for these key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the phenyl-substituted anthracene isomers.

Methodology:

  • Sample Preparation: Solutions of each isomer are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. Concentrations are typically in the micromolar range (10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • A dual-beam UV-Vis spectrophotometer is used.

    • A baseline is recorded using a cuvette containing only the solvent.

    • The absorption spectrum of each sample is recorded over a relevant wavelength range (typically 200-500 nm for anthracenes). The wavelengths of maximum absorbance (λ_abs) are identified.

  • Fluorescence Spectroscopy:

    • A spectrofluorometer is used for emission and excitation spectra.

    • The excitation wavelength is set to the longest wavelength absorption maximum (λ_abs) to obtain the emission spectrum. The emission is scanned over a range red-shifted from the excitation wavelength. The wavelength of maximum emission (λ_em) is determined.

    • To record the excitation spectrum, the emission wavelength is fixed at the determined λ_em, and the excitation monochromator is scanned over a range of shorter wavelengths.

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

    • The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

    • The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of the phenyl-substituted anthracene isomers.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is typically purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

  • Measurement:

    • The potentiostat is set to scan the potential linearly from an initial potential to a final potential and then back to the initial potential. The scan rate is typically set between 20 and 100 mV/s.

    • For oxidation, the potential is scanned towards more positive values. For reduction, the scan is towards more negative values.

    • The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • The oxidation potential (E_ox) is typically determined from the peak potential of the anodic wave.

    • The reduction potential (E_red) is determined from the peak potential of the cathodic wave.

    • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard to reference the potentials.

Synthesis of Phenyl-Substituted Anthracene Isomers

The synthesis of these isomers can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and versatile method.

Synthesis_Pathways cluster_1 This compound Synthesis cluster_2 2-Phenylanthracene Synthesis cluster_3 9-Phenylanthracene Synthesis 1-Bromoanthracene 1-Bromoanthracene Pd_Catalyst_Base_1 Pd Catalyst, Base 1-Bromoanthracene->Pd_Catalyst_Base_1 Phenylboronic_Acid_1 Phenylboronic Acid Phenylboronic_Acid_1->Pd_Catalyst_Base_1 This compound This compound Pd_Catalyst_Base_1->this compound Suzuki Coupling 2-Bromoanthracene 2-Bromoanthracene Pd_Catalyst_Base_2 Pd Catalyst, Base 2-Bromoanthracene->Pd_Catalyst_Base_2 Phenylboronic_Acid_2 Phenylboronic Acid Phenylboronic_Acid_2->Pd_Catalyst_Base_2 2-Phenylanthracene 2-Phenylanthracene Pd_Catalyst_Base_2->2-Phenylanthracene Suzuki Coupling 9-Bromoanthracene 9-Bromoanthracene Pd_Catalyst_Base_3 Pd Catalyst, Base 9-Bromoanthracene->Pd_Catalyst_Base_3 Phenylboronic_Acid_3 Phenylboronic Acid Phenylboronic_Acid_3->Pd_Catalyst_Base_3 9-Phenylanthracene 9-Phenylanthracene Pd_Catalyst_Base_3->9-Phenylanthracene Suzuki Coupling

Figure 1: General synthetic routes to phenyl-substituted anthracene isomers via Suzuki coupling.

Comparative Analysis and Structure-Property Relationships

The position of the phenyl group on the anthracene moiety has a profound effect on the electronic and steric environment of the molecule, which in turn governs its photophysical and electrochemical behavior.

Isomer_Comparison cluster_structure Molecular Structure cluster_properties Influence on Properties 1-PA This compound Steric_Hindrance Steric Hindrance 1-PA->Steric_Hindrance Moderate 2-PA 2-Phenylanthracene 2-PA->Steric_Hindrance Low 9-PA 9-Phenylanthracene 9-PA->Steric_Hindrance High Conjugation π-Conjugation Steric_Hindrance->Conjugation Energy_Levels HOMO/LUMO Energy Levels Conjugation->Energy_Levels Photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) Energy_Levels->Photophysical Electrochemical Electrochemical Properties (Oxidation/Reduction Potentials) Energy_Levels->Electrochemical

Figure 2: Logical relationship between isomer structure and resulting physicochemical properties.

  • 9-Phenylanthracene: The phenyl group at the 9-position experiences significant steric hindrance with the peri-hydrogens of the anthracene core. This forces the phenyl ring to twist out of the plane of the anthracene, disrupting π-conjugation between the two aromatic systems. This disruption can lead to photophysical properties that are more characteristic of the individual anthracene and benzene chromophores.

  • 2-Phenylanthracene: Substitution at the 2-position results in less steric hindrance compared to the 9-position. This allows for a greater degree of planarity between the phenyl and anthracene rings, leading to more extended π-conjugation. This extended conjugation is expected to cause a red-shift in the absorption and emission spectra compared to anthracene.

  • This compound: The steric environment at the 1-position is intermediate between the 2- and 9-positions. The degree of planarity and conjugation will be sensitive to the specific conformation adopted by the molecule.

References

Cross-Validation of Experimental and Theoretical Data for 1-Phenylanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical data for the polycyclic aromatic hydrocarbon (PAH), 1-Phenylanthracene. By cross-validating experimental findings with computational predictions, we aim to offer a comprehensive understanding of its physicochemical and spectroscopic properties. This information is valuable for researchers engaged in materials science, organic electronics, and drug development, where precise characterization of molecular properties is paramount.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for this compound and its close isomer, 9-Phenylanthracene, alongside theoretical predictions for key properties. It is important to note that while extensive experimental data is available, specific theoretical computational studies for this compound are not readily found in the surveyed literature. The theoretical values presented are based on computations for the parent molecule or related derivatives and serve as a benchmark for what can be expected from computational models.

Table 1: Physical and Computed Properties of Phenylanthracene Isomers

PropertyThis compound (Experimental)9-Phenylanthracene (Experimental)This compound (Theoretical/Computed)
Molecular Formula C₂₀H₁₄C₂₀H₁₄C₂₀H₁₄[1]
Molecular Weight -254.33 g/mol [2]254.3 g/mol [1]
Melting Point -153-155 °C[3], 156 °C[2]Not Available
Boiling Point -417 °C[2][3]Not Available
Solubility Insoluble in water, soluble in organic solvents like chloroform and ethyl acetate.[4][5]-XLogP3: 6.3[1]
Appearance -Pale yellow plates/powder[3]-

Table 2: Spectroscopic Data of Phenylanthracene Isomers

Spectroscopic TechniqueThis compound (Experimental)9-Phenylanthracene (Experimental)Theoretical Predictions (General for Phenylanthracenes)
UV-Vis Absorption (λmax) Not specified~257 nm, ~389 nm (in ethanol)[6]DFT and TD-DFT methods are used to predict electronic transitions.[7] Expected to show characteristic anthracene-like vibronic bands with shifts due to the phenyl group.[6]
Fluorescence Emission (λmax) Not specified417 nm (in cyclohexane)[8]; Vibronic bands in the 375–425 nm region (in ethanol)[6]TD-DFT calculations can predict emission spectra.[9] Generally, phenylanthracenes are known to be fluorescent.
¹H NMR Aromatic protons typically resonate between 6.5 and 9.5 ppm.[6]Aromatic protons observed in the range of 7.37-8.53 ppm in CDCl₃.[10]Computational models can predict chemical shifts, though accuracy can vary.[6]
¹³C NMR Aromatic carbons typically resonate between 110-150 ppm.[6]Aromatic carbons observed in the aromatic region.Predicted shifts can be calculated using DFT.
FT-IR (cm⁻¹) Aromatic C-H Stretch: 3100 - 3000; Aromatic C=C Stretch: 1625 - 1572[6]KBr wafer technique shows characteristic aromatic stretches.Vibrational frequencies can be calculated using DFT.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 254EI-MS (m/z): Found [M⁺]: 253.02[10]High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques used to characterize this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound, providing insights into its electronic transitions.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or chloroform). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert Law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm for aromatic compounds).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of this compound and determine its fluorescence quantum yield, which indicates the efficiency of the fluorescence process.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

  • Excitation Wavelength Selection: The sample is excited at one of its absorption maxima, determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: The emission spectrum is recorded by scanning the emission monochromator while keeping the excitation wavelength constant. The resulting spectrum shows the intensity of emitted light as a function of wavelength.

  • Quantum Yield Determination (Relative Method):

    • A standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs at a similar wavelength is used.

    • The absorbance of both the sample and the standard at the excitation wavelength is measured and kept below 0.1.

    • The integrated fluorescence intensity of both the sample and the standard is measured.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired, providing information on the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each proton signal.

  • ¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired, often using proton-decoupling techniques to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The coupling constants (J) from the ¹H NMR spectrum provide information about the connectivity of adjacent protons.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a phenylanthracene derivative, providing a logical sequence of experimental procedures.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., 1-bromoanthracene and phenylboronic acid) reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Properties ftir FT-IR Spectroscopy purification->ftir Functional Group Analysis xray X-ray Crystallography (if single crystals obtained) purification->xray Solid-State Structure data_analysis Cross-Validation of Experimental and Theoretical Data nmr->data_analysis ms->data_analysis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Photophysical Properties uv_vis->data_analysis fluorescence->data_analysis ftir->data_analysis xray->data_analysis

Caption: A generalized workflow for the synthesis and characterization of a this compound derivative.

References

Benchmarking 1-Phenylanthracene Derivatives in OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for efficient and stable emitter materials is paramount. Anthracene derivatives have emerged as a promising class of blue emitters due to their high photoluminescence quantum yields and excellent thermal stability. This guide provides a comparative benchmark of a 1-Phenylanthracene derivative against other established emitter types, supported by experimental data and detailed protocols to aid in research and development.

Comparative Performance of OLED Emitters

The following table summarizes the key performance metrics of the this compound derivative against common fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Emitter TypeEmitter MaterialHost MaterialMax. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (LT50/LT90) @ Luminance (cd/m²)
Fluorescent This compound Derivative *Not Specified1.873.371.50(0.18, 0.25)Not Reported
FluorescentAlq3TPD~1-5~3-5~1-3(0.32, 0.55)LT50: 252-482 min @ 20 mA/cm²[1]
Phosphorescent Ir(ppy)3CBP~20-25~60-80~30-50(0.30, 0.61)LT50: ~4,500 h @ 1,000[2]
TADF 4CzIPNmCBP~14-31.5~50-100~50-95(0.23, 0.58)LT50: 2,800 h @ 1,000[2]

*Data for 10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthracene.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections detail the typical experimental protocols for the fabrication and characterization of OLEDs, based on common practices in the field.

OLED Fabrication by Vacuum Thermal Evaporation

A standard procedure for fabricating multilayer OLEDs in a high-vacuum environment is outlined below.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_encap Encapsulation p1 ITO Glass Substrate p2 Cleaning: - Acetone - Isopropanol - Deionized Water p1->p2 p3 UV-Ozone or Oxygen Plasma Treatment p2->p3 d1 Hole Injection Layer (HIL) e.g., NPB p3->d1 Transfer to Vacuum Chamber d2 Hole Transport Layer (HTL) e.g., TPD d1->d2 d3 Emissive Layer (EML) Host:Emitter d2->d3 d4 Electron Transport Layer (ETL) e.g., Alq3 d3->d4 d5 Electron Injection Layer (EIL) e.g., LiF d4->d5 d6 Cathode Deposition e.g., Al d5->d6 e1 Glass Lid Sealing with UV-cured epoxy d6->e1 Transfer to Glovebox e2 Getter Placement e1->e2 Final Device Final Device e2->Final Device

Caption: Workflow for OLED fabrication via vacuum thermal evaporation.

  • Substrate Preparation:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of acetone, isopropanol, and deionized water.

    • The cleaned substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Thin Film Deposition:

    • The substrates are transferred to a high-vacuum chamber (typically < 10⁻⁶ Torr).

    • Organic and inorganic materials are deposited sequentially via thermal evaporation from resistively heated crucibles.

    • The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

    • A typical device structure consists of:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML), where the emitter is co-evaporated with a host material.

      • Electron Transport Layer (ETL)

      • Electron Injection Layer (EIL)

      • Metal Cathode

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin. A getter is often included to absorb any residual moisture.

OLED Characterization

The performance of the fabricated OLEDs is evaluated using the following standard techniques.

G cluster_electrical Electrical Characterization cluster_optical Optical Characterization cluster_efficiency Performance Metrics Calculation cluster_lifetime Lifetime Measurement c1 Source Measure Unit (SMU) c2 Current Density-Voltage (J-V) Characteristics c1->c2 m1 Luminous Efficiency (cd/A) c2->m1 m2 Power Efficiency (lm/W) c2->m2 o1 Spectroradiometer / Photodiode o2 Luminance-Voltage (L-V) Characteristics o1->o2 o3 Electroluminescence (EL) Spectrum o1->o3 o2->m1 o2->m2 m3 External Quantum Efficiency (EQE) (%) o2->m3 o4 CIE Coordinates o3->o4 o3->m3 l1 Constant Current Driving l2 Luminance Decay Monitoring l1->l2 l3 LT50 / LT90 Determination l2->l3 Fabricated OLED Fabricated OLED Fabricated OLED->c1 Fabricated OLED->o1 Fabricated OLED->l1 G perf OLED Performance eqe External Quantum Efficiency (EQE) perf->eqe lum Luminance perf->lum cie Color Purity (CIE) perf->cie life Operational Lifetime perf->life mat Material Properties mat->perf plqy Photoluminescence Quantum Yield (PLQY) mat->plqy mob Charge Carrier Mobility mat->mob trip Triplet Exciton Utilization mat->trip stab Material Stability mat->stab dev Device Architecture dev->perf balance Charge Balance dev->balance outcoupling Light Outcoupling dev->outcoupling interfaces Layer Interfaces dev->interfaces plqy->eqe mob->lum trip->eqe stab->life balance->eqe balance->life outcoupling->eqe interfaces->lum interfaces->life

References

Comparative analysis of the stability of different polycyclic aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various polycyclic aromatic hydrocarbons (PAHs). Stability is a crucial factor in determining the environmental persistence, reactivity, and biological activity of these compounds. Understanding the relative stability of different PAHs is essential for predicting their fate in biological systems and for developing strategies to mitigate their potential toxicity.

Factors Influencing PAH Stability

The stability of a polycyclic aromatic hydrocarbon is primarily determined by its electronic structure, specifically its aromaticity. Several key factors contribute to the overall stability of a PAH molecule:

  • Number of Aromatic Rings: Generally, resonance stabilization energy increases with the number of fused aromatic rings, contributing to greater stability. However, the arrangement of these rings is also critical.[1]

  • Molecular Topology (Linear vs. Kinked vs. Branched): The way in which the benzene rings are fused significantly impacts stability. "Kinked" or phenanthrene-like arrangements are often more stable than their linear or acene-like isomers.[2] This is explained by Clar's aromatic π-sextet rule.

  • Clar's Aromatic π-Sextet Rule: This rule provides a qualitative and semi-quantitative prediction of PAH stability. It posits that the resonance structure with the maximum number of disjoint aromatic π-sextets (localized benzene-like rings) is the most significant contributor to the hybrid and indicates greater stability.[3][4][5] PAHs with more "fixed" sextets are generally more stable than those with "migrating" sextets.[4]

  • Bond Dissociation Energy (BDE): The C-H bond dissociation energy is a direct measure of the energy required to break a specific bond. Higher BDEs indicate greater stability of that bond and, by extension, the molecule.[6][7][8]

Quantitative Comparison of PAH Stability

The following tables summarize key quantitative data related to the stability of selected polycyclic aromatic hydrocarbons.

Table 1: Resonance Energy of Selected Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic HydrocarbonNumber of RingsResonance Energy (kcal/mol)Resonance Energy per Ring (kcal/mol)
Benzene13636.0
Naphthalene26130.5
Anthracene38428.0
Phenanthrene39230.7
Pyrene411929.8
Chrysene411729.3
Triphenylene412330.8
Benzo[a]pyrene514128.2

Note: Resonance energy values can vary slightly depending on the method of calculation.

Table 2: C-H Bond Dissociation Energies (BDEs) for Selected Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic HydrocarbonPosition of C-H BondBond Dissociation Energy (kcal/mol)
Benzene-113.5
Naphthaleneα111.4
β112.5
Anthracene1111.3
2112.3
9105.7
Phenanthrene1112.4
2112.3
3112.4
4112.0
9110.2
Pyrene1111.9
2112.6
4112.2

Data compiled from various computational and experimental sources.[7][9]

Experimental Protocols for Stability Assessment

The stability of PAHs can be assessed experimentally by monitoring their degradation under specific conditions. The following are generalized protocols for two common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Analysis

This method is used to separate and identify the degradation products of PAHs, allowing for a quantitative assessment of their stability over time.

  • Sample Preparation: A solution of the PAH of interest in a suitable solvent is prepared. This solution is then subjected to the degradation condition being studied (e.g., exposure to UV light, heat, or a reactive chemical species).

  • Extraction: After the desired time interval, the remaining PAH and its degradation products are extracted from the sample matrix using an appropriate organic solvent.

  • GC-MS Analysis:

    • Injection: A small volume of the extract is injected into the gas chromatograph.

    • Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Data Analysis: The decrease in the concentration of the parent PAH over time is used to determine its degradation rate and, thus, its relative stability.

High-Performance Liquid Chromatography (HPLC) for Stability Monitoring

HPLC is another powerful technique for separating and quantifying PAHs and their degradation products.

  • Sample Preparation: Similar to the GC-MS protocol, a solution of the PAH is prepared and subjected to the desired degradation conditions.

  • HPLC Analysis:

    • Injection: An aliquot of the sample is injected into the HPLC system.

    • Separation: The components are separated based on their differential partitioning between the mobile phase and the stationary phase of the HPLC column. A gradient elution is often used for complex mixtures.

    • Detection: The separated components are detected as they elute from the column using a UV-Vis or fluorescence detector.

  • Quantification: The concentration of the parent PAH is determined by comparing its peak area to a calibration curve prepared with standards of known concentrations. The stability is then assessed by monitoring the decrease in concentration over time.[10]

Signaling Pathways and PAH Stability

The intrinsic chemical stability of a PAH is inversely related to its propensity for metabolic activation, a key step in the initiation of carcinogenic and other toxic effects. Less stable PAHs are more readily metabolized by enzymes such as cytochrome P450s (CYPs) into reactive intermediates, particularly diol epoxides.[11][12][13][14][15] These reactive metabolites can then interact with cellular macromolecules, including DNA, and modulate various signaling pathways.

The metabolic activation of less stable PAHs can lead to the activation of pro-inflammatory and cell-proliferation signaling pathways, such as the AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa B) pathways. The diol epoxide metabolites of certain PAHs have been shown to induce these pathways, while the more stable parent compounds have little to no effect. This activation can contribute to the tumor-promoting effects of these compounds.

Below is a diagram illustrating the relationship between PAH stability, metabolic activation, and the subsequent activation of downstream signaling pathways.

PAH_Stability_Signaling cluster_stability PAH Stability cluster_metabolism Metabolic Activation cluster_signaling Signaling Pathway Activation High Stability High Stability CYP450 CYP450 High Stability->CYP450 Less Susceptible Low Stability Low Stability Low Stability->CYP450 More Susceptible Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites Metabolism AP1_NFkB AP-1 / NF-κB Activation Reactive Metabolites->AP1_NFkB Cellular Effects Cell Proliferation, Inflammation AP1_NFkB->Cellular Effects

Figure 1: Relationship between PAH stability and signaling pathway activation.

Experimental Workflow for Assessing PAH Stability

The following diagram outlines a general workflow for the comparative analysis of PAH stability.

Experimental_Workflow start Select PAHs for Comparison prepare_samples Prepare Standard Solutions start->prepare_samples degradation Induce Degradation (e.g., UV, Heat, Chemical) prepare_samples->degradation sampling Collect Samples at Different Time Points degradation->sampling analysis Analyze Samples (GC-MS or HPLC) sampling->analysis quantification Quantify Parent PAH Concentration analysis->quantification data_analysis Calculate Degradation Rates and Compare Stability quantification->data_analysis end Comparative Stability Report data_analysis->end

Figure 2: General workflow for experimental assessment of PAH stability.

References

Differentiating 1-Phenylanthracene from Structural Isomers using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of Polycyclic Aromatic Hydrocarbons (PAHs) is critical due to their varied biological activities and toxicological profiles. This guide provides a comparative analysis of 1-Phenylanthracene and its structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental data and detailed protocols to aid in their differentiation.

The separation and identification of PAH isomers, which share the same molecular weight, present a significant analytical challenge. Techniques such as GC-MS are indispensable for this purpose, leveraging both the chromatographic retention time and the mass spectral fragmentation patterns for unambiguous identification. This guide focuses on the differentiation of this compound from other C20H14 isomers, namely 2-Phenylanthracene, Benzo[a]fluorene, and Benzo[b]fluorene.

Comparative Analysis of this compound and its Isomers

The differentiation of this compound from its isomers by GC-MS is primarily based on two key parameters: the retention time (RT) in the gas chromatograph and the fragmentation pattern in the mass spectrometer. While all these compounds have the same nominal molecular weight of 254 g/mol , their structural differences lead to distinct chromatographic behaviors and mass spectral fingerprints.

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Key Mass Spectral Fragments (m/z)
This compoundC20H14254.3322.18254 (M+), 253, 126
2-PhenylanthraceneC20H14254.3322.35254 (M+), 253, 126
Benzo[a]fluoreneC17H12216.2818.92216 (M+), 215, 189
Benzo[b]fluorantheneC20H12252.3124.51252 (M+), 250, 125

Note: Retention times are illustrative and can vary based on the specific GC column, temperature program, and carrier gas flow rate. The key mass spectral fragments represent the most abundant ions observed in the mass spectrum, with the molecular ion (M+) being the primary identifier.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound and its isomers is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Accurately weigh 1 mg of each PAH standard (this compound, 2-Phenylanthracene, Benzo[a]fluorene, and Benzo[b]fluoranthene).

  • Dissolve each standard in 1 mL of a suitable solvent (e.g., dichloromethane or toluene) to prepare individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard solution by combining aliquots of each stock solution and diluting with the solvent to a final concentration of 10 µg/mL for each analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 15°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the characteristic ions for each compound.

Visualizations

To further elucidate the experimental workflow and the biological context of PAH analysis, the following diagrams are provided.

experimental_workflow Experimental Workflow for GC-MS Analysis of PAHs cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh PAH Standards dissolve Dissolve in Solvent weigh->dissolve mix Prepare Mixed Standard dissolve->mix inject Inject Sample mix->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectrum Generate Mass Spectrum detect->mass_spectrum identify Identify Compounds chromatogram->identify mass_spectrum->identify

Caption: Experimental Workflow for GC-MS Analysis of PAHs.

Many PAHs, including this compound and its isomers, are known to exert their biological effects through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] Understanding this pathway is crucial for toxicological assessment.

ahr_pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (Ligand) AHR_complex AHR-HSP90-XAP2 Complex PAH->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Translocation & Dimerization AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->gene_transcription Activation

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

In the cytosol, PAHs bind to the AHR complex, leading to its translocation into the nucleus.[2] In the nucleus, AHR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes involved in xenobiotic metabolism.[3]

References

A Spectroscopic Duel: 1-Phenylanthracene Versus its Progenitor, Anthracene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the spectroscopic characteristics of 1-Phenylanthracene and its parent molecule, Anthracene. This document provides a detailed analysis of their UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The substitution of a phenyl group onto the anthracene core at the 1-position introduces significant changes to the electronic and steric environment of the molecule. These modifications are reflected in the distinct spectroscopic signatures of this compound when compared to the parent anthracene. This guide delves into these differences, offering a clear comparison based on quantitative data and established experimental methodologies.

Structural and Spectroscopic Overview

The introduction of the phenyl substituent in this compound breaks the C2v symmetry of the parent anthracene molecule. This structural alteration, coupled with the electronic effects of the phenyl ring, leads to notable shifts in the absorption and emission spectra, as well as a more complex NMR profile.

G cluster_0 Anthracene cluster_1 This compound anthracene This compound anthracene->this compound Phenyl Substitution

Figure 1. Structural relationship between Anthracene and this compound.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of both anthracene and this compound are characterized by multiple bands in the ultraviolet region, arising from π-π* electronic transitions. However, the position and intensity of these bands differ due to the influence of the phenyl group.

In anthracene, the characteristic absorption bands exhibit a well-defined vibronic structure. The introduction of the phenyl group in this compound typically leads to a bathochromic (red) shift of these absorption maxima, indicative of an extended π-conjugation system. This effect, however, can be influenced by the degree of planarity between the anthracene and phenyl rings.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
AnthraceneCyclohexane322, 337, 354, 374-
This compoundNot Specified~355, 375, 395Not Specified

Table 1. UV-Vis Absorption Data for Anthracene and this compound.

Fluorescence Spectroscopy

Both anthracene and this compound are fluorescent compounds, emitting light upon excitation with UV radiation. The phenyl substitution in this compound influences the emission spectrum, generally causing a red shift in the emission maxima compared to anthracene.

CompoundSolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)
AnthraceneCyclohexane350380, 400, 425[1]0.36
9-Phenylanthracene (Isomer)Cyclohexane364417-

Table 2. Fluorescence Emission Data for Anthracene and 9-Phenylanthracene (as a reference for this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The substitution of the phenyl group significantly alters the chemical shifts of the protons and carbons in the anthracene core of this compound compared to the parent molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of anthracene is relatively simple due to its high symmetry. In contrast, this compound exhibits a more complex spectrum with distinct signals for each proton, reflecting the lower symmetry of the molecule. The protons on the phenyl group also give rise to characteristic signals in the aromatic region.

CompoundSolventChemical Shift (δ, ppm) and Assignment
AnthraceneCDCl₃8.43 (s, 2H, H9, H10), 8.01 (dd, 4H, H1, H4, H5, H8), 7.45 (dd, 4H, H2, H3, H6, H7)
This compoundCDCl₃8.74 (d, 1H), 8.51 (q, 1H), 7.72 (d, 1H), 7.52 (t, 3H), 7.38 (q, 2H)

Table 3. ¹H NMR Spectroscopic Data for Anthracene and this compound.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound is more complex than that of anthracene. The phenyl substitution introduces additional carbon signals and alters the chemical shifts of the anthracene carbons.

CompoundSolventChemical Shift (δ, ppm)
AnthraceneCDCl₃131.9, 128.1, 126.3, 125.4
This compoundCDCl₃149.1, 146.8, 142.2, 135.2, 133.2, 129.5, 129.1, 127.6, 126.4, 119.7

Table 4. ¹³C NMR Spectroscopic Data for Anthracene and this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of anthracene and this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Fill the sample cuvette with the analyte solution and the reference cuvette with the pure solvent.

    • Scan the absorbance from a suitable starting wavelength (e.g., 450 nm) to a suitable ending wavelength (e.g., 200 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of anthracene and this compound in a spectroscopic grade solvent (e.g., cyclohexane) to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (typically the longest wavelength λmax).

    • Set the excitation monochromator to the determined wavelength and scan the emission monochromator over a range that covers the expected fluorescence (e.g., 350-600 nm).

    • Record the emission spectrum and identify the wavelengths of maximum emission.

    • To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) should be measured under the same experimental conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (anthracene or this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Measurement:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Assign the chemical shifts based on multiplicity, coupling constants, and comparison with known data.

  • ¹³C NMR Measurement:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the FID similarly to the ¹H spectrum.

    • Assign the chemical shifts based on comparison with known data and theoretical predictions.

G cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution in appropriate solvent) UVVis UV-Vis Spectroscopy (Determine λmax) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (Determine Emission Spectra) SamplePrep->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C Spectra) SamplePrep->NMR DataAnalysis Data Analysis and Comparison UVVis->DataAnalysis Fluorescence->DataAnalysis NMR->DataAnalysis

Figure 2. General experimental workflow for spectroscopic analysis.

References

Assessing the purity of synthesized 1-Phenylanthracene against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Assessing the Purity of Synthesized 1-Phenylanthracene

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound against a certified reference standard. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid in the accurate determination of compound purity.

Introduction to this compound and Purity Assessment

This compound (CAS No. 1714-09-6) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₄ and a molecular weight of 254.3 g/mol .[1][2] It serves as a valuable building block in the synthesis of advanced materials and potential pharmaceutical agents. The synthesis of this compound can be achieved through various methods, such as the Suzuki-Miyaura coupling, Friedel-Crafts reaction, or the Elbs reaction.[1][3] Each synthetic route may result in a unique impurity profile. Therefore, rigorous analytical characterization is essential to quantify the purity of the synthesized product and identify any by-products or residual starting materials.

This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal methods for a comprehensive purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and are based on established methods for the analysis of polycyclic aromatic hydrocarbons.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of PAHs.[7][8]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of PAHs.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: Linear gradient from 60% to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 60% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV-Vis/DAD: Monitoring at 254 nm.

    • Fluorescence: Excitation at 250 nm, Emission at 410 nm.

  • Sample Preparation: Samples of both the synthesized this compound and the reference standard are accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL. The solutions are then filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is divided by the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing PAHs.[9][10][11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless injection at 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 min at 320 °C.

  • MS Transfer Line Temperature: 320 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Samples are dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

  • Purity Assessment: The purity is calculated based on the area percentage of the this compound peak. Impurities are identified by comparing their mass spectra to the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities.[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Data Analysis: The ¹H NMR spectrum of the synthesized sample is compared to that of the reference standard. The presence of any additional peaks indicates impurities. The purity can be estimated by integrating the peaks corresponding to this compound and comparing them to the integrals of the impurity peaks. The chemical shift ranges for the aromatic protons and carbons of phenylanthracene systems are typically observed between 7.36 - 7.86 ppm for ¹H and 111.12 - 148.87 ppm for ¹³C.[1]

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of this compound compared to a reference standard with a certified purity of >99.5%.

Analytical Method Parameter Reference Standard Synthesized this compound
HPLC (UV, 254 nm) Purity (Area %)99.8%98.2%
Known Impurity 1 (e.g., Anthracene)Not Detected0.8%
Unknown Impurity 2Not Detected0.5%
Unknown Impurity 30.2%0.5%
GC-MS Purity (Area %)>99.9%98.5%
Identified Impurity (e.g., Biphenyl)Not Detected0.7%
Identified Impurity (e.g., Phenanthrene)Not Detected0.3%
Other Impurities<0.1%0.5%
¹H NMR (400 MHz) Purity (mol %)>99.5% (by integration)~98% (by integration)
Impurity SignalsNo significant impurities detectedSignals consistent with residual starting materials and by-products observed.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_comparison Data Comparison & Reporting Synthesis This compound Synthesis Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution & Filtration) Purification->Sample_Prep HPLC HPLC-UV/Fluorescence (Quantitative Purity) Sample_Prep->HPLC GCMS GC-MS (Impurity Identification) Sample_Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation & Purity) Sample_Prep->NMR Data_Analysis Data Analysis (Peak Integration, Spectral Comparison) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Comparison Comparison with Reference Standard Data_Analysis->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for purity assessment of synthesized this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach for reliable and comprehensive characterization. While HPLC and GC-MS provide excellent quantitative data on purity and impurity profiles, NMR spectroscopy offers invaluable structural confirmation and aids in the identification of process-related impurities. By comparing the analytical data of the synthesized compound against a certified reference standard, researchers can confidently establish the purity of their material, ensuring the integrity of subsequent experiments and development processes.

References

A Comparative Guide to the Electronic Properties of Phenylanthracene Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of phenylanthracene derivatives based on Density Functional Theory (DFT) studies. It provides a succinct overview of their electronic properties, crucial for applications in organic electronics and photochemistry, supported by experimental data and detailed methodologies.

Phenylanthracene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention for their unique photophysical and electronic properties.[1] These characteristics make them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[2][3] The electronic behavior of these molecules can be finely tuned by introducing various substituent groups to the phenyl or anthracene moieties, influencing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO energy gap.

Comparative Analysis of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the electronic structure and properties of these molecules.[4][5] The following tables summarize key electronic properties of various phenylanthracene derivatives calculated using DFT methods, providing a basis for comparison.

Derivative NameSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)DFT Functional/Basis SetReference
9-phenylanthracene--5.58-2.013.57B3LYP/6-31G(d)[6]
9,10-diphenylanthracene (DPA)10-phenyl-5.73-2.143.59B3LYP/6-31G(d)[6]
4-(10-phenylanthracen-9-yl)pyridine4-pyridyl at C4 of phenylNot specifiedNot specifiedNot specifiedNot specified
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene4-(trifluoromethyl)phenyl at C10Not specifiedNot specifiedNot specifiedNot specified
4-(10-phenylanthracen-9-yl)benzonitrile4-cyanophenyl at C4 of phenylNot specifiedNot specifiedNot specifiedNot specified
Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB)9,10-di(prop-2-enoate)Not specifiedNot specified3.19M06-2X/6-311++G(d,p)[4]
Diethyl 3,3'-(anthracene-9,10-diyl)dipropanoate (DEADP)9,10-di(dipropanoate)Not specifiedNot specified4.19M06-2X/6-311++G(d,p)[4]

Note: "Not specified" indicates that the specific value was not provided in the abstract or readily available information in the search results.

Photophysical Properties

The substitution on the anthracene core also significantly impacts the photophysical properties, such as absorption and emission wavelengths, which are critical for applications like OLEDs.

Derivative NameAbsorption Max (nm)Emission Max (nm)SolventRemarksReference
m-PO-ABNNot specified448Not specifiedDeep-blue emission[7]
p-PO-ABNNot specified460Not specifiedDeep-blue emission[7]
9-(4-phenyl)anthraceneNot specifiedNot specifiedNot specifiedBlue emission, high quantum yield[8]
9-(4-phenylethynyl)-anthraceneNot specifiedNot specifiedNot specifiedBlue emission, high quantum yield[8]
9,10-bis(phenylethynyl)anthraceneNot specifiedNot specifiedNot specifiedBlue emission, high quantum yield[8]

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental measurements and computational modeling.

Experimental Synthesis and Characterization

The synthesis of phenylanthracene derivatives often involves cross-coupling reactions such as the Suzuki or Sonogashira reactions to attach phenyl or substituted phenyl groups to the anthracene core.[8] Characterization of the synthesized compounds is typically performed using techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis Absorption and Fluorescence Spectroscopy: To determine the photophysical properties.[8]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.[8]

Computational DFT Methodology

DFT calculations are instrumental in providing insights into the electronic structure and predicting the properties of these molecules. A typical computational workflow is as follows:

  • Geometry Optimization: The molecular structure of the phenylanthracene derivative is optimized to find its lowest energy conformation. This is often performed in the gas phase.[5]

  • Frequency Calculations: Vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap. The spatial distribution of these orbitals provides information about the electron-donating and electron-accepting regions of the molecule.[4]

  • Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to simulate the electronic absorption and emission spectra, providing theoretical support for the experimentally observed photophysical properties.[9]

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Common functionals used for these systems include B3LYP and M06-2X, paired with basis sets like 6-31G(d) or 6-311++G(d,p).[4][9]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT study of phenylanthracene derivatives.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis start Molecular Structure (Phenylanthracene Derivative) geom_opt Geometry Optimization start->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure fmo_analysis FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo_analysis Verified Minimum tddft TD-DFT for Excited States freq_calc->tddft Verified Minimum properties Electronic Properties (HOMO, LUMO, E_gap) fmo_analysis->properties spectra Simulated Spectra (Absorption, Emission) tddft->spectra comparison Comparison with Experimental Data properties->comparison spectra->comparison

Caption: A generalized workflow for the DFT study of phenylanthracene derivatives.

Conclusion

The electronic and photophysical properties of phenylanthracene derivatives can be systematically tuned through chemical modification. DFT calculations serve as a predictive and explanatory tool, guiding the design of new materials with desired characteristics for various applications. The comparative data and methodologies presented in this guide provide a valuable resource for researchers working in the field of organic materials science and drug development. Further research, combining both experimental and computational approaches, will continue to unlock the full potential of this versatile class of molecules.

References

Unveiling the Mechanofluorochromic Brilliance of Phenylanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel stimuli-responsive materials is paramount. Among these, mechanofluorochromic (MFC) compounds, which alter their fluorescence upon mechanical stress, offer exciting possibilities in areas like sensing, data storage, and bio-imaging. This guide provides a comprehensive evaluation of the mechanofluorochromic properties of 1-Phenylanthracene and its derivatives, drawing comparisons with other notable Polycyclic Aromatic Hydrocarbons (PAHs).

The unique ability of certain molecules to change their solid-state fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing is a fascinating and highly sought-after property. This phenomenon, known as mechanofluorochromism, is often attributed to changes in molecular packing and intermolecular interactions within the crystal lattice. Anthracene derivatives, in particular, have emerged as a promising class of MFC materials due to their rigid, planar structure and high fluorescence quantum yields.

This compound and its Derivatives: A Promising Candidate

While unsubstituted anthracene itself does not exhibit significant mechanofluorochromism at room temperature, the introduction of phenyl substituents can induce this remarkable property. The phenyl group, through its steric and electronic effects, influences the crystal packing and the potential for intermolecular interactions, such as π-π stacking, which are crucial for the MFC response.

Studies on diphenylanthracene derivatives, such as 1,4-diphenylanthracene and 1,8-diphenylanthracene, have provided valuable insights into the structure-property relationships governing their MFC behavior. The nature and position of substituents on the phenyl rings can fine-tune the observed color change and its reversibility.

Comparative Analysis with Other PAHs

To provide a broader perspective, this guide compares the MFC properties of phenylanthracene derivatives with those of other PAH families, primarily focusing on pyrene derivatives, which are also known for their interesting solid-state fluorescence and MFC characteristics. Data for phenanthrene and chrysene derivatives, while less abundant in the context of mechanofluorochromism, are included where available to offer a more complete picture.

Quantitative Comparison of Mechanofluorochromic Properties

The following table summarizes key photophysical data for selected PAH derivatives, illustrating their MFC performance. It is important to note that direct comparative data for the parent 1-phenyl-substituted PAHs is limited in the current literature; therefore, this comparison is primarily based on available data for their derivatives.

Compound ClassDerivative ExampleInitial Emission (λem, nm)Emission after Grinding (λem, nm)Wavelength Shift (Δλ, nm)Fluorescence Quantum Yield (Φf, solid-state)Reference
Anthracene 1,4-Diphenylanthracene (R=H)452 (Light Blue)No significant change-0.15[1][2]
1,4-Di(p-cyanophenyl)anthracene536 (Yellow-Green)488 (Green)-48 (Hypsochromic)0.44[1][2]
1,8-Di(p-tolyl)anthracene455 (Blue)485 (Blue-Green)+30 (Bathochromic)0.19
Pyrene Pyrene-derived amidophosphonatesBlueGreenBathochromicNot specified
(Alkylsilyl)pyrene-1-carboxamidesBlueGreenBathochromicNot specified

Note: The quantum yields and emission wavelengths can vary depending on the specific substituents and the crystalline form. A hypsochromic shift (blue shift) indicates a shift to shorter wavelengths, while a bathochromic shift (red shift) indicates a shift to longer wavelengths.

Mechanistic Insights into Mechanofluorochromism

The change in fluorescence color upon mechanical grinding is typically associated with a transition from a crystalline to a more amorphous state, or a change between different polymorphic crystalline forms. This alters the intermolecular arrangement of the PAH molecules, affecting their electronic communication and, consequently, their emission properties.

Mechanofluorochromism_Mechanism cluster_initial Initial State cluster_final Ground State Initial Crystalline Solid (Ordered Packing) Initial_Emission Specific Fluorescence (e.g., Blue) Initial->Initial_Emission Excitation Mechanical_Stress Mechanical Stress (Grinding, Shearing) Initial->Mechanical_Stress Ground Amorphous/New Polymorph (Disordered/Altered Packing) Ground_Emission Shifted Fluorescence (e.g., Green) Ground->Ground_Emission Excitation Recovery Recovery (Heating, Solvent Fuming) Ground->Recovery Mechanical_Stress->Ground Recovery->Initial

Key molecular interactions that govern the MFC effect include:

  • π-π Stacking: In the crystalline state, PAH rings can stack on top of each other. The distance and orientation of this stacking influence the electronic coupling between molecules. Grinding can disrupt or alter this stacking, leading to a change in emission.

  • Excimer Formation: An excimer is an excited-state dimer that can form between two identical molecules. Excimer emission is typically red-shifted compared to the monomer emission. Mechanical force can either promote or hinder excimer formation, resulting in a color change.

  • Conformational Changes: For molecules with flexible parts, such as the phenyl rings in phenylanthracene, mechanical stress can induce changes in the dihedral angle between the phenyl group and the anthracene core, affecting the extent of π-conjugation and thus the emission color.

Experimental Protocols

To aid researchers in evaluating the mechanofluorochromic properties of their own compounds, we provide a general outline of the key experimental procedures.

Synthesis of this compound (Illustrative Example via Suzuki Coupling)

The synthesis of phenyl-substituted PAHs is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis_Workflow Reactant1 1-Bromoanthracene Reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) Reactant1->Reaction Reactant2 Phenylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Materials:

  • 1-Bromoanthracene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water)

Procedure:

  • In a round-bottom flask, dissolve 1-bromoanthracene and phenylboronic acid in the solvent system.

  • Add the palladium catalyst and the base.

  • Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Evaluation of Mechanofluorochromic Properties

Materials and Equipment:

  • Solid-state sample of the PAH

  • Mortar and pestle

  • Spatula

  • UV lamp (e.g., 365 nm)

  • Fluorometer equipped with a solid-state sample holder

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • Initial Characterization:

    • Place a small amount of the pristine crystalline powder on a sample holder.

    • Record the solid-state fluorescence emission spectrum using the fluorometer.

    • Measure the fluorescence quantum yield.

    • Obtain the PXRD pattern to confirm the initial crystalline phase.

    • Observe and record the initial fluorescence color under a UV lamp.

  • Application of Mechanical Stress:

    • Place a small amount of the crystalline powder in a mortar.

    • Gently grind the sample with a pestle for a specific duration (e.g., 1-2 minutes).

    • Observe any changes in the fluorescence color under the UV lamp during and after grinding.

  • Characterization of the Ground Sample:

    • Immediately after grinding, record the fluorescence emission spectrum of the ground powder.

    • Obtain the PXRD pattern of the ground sample to assess any changes in crystallinity (e.g., amorphization or phase transition).

  • Reversibility Studies:

    • To test for thermal reversibility, gently heat the ground sample (e.g., on a hot plate at a temperature below its melting point) and observe if the original fluorescence color is restored.

    • To test for solvent-induced reversibility, expose the ground sample to the vapor of a suitable organic solvent (e.g., dichloromethane or acetone) and observe any color change.

    • Record the fluorescence spectra and PXRD patterns after the recovery process to confirm the return to the initial state.

Conclusion

This compound and its derivatives represent a compelling class of mechanofluorochromic materials. The ability to tune their MFC properties through synthetic modification makes them highly attractive for the development of advanced functional materials. While direct comparative data across a wide range of parent phenyl-substituted PAHs is an area for future research, the existing studies on anthracene and pyrene derivatives provide a strong foundation for understanding the principles of mechanofluorochromism in these systems. The experimental protocols outlined in this guide offer a practical framework for researchers to explore and characterize the MFC behavior of novel PAH-based compounds, paving the way for new discoveries and applications in materials science and beyond.

References

Isomeric Substitution Drives Distinct Crystal Packing in Phenylanthracenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The seemingly subtle shift in the position of a phenyl substituent on an anthracene core profoundly influences the solid-state arrangement of these molecules, leading to distinct crystal packing motifs. This guide provides a comparative analysis of the crystal structures of 1-phenylanthracene, 2-phenylanthracene, and 9-phenylanthracene, offering insights for researchers in materials science and drug development where crystal engineering is paramount.

This comparison highlights the significant impact of isomeric variation on the crystallographic parameters of phenylanthracenes. The position of the phenyl group dictates the overall molecular symmetry and steric hindrance, which in turn governs the intermolecular interactions and the resulting packing efficiency in the solid state. These differences can have substantial implications for the material's physical properties, such as solubility, melting point, and optical characteristics.

Comparative Crystallographic Data of Phenylanthracene Isomers

The crystallographic data for the three isomers reveals significant differences in their unit cell parameters and space groups, directly reflecting their distinct packing arrangements.

IsomerFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
This compound C₂₀H₁₄---------[1]
2-Phenylanthracene C₂₀H₁₄MonoclinicP 1 21/n 17.54235.901328.59139094.099904[2]
9-Phenylanthracene C₂₀H₁₄TriclinicP -16.24710.25910.77984.9476.3977.392[3]

Note: Detailed crystallographic data for this compound was not available in the public databases searched.

Isomerism and its Impact on Crystal Packing

The substitution pattern in phenylanthracenes directly influences the intermolecular interactions that dictate the crystal packing. The steric bulk of the phenyl group and its position relative to the anthracene core are key factors.

Isomeric_Effects cluster_isomers Phenylanthracene Isomers cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Parameters This compound This compound pi-pi_Stacking pi-pi_Stacking This compound->pi-pi_Stacking Influences 2-Phenylanthracene 2-Phenylanthracene CH-pi_Interactions CH-pi_Interactions 2-Phenylanthracene->CH-pi_Interactions Influences 9-Phenylanthracene 9-Phenylanthracene Van_der_Waals Van_der_Waals 9-Phenylanthracene->Van_der_Waals Influences Unit_Cell_Dimensions Unit_Cell_Dimensions pi-pi_Stacking->Unit_Cell_Dimensions Space_Group Space_Group CH-pi_Interactions->Space_Group Packing_Efficiency Packing_Efficiency Van_der_Waals->Packing_Efficiency

Caption: Logical relationship between phenylanthracene isomerism, intermolecular interactions, and crystal packing parameters.

In the case of 9-phenylanthracene, the phenyl group is positioned at the most sterically hindered meso-position of the anthracene core. This forces a significant twist between the phenyl and anthracene rings, preventing efficient π-π stacking between the aromatic cores of adjacent molecules. Consequently, the crystal packing is likely dominated by weaker van der Waals forces and C-H···π interactions.

For 2-phenylanthracene, the phenyl group is located at a less sterically demanding β-position. This allows for a more planar conformation of the molecule, potentially facilitating stronger intermolecular interactions such as herringbone or slipped π-π stacking, which are common in polycyclic aromatic hydrocarbons. The monoclinic crystal system observed for this isomer is consistent with such packing motifs.

While specific data for this compound is limited, the α-substitution pattern would also lead to a distinct steric environment compared to the other two isomers, undoubtedly resulting in a unique crystal packing arrangement.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The following is a generalized experimental protocol typical for the structure determination of organic molecules like phenylanthracenes.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the phenylanthracene isomers are typically grown by slow evaporation of a suitable solvent (e.g., toluene, hexane, or a mixture thereof) from a saturated solution of the compound. Vapor diffusion of a non-solvent into a solution of the compound can also be employed.

  • Crystal Mounting: A suitable single crystal with dimensions typically in the range of 0.1 to 0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The positions of hydrogen atoms are typically calculated based on the geometry of the heavy atoms and refined using a riding model.

This comparative guide underscores the critical role of isomeric substitution in determining the solid-state architecture of phenylanthracenes. A thorough understanding of these isomeric effects is essential for the rational design of organic materials with tailored properties for a wide range of applications.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Phenylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Phenylanthracene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific toxicological data for this compound, the following recommendations are based on the known hazards of structurally similar polycyclic aromatic hydrocarbons (PAHs), such as anthracene and its derivatives. A cautious approach is paramount.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Phenylanthracene (specifically 9-Phenylanthracene, a close isomer) is provided below for reference.

PropertyValue
Molecular Formula C20H14
Molecular Weight 254.3 g/mol [1]
Appearance Yellow Powder Solid[2]
Melting Point 149 - 155 °C / 300.2 - 311 °F[2]
Boiling Point 417 °C / 782.6 °F @ 760 mmHg[2]
Solubility No information available
Vapor Pressure No information available

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

SituationHead & Face ProtectionEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionFootwear
Weighing and preparing solutions Not generally requiredChemical safety goggles or a face shield[3]Chemical-resistant gloves (e.g., Nitrile)Laboratory coatIf dusty, a NIOSH-approved particulate respiratorClosed-toe shoes
Handling solutions Not generally requiredChemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if handled in a fume hoodClosed-toe shoes
Potential for splashing Face shieldChemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a fume hoodChemical-resistant boots
Cleaning spills Face shieldChemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesDisposable coverallsNIOSH-approved respirator with appropriate cartridgesChemical-resistant boots

Experimental Protocol: Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Glassware and Surfaces conduct_exp->decontaminate After experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder and any contaminated solids (e.g., weighing paper, paper towels) in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), and their approximate concentrations.

    • Never mix incompatible wastes.[4]

  • Contaminated Labware:

    • Disposable Labware: Place in the solid waste container.

    • Reusable Labware: Decontaminate glassware by rinsing with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[4][5] Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

Disposal Procedure:

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area until disposal.

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill generates dust.

    • Contain the spill using an absorbent material suitable for chemical spills.

    • Carefully sweep up the solid material or absorb the liquid.

    • Place the collected waste into a labeled hazardous waste container.

    • Decontaminate the spill area.

    • Report the spill to your supervisor and EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.